Talabostat
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
an antineoplastic agent; structure in first source
Properties
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMADOPPWWGNZ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869984 | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149682-77-9 | |
| Record name | Talabostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talabostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talabostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talabostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALABOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Talabostat in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which Talabostat (also known as Val-boroPro or PT-100) exerts its anti-cancer effects through the modulation of the immune system.
This compound is an orally active, non-selective inhibitor of the S9 family of post-proline cleaving serine proteases.[1] Its dual mechanism of action involves the direct inhibition of tumor-associated proteases and the stimulation of both innate and adaptive anti-tumor immunity.[2]
Core Mechanism: Dipeptidyl Peptidase Inhibition
This compound's primary mechanism of action is the competitive inhibition of several dipeptidyl peptidases (DPPs).[3] These enzymes cleave N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.[3][4] The key targets of this compound in the context of cancer immunology include Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][3][5]
The inhibitory activity of this compound against various dipeptidyl peptidases is summarized in the table below.
| Target Enzyme | IC50 | Ki |
| DPP-IV (CD26) | < 4 nM | 0.18 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | - |
| DPP8 | 4 nM | 1.5 nM |
| DPP9 | 11 nM | 0.76 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |
| Prolyl Endopeptidase (PEP) | 390 nM | - |
| Data compiled from multiple sources.[3][6][7] |
Signaling Pathways and Immune Activation
This compound's immunomodulatory effects are multifaceted, leading to the activation of both innate and adaptive immune responses. A key pathway involves the induction of pyroptosis in monocytes and macrophages through the inhibition of DPP8 and DPP9.
Caption: this compound-induced pyroptosis signaling pathway in monocytes and macrophages.
Inhibition of the cytoplasmic proteases DPP8 and DPP9 by this compound leads to the activation of pro-caspase-1.[1][5] This activated pro-caspase-1, while not efficiently processing itself or IL-1β, cleaves Gasdermin D (GSDMD) to induce a pro-inflammatory form of cell death known as pyroptosis.[1] This process is independent of the inflammasome adaptor ASC.[1]
The role of the IL-1 pathway is crucial for this compound's anti-tumor activity. In vivo studies have demonstrated that the anti-tumor effects and cytokine/chemokine responses are abrogated in mice deficient in the type I IL-1 receptor (IL-1RI).[5] this compound has been shown to augment the production and release of IL-1β and increase cell-associated IL-1α in peripheral blood mononuclear cells.[8]
The general mechanism of this compound-induced immune activation leading to anti-tumor effects is depicted below.
Caption: Overview of this compound's mechanism of action in cancer immunology.
Experimental Protocols
This protocol is based on methodologies described for studying this compound's effect on monocytic cell lines.[5][7]
Objective: To determine the effect of this compound on caspase-1 activation in THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (PT-100)
-
Fluorogenic caspase-1 substrate (e.g., N-acetyl-Trp-Glu-His-Asp-trifluoromethylcoumarin)
-
Lysis buffer
-
Fluorometer
Procedure:
-
Cell Differentiation: Differentiate THP-1 cells by treating with 50 ng/mL PMA in complete medium for 3 days.
-
Cell Plating: Plate the differentiated THP-1 cells in a suitable format (e.g., 96-well plate).
-
Treatment: Wash the cells with PBS and replace the medium with serum-free medium containing this compound at the desired concentration (e.g., 2 µM).[7] Include appropriate vehicle controls.
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 6 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the caspase-1 assay kit.
-
Caspase-1 Activity Measurement: Add the fluorogenic caspase-1 substrate to the cell lysates.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths. Increased fluorescence indicates higher caspase-1 activity.
This protocol is adapted from a study investigating the effect of this compound on osteosarcoma metastasis.[9]
Objective: To evaluate the efficacy of this compound in reducing lung metastases in a murine model.
Materials:
-
Female Balb/C mice
-
K7M3-luciferase murine osteosarcoma cells
-
This compound
-
Normal saline
-
Gavage needles
-
Bioluminescence imaging system
Procedure:
-
Tumor Cell Injection: Inject 1x10^6 K7M3-luciferase cells into the tail vein of female Balb/C mice.
-
Treatment Groups: Divide the mice into treatment and control groups.
-
Control: Normal saline administered by gavage twice daily.
-
Treatment: this compound (20 µ g/dose ) administered by gavage once or twice daily.[9]
-
-
Dosing Schedule: Administer treatment for 5 consecutive days followed by a 2-day break, repeating this cycle.
-
Monitoring: Monitor tumor burden weekly using bioluminescent imaging.
-
Endpoint Analysis: Euthanize the mice on day 24 and count the number of visible lung metastases.
Clinical Significance and Future Directions
This compound has been investigated in several clinical trials for various malignancies, including non-small-cell lung cancer, metastatic melanoma, and colorectal cancer.[2][10][11] A Phase II trial in patients with metastatic colorectal cancer demonstrated that while there were no objective responses, 21% of patients had stable disease for a median of 25 weeks.[10][11] This study provided proof-of-concept for the physiological inhibition of FAP activity in patients.[10][11]
Ongoing and future research is focused on combination therapies. For instance, a Phase II clinical trial is evaluating the safety and efficacy of this compound in combination with the immune checkpoint inhibitor pembrolizumab for the treatment of advanced solid cancers.[12][13] The rationale for this combination is that this compound's ability to enhance T-cell priming and promote an inflammatory tumor microenvironment may synergize with the action of checkpoint inhibitors.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Talabostat: A Technical Guide to its Function as a Dipeptidyl Peptidase Inhibitor in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Talabostat (also known as PT-100 or Val-boroPro) is a small molecule, orally active inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1] Its unique dual mechanism of action, involving both direct enzyme inhibition and potent immune stimulation, has positioned it as a subject of significant interest in oncological and immunological research.[2][3] this compound competitively inhibits multiple DPPs, including DPP4 (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP), a protease expressed by reactive stromal fibroblasts in the tumor microenvironment.[1][4][5] This inhibition leads to a cascade of downstream effects, most notably the transcriptional upregulation of various cytokines and chemokines, which engenders a robust innate and adaptive anti-tumor immune response.[1][6] This guide provides an in-depth overview of this compound's inhibitory profile, mechanism of action, and the experimental protocols used to elucidate its function.
Quantitative Data: Inhibitory Profile and Activity
The inhibitory activity of this compound has been characterized against several dipeptidyl peptidases. The following tables summarize its potency and the concentrations used in various experimental settings.
Table 1: Inhibitory Potency of this compound Against Target Enzymes
| Target Enzyme | IC50 | Ki |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | 0.18 nM |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | Not Reported |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | Not Reported |
Table 2: Summary of In Vitro Experimental Parameters and Effects
| Cell Line(s) | Concentration | Duration | Key Observed Effect(s) |
|---|---|---|---|
| THP-1 (PMA-differentiated) | 2 µM | 2-4 hours | Activation of caspase-1.[1] |
| THP-1 (PMA-differentiated) | 2 µM | 24 hours | Induction of an active form of caspase-1 that mediates pyroptosis.[4] |
| Human bone marrow stromal cells | Not Specified | Not Specified | Upregulation of cytokines and chemokines.[1] |
| WEHI 164, EL 4, A20/2J | 30 pg/mL - 30 µg/mL | Not Specified | Induction of tumor regression and rejection.[4] |
Table 3: Summary of In Vivo Antitumor Activity
| Tumor Model | Dosing Regimen | Outcome |
|---|---|---|
| B16-F10, WEHI 164, EL 4 (in mice) | 5–40 µg, orally, twice daily | Significant inhibition of tumor growth.[4] |
Data sourced from[4].
Mechanism of Action
This compound exerts its primary antitumor effects through the inhibition of DPP8 and DPP9 within the cytoplasm of monocytic cells.[1] This inhibition leads to the activation of caspase-1, a critical enzyme in the inflammasome complex responsible for processing pro-inflammatory cytokines.[1][7] Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form.[1] The subsequent release of IL-1β stimulates an autocrine and paracrine signaling loop, resulting in the broad transcriptional upregulation of other cytokines and chemokines (e.g., IL-6, G-CSF, CXCL1/KC).[1][4] This cytokine storm enhances innate and adaptive immune responses against the tumor.[1][6] Additionally, this compound targets FAP on tumor-associated fibroblasts, potentially altering the tumor microenvironment.[1][8]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe key experimental protocols used in the study of this compound.
Protocol 1: In Vitro Caspase-1 Activation and Cytokine Induction
This protocol is designed to measure the direct effect of this compound on monocytic cells, leading to caspase-1 activation and cytokine release.
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytic cells in a complete medium.
-
Induce differentiation into a macrophage-like state by treating the cells with 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 3 days.[4]
-
For co-culture experiments, plate MM46T fibroblast cells separately. After differentiation, THP-1 cells can be incubated in conditioned medium from the MM46T cells.[1]
2. This compound Treatment:
-
Wash the differentiated THP-1 cells with PBS.
-
Replace the medium with serum-free media.
-
Treat the cells with this compound at a final concentration of 2 µM.[4] Include a vehicle control (e.g., saline or DMSO) and a positive control (e.g., 10 µg/mL LPS).[4]
3. Incubation and Analysis:
-
For caspase-1 activation kinetics, incubate for 2 to 4 hours.[1] Lyse the cells and measure caspase-1 activity using a fluorogenic assay with a synthetic substrate (e.g., N-acetyl-Trp-Glu-His-Asp-trifluoromethylcoumarin).[1]
-
For cytokine secretion, incubate for 24 hours.[4] Collect the supernatant and measure the concentration of secreted IL-1β and other cytokines using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Protocol 2: In Vivo Murine Tumor Model
This protocol outlines the methodology for assessing the antitumor efficacy of this compound in a syngeneic mouse model.
1. Tumor Cell Implantation:
-
Select a suitable mouse strain (e.g., C57BL/6) and tumor cell line (e.g., B16-F10 melanoma, EL4 lymphoma).
-
Inoculate a suspension of tumor cells subcutaneously into the flank of the mice. The day of inoculation is defined as Day 0.[4]
2. Treatment Regimen:
-
Randomize mice into treatment and control (vehicle) groups.
-
Initiate treatment on a pre-determined day post-inoculation (e.g., Day 2 or Day 7).[4]
-
Administer this compound at a dose of 5–40 µg per mouse via oral gavage.[4]
-
Dosing is performed twice daily, with an interval of approximately 8 hours between doses.[4] The vehicle control (e.g., saline) is administered on the same schedule.
-
Continue daily treatment for the duration of the experiment.
3. Efficacy Assessment:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula (e.g., length × width² / 2).
-
Monitor animal body weight and overall health status.
-
At the end of the study, tumors and tumor-draining lymph nodes can be harvested for further analysis, such as quantifying the mRNA expression of cytokines and chemokines via qRT-PCR.[5]
Clinical Research Context
This compound has been evaluated in several clinical trials. In a Phase II study for metastatic colorectal cancer, single-agent this compound resulted in stable disease for 21% of patients, though no objective responses were observed.[9][10] More recently, it has been tested in combination with immune checkpoint inhibitors like pembrolizumab for advanced solid tumors.[11][12] A Phase II basket trial of this combination showed a disease control rate of 47%, with a median progression-free survival of 2.7 months.[11] These studies highlight the ongoing effort to translate this compound's immune-stimulating properties into clinical benefit, particularly as part of combination immunotherapy strategies.[7][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. News - this compound (BXCL701) - LARVOL VERI [veri.larvol.com]
- 8. Facebook [cancer.gov]
- 9. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Investigating Talabostat's effect on fibroblast activation protein
An In-depth Technical Guide on the Interaction of Talabostat with Fibroblast Activation Protein
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its effects on Fibroblast Activation Protein (FAP). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanistic details of targeting FAP.
Introduction to this compound and Fibroblast Activation Protein
This compound , also known as Val-boroPro or PT-100, is an orally active small molecule that functions as an inhibitor of dipeptidyl peptidases.[1][2] It is a boronic acid-based compound that has been investigated for its antineoplastic and hematopoiesis-stimulating activities.[2][3] By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, this compound inhibits a class of enzymes known as dipeptidyl peptidases, which are involved in activating various polypeptide hormones and chemokines.[1][2]
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is expressed on activated fibroblasts, particularly in pathological conditions.[4][5] It is notably found on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human epithelial carcinomas, as well as in areas of fibrosis and wound healing.[6][7] FAP possesses both dipeptidyl peptidase and endopeptidase (or gelatinase) activities, allowing it to remodel the extracellular matrix (ECM) and promote tumor growth, invasion, and metastasis.[5][8] Its restricted expression in healthy adult tissues makes it an attractive target for cancer therapy.[7][9]
This compound was the first clinical inhibitor of FAP's enzymatic activity.[1][10] However, its lack of selectivity, notably its potent inhibition of Dipeptidyl Peptidase IV (DPP-IV/CD26) and other peptidases, has been a significant factor in its clinical development.[9][11]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified against FAP and several other related dipeptidyl peptidases. The following table summarizes these key metrics, providing a comparative view of its selectivity profile.
| Enzyme Target | Inhibition Metric | Value | Reference(s) |
| Fibroblast Activation Protein (FAP) | IC50 | 560 nM | [1][12] |
| Ki | 5 nM | [13] | |
| Dipeptidyl Peptidase IV (DPP-IV) | IC50 | < 4 nM | [1][12] |
| Ki | 0.18 nM | [1][13] | |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 | 4 nM | [1][12] |
| Ki | 1.5 nM | [1] | |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 | 11 nM | [1][12] |
| Ki | 0.76 nM | [1] | |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 | 310 nM | [1][12] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Pharmacokinetics and Clinical Observations
A pediatric Phase I clinical trial provided insight into the pharmacokinetic profile of this compound. The study used DPP-4 inhibition as a surrogate for FAP inhibition.[13]
| Dose | Mean Cmax (ng/mL) | Mean Tmax (h) | Mean AUC0–8 (ng•h/mL) | Mean Half-life (h) |
| 100 µg/m² | 3.6 | 1.2 | 7.0 | 2.8 |
| 200 µg/m² | 7.7 | 1.5 | 20 | 2.8 |
| 350 µg/m² | 13 | 1.3 | 34 | 2.8 |
Data from a pediatric Phase I trial.[13]
A Phase II trial of single-agent this compound in patients with metastatic colorectal cancer showed minimal clinical activity, with no objective responses observed.[10][14] However, the study did demonstrate that significant, though incomplete, inhibition of FAP enzymatic activity in the peripheral blood was achievable.[10][15]
Signaling Pathways and Mechanism of Action
FAP expression on cancer-associated fibroblasts influences tumor progression by modulating key signaling pathways and altering the tumor microenvironment.
FAP-Associated Signaling Pathways
FAP has been shown to promote cancer cell proliferation, migration, and invasion through the activation of several intracellular signaling cascades.[4] Overexpression of FAP can upregulate the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 signaling pathways.[4][16] FAP is also considered an upstream regulator of the PTEN/PI3K/Akt and Ras-ERK signaling pathways in some cancers.[4]
Caption: FAP-Associated Signaling Pathways.
This compound's Mechanism of Action
This compound functions as a competitive inhibitor of FAP's dipeptidyl peptidase activity.[1] Its anti-tumor effects are believed to be mediated through both direct inhibition of FAP on CAFs and broader immunomodulatory effects.[4][12] Inhibition of FAP can attenuate tumor growth by preventing ECM degradation and remodeling.[8] Furthermore, this compound's inhibition of dipeptidyl peptidases leads to the stimulation of cytokine and chemokine production, enhancing T-cell immunity and the activity of innate effector cells like neutrophils and macrophages.[2][17][18] Some studies suggest its mechanism may be independent of FAP inhibition and more reliant on the inhibition of DPP8/9, which induces pyroptosis in immune cells.[4]
Caption: Proposed Mechanism of Action for this compound.
Experimental Protocols
This section details methodologies for key experiments used to investigate the interaction between this compound and FAP.
FAP Enzymatic Activity Assay (Fluorogenic)
This protocol is designed to measure FAP's protease activity and assess the inhibitory effect of compounds like this compound.[6][19][20][21]
Objective: To quantify FAP enzymatic activity in purified samples or cell extracts and determine the IC50 of an inhibitor.
Materials:
-
Purified recombinant FAP enzyme or cell lysate containing FAP.
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC).[21]
-
FAP assay buffer.
-
This compound or other test inhibitors.
-
96-well black microtiter plate.[20]
-
Fluorescence microplate reader.
Workflow:
Caption: Experimental Workflow for FAP Inhibition Assay.
Detailed Steps:
-
Plate Preparation: Add FAP assay buffer to all wells of a 96-well black microtiter plate.
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer and add to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Enzyme Addition: Add a solution of purified FAP enzyme or cell extract to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic FAP substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read). The release of the fluorophore (e.g., AMC) upon substrate cleavage results in a measurable signal.[21]
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Migration Assay (Scratch/Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of FAP-expressing cells.
Objective: To determine if this compound can inhibit cell migration in FAP-positive fibroblast or cancer cell lines.
Materials:
-
FAP-expressing cells (e.g., SSc-derived fibroblasts).[22]
-
Standard cell culture medium and plates.
-
Pipette tips for creating the "scratch."
-
This compound.
-
Microscope with imaging capabilities.
Procedure:
-
Cell Seeding: Plate cells in a culture dish and grow to a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is closed.
-
Analysis: Measure the width or area of the scratch at each time point for all conditions. Compare the rate of wound closure in this compound-treated cells to the control to determine if the inhibitor reduces cell migration.[22]
Clinical Trial Protocol Outline (Based on Phase II Study)
This provides a general framework for a clinical trial evaluating a FAP inhibitor like this compound, based on a previously conducted study.[10][14][15]
Title: A Phase II Study of Single-Agent this compound in Patients with a Specific Cancer Type (e.g., Metastatic Colorectal Cancer).
Primary Objective: To evaluate the objective response rate of single-agent this compound.
Secondary Objectives:
-
To assess progression-free survival and overall survival.
-
To characterize the safety and tolerability profile.
-
To measure the pharmacodynamic effect on FAP enzymatic activity in peripheral blood.[14]
Key Eligibility Criteria:
-
Confirmed diagnosis of the specific cancer with measurable disease.
-
History of receiving prior standard chemotherapies.[10]
-
Adequate organ function and performance status.
Treatment Plan:
-
Patients receive a fixed dose of this compound orally, twice daily (BID), in continuous cycles.[14]
-
Dosing continues until disease progression or unacceptable toxicity.
Assessments:
-
Tumor Response: Evaluated via imaging scans (e.g., CT scans) at baseline and at regular intervals.
-
Safety: Monitored through physical exams, vital signs, and laboratory tests at each visit.
-
Pharmacodynamics: Blood samples are collected at specified time points to measure FAP enzymatic activity, confirming target engagement.[15]
Conclusion
This compound is a potent, first-in-class clinical inhibitor of Fibroblast Activation Protein, demonstrating clear engagement of its target in preclinical and clinical settings. Its mechanism involves the direct inhibition of FAP's enzymatic activity, which is crucial for ECM remodeling in the tumor microenvironment, and the modulation of the immune system through its effects on other dipeptidyl peptidases.
Despite promising preclinical data, clinical trials with this compound as a single agent have shown limited efficacy.[10][23] This has been attributed to factors including its lack of selectivity, leading to potential off-target effects, and the incomplete inhibition of FAP activity observed in patients.[9][23] Nevertheless, the investigation of this compound has provided invaluable proof-of-concept that targeting FAP is a viable therapeutic strategy.[14] Future efforts in this field will likely focus on developing more selective and potent FAP inhibitors or leveraging FAP's specific expression for targeted drug delivery systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 6. usbio.net [usbio.net]
- 7. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News - this compound (BXCL701) - LARVOL VERI [veri.larvol.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. amsbio.com [amsbio.com]
- 20. FAP Assay Kit - Creative BioMart [creativebiomart.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Investigation of Talabostat in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (formerly PT-100 or Val-boroPro) is an orally active small-molecule inhibitor of dipeptidyl peptidases (DPPs), with a dual mechanism of action that has prompted its investigation in various oncological settings, including hematological malignancies. This technical guide provides an in-depth overview of the early-stage investigation of this compound in this context, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
This compound's primary targets include dipeptidyl peptidase-4 (DPP4/CD26) and Fibroblast Activation Protein (FAP).[1] Beyond enzymatic inhibition, this compound has been shown to stimulate an anti-tumor immune response by inducing the production of cytokines and chemokines.[2] A significant recent discovery in the context of hematological cancers is its ability to induce pyroptosis, a form of inflammatory cell death, in acute myeloid leukemia (AML) cells through the inhibition of DPP8 and DPP9.
Mechanism of Action
This compound exerts its anti-neoplastic effects through two principal mechanisms:
-
Inhibition of Dipeptidyl Peptidases: As a non-selective inhibitor of post-proline cleaving serine proteases, this compound targets several DPPs, including DPP4, FAP, DPP8, and DPP9.[3] The inhibition of these enzymes is believed to modulate the tumor microenvironment and enhance immune responses.
-
Induction of Pyroptosis in AML: In human myeloid cells, this compound's inhibition of DPP8 and DPP9 activates the CARD8 inflammasome, leading to caspase-1 activation and subsequent cleavage of Gasdermin D (GSDMD). This process results in the formation of pores in the cell membrane and a lytic, inflammatory cell death known as pyroptosis.[4] This mechanism appears to be a direct anti-leukemic effect.
Signaling Pathway for this compound-Induced Pyroptosis in AML
Caption: this compound-induced pyroptosis signaling pathway in AML cells.
Preclinical Investigations in Hematological Malignancies
Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated that this compound (referred to as Val-boroPro in these studies) induces pyroptosis in a majority of human AML cell lines and primary AML patient samples.[4] This cytotoxic effect was shown to be dependent on the presence of caspase-1 and CARD8.
Key Findings:
-
Val-boroPro treatment led to the cleavage of GSDMD, a hallmark of pyroptosis, without significant cleavage of the apoptotic marker PARP.[4]
-
Knockout of caspase-1 in AML cell lines conferred resistance to this compound-induced cytotoxicity.[4]
-
In vivo mouse models of disseminated AML using MV4;11 cells showed that this compound treatment significantly inhibited leukemia progression.[4]
Lymphoma
This compound has also been evaluated in preclinical lymphoma models, where it demonstrated anti-tumor effects primarily through the stimulation of an immune response.
Key Findings:
-
In EL4 and A20/2J lymphoma models, this compound treatment resulted in tumor regression and rejection.[3]
-
The anti-tumor effect was associated with the involvement of tumor-specific cytotoxic T lymphocytes (CTLs) and the generation of protective immunological memory.[3]
-
Treatment with this compound in tumor-bearing mice led to an increased mRNA expression of cytokines and chemokines known to promote T-cell priming and chemoattraction.[3]
Early-Stage Clinical Trials in Hematological Malignancies
Phase II Study in Chronic Lymphocytic Leukemia (CLL)
A single-arm, open-label Phase II study (NCT00086203) evaluated the efficacy and safety of this compound in combination with rituximab in patients with advanced CLL who had failed fludarabine-based therapy.[3]
Table 1: Patient Demographics and Baseline Characteristics (NCT00086203)
| Characteristic | Value |
| Number of Patients | 40 |
| Median Age (Range) | 64 (42-83) years |
| Gender | 32 Male, 8 Female |
| Rai Stage IV | 78% |
| Median Number of Prior Regimens (Range) | 4 (1-10) |
| Prior Rituximab | 78% |
| Prior Alemtuzumab | 33% |
Table 2: Efficacy Results (NCT00086203)
| Endpoint | Result |
| Number of Evaluable Patients | 36 |
| Partial Response (PR) Rate | 22% (8/36) |
| Patients with PR who had failed Rituximab | 6 |
| Patients with PR who had failed Alemtuzumab | 3 |
| Median Response Duration (Range) | 5.0 (2-10) months |
Table 3: Key Grade 3/4 Adverse Events (NCT00086203)
| Adverse Event | Incidence (n) |
| Dyspnea | 3 |
| Fatigue | 2 |
| Fever with Neutropenia | 3 |
| Thrombocytopenia | 1 |
| Hypoglycemia | 1 |
| Pulmonary Embolism | 1 |
| Aspergillus Pneumonia | 1 |
| Dermal Fungal Infection | 1 |
Experimental Protocols
Preclinical AML Pyroptosis Induction and Analysis
Objective: To determine the mechanism of this compound-induced cell death in AML cells.
Methodology:
-
Cell Lines and Culture: Human AML cell lines (e.g., MV4;11, OCI-AML2, THP-1) and primary AML patient samples were cultured in appropriate media.
-
Drug Treatment: Cells were treated with varying concentrations of Val-boroPro for specified durations (e.g., 24 hours for immunoblotting).
-
Cell Viability Assays: Dose-response curves were generated by treating cells with Val-boroPro for 24-48 hours and measuring cell viability using assays such as CellTiter-Glo.[5]
-
Immunoblotting: Cell lysates from treated and untreated cells were subjected to SDS-PAGE and western blotting to detect full-length and cleaved forms of pyroptosis and apoptosis markers, including GSDMD and PARP, as well as caspase-1.[4]
-
Generation of Knockout Cell Lines: Caspase-1 knockout cell lines were generated to confirm the dependency of cytotoxicity on this protein. These knockout cells were then treated with Val-boroPro and assessed for viability.[4]
-
In Vivo AML Model: Immunodeficient mice were engrafted with human AML cells (e.g., MV4;11). Following confirmation of engraftment, mice were treated with either vehicle or Val-boroPro. Leukemia burden was monitored over time.[4]
Clinical Trial Protocol for Phase II Study in CLL (NCT00086203)
Objective: To assess the efficacy and safety of this compound combined with rituximab in patients with relapsed/refractory CLL.
Methodology:
-
Patient Population: Patients with a histopathologically confirmed diagnosis of CD20+ B-CLL, Rai Stage III or IV, or progressive Stage I/II, who were refractory to or had relapsed after a fludarabine-containing regimen.[6]
-
Treatment Regimen: This was a single-arm, open-label study.[3]
-
Endpoints:
-
Assessments: Patients were monitored for treatment response and toxicity.
Experimental Workflow for a Typical Preclinical Investigation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Talabostat in Modulating Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat (also known as Val-boroPro or PT-100) is a small molecule inhibitor of post-proline cleaving serine proteases, including dipeptidyl peptidases (DPPs) and fibroblast activation protein (FAP).[1][2] Initially developed as an anti-cancer agent, its potent immunomodulatory properties have garnered significant interest. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role in modulating the innate immune system. We detail the core signaling pathways, present quantitative data on its enzymatic inhibition and cellular effects, and provide comprehensive experimental protocols for key assays.
Introduction: this compound's Dual Mechanism of Action
This compound exerts its effects through two primary mechanisms: inhibition of FAP on tumor stromal cells and, more critically for its immunomodulatory effects, the inhibition of intracellular dipeptidyl peptidases DPP8 and DPP9.[3][4] This latter action triggers a unique form of programmed cell death in specific innate immune cells, leading to a robust, pro-inflammatory response that can bridge innate and adaptive immunity.[3][5] This guide will focus on the innate immune activation pathway, a critical component of this compound's therapeutic potential.
Core Mechanism: DPP8/9 Inhibition and Pyroptosis
The cornerstone of this compound's innate immune modulation is its ability to induce pyroptosis, a highly inflammatory form of programmed cell death, selectively in monocytes and macrophages.[3][6][7]
The Signaling Pathway
Inhibition of the cytosolic serine proteases DPP8 and DPP9 by this compound is the initiating event.[3] This leads to the activation of a specific inflammasome sensor—NLRP1b in murine cells and the Caspase Activation and Recruitment Domain-containing protein 8 (CARD8) in human myeloid cells.[4][8] This activation triggers the proximity-induced activation of pro-caspase-1, independent of the common inflammasome adaptor protein ASC.[3][8]
Activated pro-caspase-1 then executes the key downstream events of pyroptosis by cleaving Gasdermin D (GSDMD).[3] The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents, including cytokines and damage-associated molecular patterns (DAMPs).[3][8] Notably, the form of pro-caspase-1 activated by this pathway does not efficiently process pro-inflammatory cytokines like pro-IL-1β into their mature forms.[3][8]
Key Effector Cells of the Innate Immune System
-
Monocytes and Macrophages: These are the primary targets of this compound-induced pyroptosis.[3] This lytic cell death releases inflammatory signals that activate other immune cells and reshape the tumor microenvironment. In the context of obesity-associated inflammation, this compound has been shown to reduce the accumulation of adipose tissue macrophages (ATMs) and promote a shift from a pro-inflammatory M1-like to an anti-inflammatory M2-like phenotype.[9]
-
Neutrophils: The anti-tumor activity of this compound has been shown to be dependent on neutrophils, suggesting that the inflammatory cascade initiated by macrophage pyroptosis leads to the recruitment and activation of these key innate effector cells.
Quantitative Data
This compound's activity is characterized by potent inhibition of multiple dipeptidyl peptidases and significant downstream biological effects.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC₅₀ Value (nM) | Reference(s) |
| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 | [1][10][11][12] |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | [1][10][11][12] |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | [1][10][11][12] |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | [1][12] |
| Fibroblast Activation Protein (FAP) | 560 | [1][10][11][12] |
Table 2: Clinical and Preclinical Observations
| Parameter | Finding | Model System | Reference(s) |
| Cytokine Induction | 2- to 4-fold increase in Granulocyte-Colony Stimulating Factor (G-CSF) levels post-treatment. | Preclinical models | [13] |
| Serum DPP-4 Inhibition (Pediatric Phase I) | >90% inhibition at doses from 100-600 µg/m². | Human (Pediatric Solid Tumors) | [14] |
| Combination Therapy (Phase II) | Disease Control Rate of 47% when combined with Pembrolizumab. Median progression-free survival of 2.7 months. | Human (Advanced Solid Tumors) | [15] |
| Combination Therapy (Phase IIa - mCRPC SCNC) | 30% Composite Response Rate (3 out of 10 evaluable patients). | Human (Metastatic Castration-Resistant Prostate Cancer, Small Cell Neuroendocrine Carcinoma phenotype) | [16] |
| Combination Therapy (Phase IIa - mCRPC Adeno) | 23% Composite Response Rate (6 out of 26 evaluable patients). | Human (Metastatic Castration-Resistant Prostate Cancer, Adenocarcinoma phenotype) | [5] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
Pyroptosis Induction and Detection in THP-1 Cells
This protocol describes how to induce pyroptosis in a human monocytic cell line and measure its hallmarks.
I. Materials
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability reagent (e.g., CCK8 or similar)
-
Phosphate Buffered Saline (PBS)
II. Protocol
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 1 x 10⁶ cells/well in a 6-well plate.
-
Add PMA to a final concentration of 50-100 nM.
-
Incubate for 24-48 hours to allow cells to differentiate into adherent macrophage-like cells.[17]
-
-
Priming:
-
Gently replace the PMA-containing medium with fresh medium.
-
Add LPS to a final concentration of 100 ng/mL to prime the inflammasome.[17]
-
Incubate for 3-5 hours.
-
-
Induction of Pyroptosis:
-
Detection:
-
LDH Release: Carefully collect the cell culture supernatant. Measure LDH release according to the manufacturer's protocol. Increased LDH in the supernatant is an indicator of cell lysis.[17]
-
Cell Viability: Remove the supernatant and measure the viability of the remaining adherent cells using a CCK8 or similar assay according to the manufacturer's instructions. A decrease in viability indicates cell death.[17]
-
Morphology: Observe cells using light microscopy for signs of swelling and membrane blebbing. For detailed analysis, cells can be fixed and prepared for scanning or transmission electron microscopy (SEM/TEM).[17]
-
Caspase-1 Activity Assay (Fluorometric)
This protocol measures the activity of Caspase-1, a key enzyme in the pyroptosis pathway.
I. Materials
-
Cells treated as described in Protocol 4.1.
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-1 substrate (e.g., YVAD-AFC)
-
Fluorometric microplate reader
II. Protocol
-
Cell Lysis:
-
Harvest 1-5 x 10⁶ treated and control cells.
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[19]
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes at 4°C to pellet debris.[19][20]
-
Transfer the supernatant (lysate) to a new, chilled tube.
-
-
Assay Reaction:
-
Measurement:
Macrophage Polarization and Flow Cytometry Analysis
This protocol is for differentiating macrophages into M1 and M2 phenotypes and analyzing them via flow cytometry.
I. Materials
-
Bone marrow cells (murine) or peripheral blood monocytes (human)
-
For murine cells: M-CSF
-
For M1 Polarization: IFN-γ and LPS
-
For M2 Polarization: IL-4 or IL-10
-
Fluorescently conjugated antibodies for flow cytometry (e.g., F4/80, CD11b for murine; CD14, CD68 for human; CD86, TLR4 for M1; CD206, Arginase-1 for M2)
-
Flow cytometer
II. Protocol
-
Macrophage Generation:
-
Murine: Isolate bone marrow cells and culture for 6-7 days in medium containing M-CSF (e.g., 100 ng/mL) to generate bone marrow-derived macrophages (BMDMs).[21]
-
Human: Isolate monocytes from PBMCs and differentiate into macrophages using M-CSF.
-
-
Polarization:
-
Flow Cytometry Staining:
-
Harvest the polarized macrophages.
-
Stain with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently conjugated antibodies targeting surface markers.
-
For intracellular markers (e.g., Arginase-1), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.
-
-
Analysis:
Conclusion
This compound represents a fascinating immunomodulatory agent with a well-defined mechanism of action on the innate immune system. By specifically targeting DPP8 and DPP9 in monocytes and macrophages, it triggers CARD8/NLRP1b-dependent pyroptosis, unleashing a potent pro-inflammatory cascade. This unique mechanism underscores its potential in immuno-oncology, particularly in combination with therapies that leverage a primed immune system, such as checkpoint inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the immunomodulatory capabilities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. uniprot.org [uniprot.org]
- 7. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Obesity and Associated Metabolic Dysfunction via Suppression of Macrophage-Driven Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound mesylate | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dppiv.com [dppiv.com]
- 14. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Chlojaponilactone B Attenuates THP-1 Macrophage Pyroptosis by Inhibiting the TLR/MyD88/NF-κB Pathway [mdpi.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. abcam.com [abcam.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Understanding Talabostat's Impact on T-cell Activation and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat (Val-boroPro), an inhibitor of dipeptidyl peptidases (DPPs), has demonstrated the ability to stimulate robust anti-tumor immune responses.[1][2] This technical guide delves into the core mechanisms by which this compound influences T-cell activation and the formation of immunological memory. By inhibiting key enzymes like Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP), this compound modulates the tumor microenvironment and enhances both innate and adaptive immunity.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing T-cell function in response to this compound, and a structured presentation of its known effects.
Introduction to this compound's Mechanism of Action
This compound is a small molecule inhibitor targeting several post-proline dipeptidyl peptidases, with high affinity for DPP-IV (CD26), DPP8, DPP9, and FAP.[1][2] These enzymes play crucial roles in processing various signaling molecules, including chemokines and cytokines, by cleaving N-terminal dipeptides with a penultimate proline or alanine. By inhibiting these DPPs, this compound prevents the inactivation of these signaling molecules, leading to their increased local concentrations and enhanced downstream immune effects.[2]
The anti-tumor activity of this compound is attributed to its ability to stimulate both the innate and adaptive immune systems.[2][3] It promotes the production of a cascade of cytokines and chemokines that are essential for the priming and recruitment of T-cells to the tumor site.[2] Preclinical studies have shown that this compound treatment can lead to tumor regression and the development of protective, tumor-specific immunological memory, involving cytotoxic T-lymphocytes (CTLs).[2]
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are underpinned by its influence on key signaling pathways. Inhibition of DPPs by this compound leads to a complex interplay of events that culminate in enhanced T-cell activation.
DPP Inhibition and Chemokine Activity
Many chemokines that are critical for T-cell trafficking and activation are substrates for DPP-IV and FAP. By preventing their cleavage, this compound prolongs their activity, leading to enhanced T-cell infiltration into the tumor microenvironment.
References
Talabostat's Impact on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including fibrosis and cancer progression. A key enzyme implicated in ECM remodeling is Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts, particularly cancer-associated fibroblasts (CAFs). Talabostat (also known as Val-boroPro or PT-100) is a small molecule inhibitor of dipeptidyl peptidases, with FAP being a prominent target. This technical guide provides an in-depth analysis of this compound's effect on ECM remodeling, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.
Introduction to this compound and Fibroblast Activation Protein (FAP)
This compound is an orally active, non-selective inhibitor of dipeptidyl peptidases.[1] Its primary mechanism of action in the context of the tumor microenvironment involves the inhibition of FAP. FAP is a type II transmembrane serine protease that exhibits both dipeptidyl peptidase and endopeptidase/collagenase activities.[2] Under normal physiological conditions, FAP expression is low in most adult tissues. However, its expression is significantly upregulated in activated fibroblasts found in sites of tissue remodeling, such as tumors and fibrotic tissues.[3]
FAP's role in ECM remodeling is multifaceted. It can directly degrade components of the ECM, such as denatured collagen (gelatin), and process other matrix-associated proteins.[2] This enzymatic activity contributes to the modification of the tumor microenvironment, facilitating cancer cell invasion and metastasis. By targeting FAP, this compound presents a therapeutic strategy to modulate the tumor stroma and inhibit tumor progression.
Quantitative Data on this compound's Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of dipeptidyl peptidases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound against key enzymes, including FAP. This data is essential for designing in vitro and in vivo experiments and for understanding the compound's selectivity profile.
| Enzyme Target | IC50 (nM) | Ki (nM) |
| Dipeptidyl Peptidase IV (DPP-IV) | < 4 | 0.18 |
| Fibroblast Activation Protein (FAP) | 560 | - |
| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 |
| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - |
Data sourced from MedchemExpress and Selleck Chemicals.[4][5]
This compound's Effect on Gene Expression in Fibroblasts
Studies have demonstrated that this compound can modulate the expression of genes involved in ECM synthesis and degradation. In a study utilizing dermal fibroblasts from patients with systemic sclerosis (SSc), this compound was shown to attenuate the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β). The following table summarizes the observed changes in the gene expression of key ECM-related molecules following treatment with this compound.
| Gene | Function in ECM Remodeling | Effect of TGF-β Stimulation (in SSc fibroblasts) | Effect of this compound Treatment (in TGF-β stimulated SSc fibroblasts) |
| COL1A1 | Encodes the pro-alpha1 chain of type I collagen, a major structural component of the ECM. | Upregulation | Attenuation of upregulation |
| COL1A2 | Encodes the pro-alpha2 chain of type I collagen. | Upregulation | Attenuation of upregulation |
| MMP1 | A collagenase that degrades interstitial collagens. | - | - |
| MMP2 | A gelatinase that degrades type IV collagen and gelatin. | - | - |
| MMP9 | A gelatinase that degrades type IV and V collagens and gelatin. | - | Upregulation |
Data is based on findings from a study on systemic sclerosis, where TGF-β was used to induce a pro-fibrotic phenotype.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on ECM remodeling.
Cell Culture and Fibroblast Activation
-
Cell Lines: Primary human dermal fibroblasts, NIH-3T3 murine fibroblasts, or cancer-associated fibroblasts (CAFs) isolated from patient tumors.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fibroblast Activation: To induce a pro-fibrotic and activated phenotype, fibroblasts are typically starved in serum-free medium for 24 hours and then stimulated with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours.[6]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or water) to create a stock solution.[7] The final concentration used for treatment can vary, with studies reporting effective concentrations in the micromolar range (e.g., 37.5 µM for migration assays).[4] Cells are co-incubated with TGF-β1 and this compound for the desired duration of the experiment.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from fibroblast cell lysates using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, COL1A2, MMP1, MMP2, MMP9) and a housekeeping gene (e.g., GAPDH or ACTB), and the master mix.
-
Thermal Cycling: A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the control group.[8]
Scratch Wound Healing Assay for Fibroblast Migration
-
Cell Seeding: Fibroblasts are seeded in a 6-well or 12-well plate and grown to confluence.
-
Creating the Scratch: A sterile 200 µL pipette tip is used to create a linear "scratch" or cell-free area in the confluent monolayer.
-
Treatment: The medium is replaced with fresh medium containing the desired concentrations of TGF-β1 and/or this compound.
-
Imaging: The scratch area is imaged at different time points (e.g., 0, 24, and 48 hours) using a phase-contrast microscope.
-
Quantitative Analysis: The area of the scratch is measured at each time point using image analysis software such as ImageJ. The percentage of wound closure is calculated as: ((Area at 0h - Area at xh) / Area at 0h) * 100[9]
Signaling Pathways and Visualizations
This compound's effect on ECM remodeling is primarily mediated through the inhibition of FAP, which in turn influences downstream signaling pathways that regulate fibroblast behavior.
FAP-Mediated ECM Remodeling and this compound Inhibition
FAP, expressed on the surface of activated fibroblasts, directly contributes to ECM degradation and reorganization. This compound, by inhibiting FAP's enzymatic activity, can attenuate these processes.
References
- 1. Fibrillar fibronectin plays a key role as nucleator of collagen I polymerization during macromolecular crowding-enhanced matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Matrix Signaling Cues: Biological Functions, Diseases, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based quantitative scratch wound healing assay demonstrating the role of MAPKAPK-2/3 in fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Three-Dimensional Tunable Fibronectin-Collagen Platforms for Control of Cell Adhesion and Matrix Deposition [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. clyte.tech [clyte.tech]
Investigating the pharmacodynamics of Talabostat in vitro
An In-depth Technical Guide to the In Vitro Pharmacodynamics of Talabostat
Introduction
This compound, also known as Val-boroPro or PT-100, is a potent, orally active small molecule inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1][2] Its mechanism of action involves the inhibition of several key enzymes, including Dipeptidyl Peptidase-IV (DPP-IV/CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[2][3] This inhibition leads to a cascade of downstream effects, primarily characterized by the stimulation of innate and adaptive immune responses and modulation of the tumor microenvironment.[1][4] This guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its inhibitory activity, impact on cellular signaling, and the experimental protocols used for its investigation.
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible inhibition of post-proline cleaving serine proteases.[2][5] By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, this compound blocks the enzymatic activity of several dipeptidyl peptidases.[2][6] This has significant implications for cancer therapy as FAP is often overexpressed by reactive fibroblasts in the tumor stroma.[1][3]
The inhibition of these enzymes by this compound leads to:
-
Stimulation of Cytokine and Chemokine Production: this compound treatment results in the transcriptional upregulation of various cytokines and chemokines, including IL-1β, IL-6, Granulocyte Colony-Stimulating Factor (G-CSF), and CXCL1/KC.[3][7] This effect has been observed in human bone marrow stromal cells and co-cultures of monocytic cells and fibroblasts.[1]
-
Induction of Pyroptosis: In monocytes and macrophages, this compound induces a form of programmed cell death known as pyroptosis, which is dependent on the activation of caspase-1.[3][5]
-
Modulation of the Tumor Microenvironment: By targeting FAP on tumor-associated fibroblasts, this compound can alter the supportive stromal environment, thereby impeding tumor growth.[1][3]
-
Stimulation of Hematopoiesis: The induction of colony-stimulating factors like G-CSF suggests a role for this compound in promoting the production of blood cells.[6]
Quantitative Data Presentation
The inhibitory activity of this compound against various dipeptidyl peptidases and its effects on different cell lines are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Dipeptidyl Peptidases
| Target Enzyme | IC50 | Ki | Assay Type |
| DPP-IV | < 4 nM | 0.18 nM | Cell-free |
| DPP8 | 4 nM | 1.5 nM | Cell-free |
| DPP9 | 11 nM | 0.76 nM | Cell-free |
| FAP | 560 nM | 5 nM | Cell-free |
| QPP | 310 nM | - | - |
| PEP | 390 nM | - | Cell-free |
| DPP2 | 310 nM | - | Cell-free |
Data sourced from multiple studies.[2][3][7][8]
Table 2: In Vitro Effects of this compound on Various Cell Lines
| Cell Line | Concentration(s) | Incubation Time | Observed Effects |
| THP-1 macrophages | 0.1, 1, 10 µM | 24 h | Induction of monocyte and macrophage cell death (pyroptosis)[3][9] |
| Human bone marrow stromal cells | Not specified | Not specified | Upregulation of cytokines and chemokines[1][3] |
| MDA-MB-231 (breast cancer) | Not specified | Not specified | Inhibition of cell viability and migration; induction of mitochondria-mediated apoptosis[10] |
| SSc-derived fibroblasts | Not specified | Not specified | Attenuation of pro-fibrotic and inflammatory gene expression; inhibition of fibroblast migration[11] |
| WEHI 164, EL4, A20/2J (murine tumor cells) | 30 pg/ml - 30 µg/ml | Not specified | Induction of tumor regression and rejection[7] |
Signaling Pathways
This compound influences several critical signaling pathways, primarily related to immune activation and fibrosis.
DPP Inhibition and Immune Activation
This compound's inhibition of DPP8 and DPP9 in monocytic cells leads to the activation of caspase-1.[1][5] This, in turn, triggers the release of pro-inflammatory cytokines and induces pyroptosis, a lytic form of cell death.[3][5] The upregulation of cytokines like IL-1β can further stimulate surrounding cells in an autocrine and paracrine manner, amplifying the immune response.[1]
Caption: this compound-induced DPP8/9 inhibition leading to immune activation.
Modulation of Fibrotic Pathways
In the context of fibrosis, such as in systemic sclerosis (SSc), this compound has been shown to counteract the effects of TGF-β, a key pro-fibrotic cytokine.[11] By inhibiting FAP on activated fibroblasts, this compound can attenuate the expression of pro-fibrotic and inflammatory genes, thereby inhibiting myofibroblast differentiation and migration.[11]
Caption: Modulation of TGF-β-induced fibrotic pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the in vitro pharmacodynamics of this compound.
Dipeptidyl Peptidase (DPP) Activity Assay
This assay quantifies the enzymatic activity of DPPs and the inhibitory effect of this compound.
-
Preparation of Reagents:
-
Reaction Buffer: 100 mM Tris, 100 mM NaCl, pH 7.8.
-
Substrate: 0.5 mM Ala-Pro-AFC (or other suitable fluorogenic substrate like Suc-Gly-Pro-AMC) in reaction buffer.[2][12]
-
Enzyme Source: Recombinant human DPP enzymes or patient plasma samples.[3][12]
-
Inhibitor: this compound at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, mix the enzyme source with either vehicle control or varying concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[12]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 30 minutes at 37°C.[12]
-
Measure the release of free AFC (or AMC) using a fluorometer with excitation/emission wavelengths of approximately 390/510 nm.[12]
-
Calculate the percent inhibition relative to the vehicle control to determine IC50 values.
-
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cell proliferation and survival.
-
Cell Culture: Plate cells (e.g., MDA-MB-231, SSc-derived fibroblasts) in 96-well plates and allow them to adhere overnight.[10][11]
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Viability Assessment (MTT/CCK-8):
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.
-
-
Apoptosis Assessment (Annexin V Staining):
-
Harvest the treated cells.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of cells.
-
Cell Culture: Grow fibroblasts to a confluent monolayer in a multi-well plate.[11]
-
Scratch Formation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing either vehicle control or this compound.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the rate of cell migration into the gap.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method is used to measure the transcriptional upregulation of cytokines and other genes.
-
Cell Treatment and RNA Extraction: Treat cells (e.g., fibroblasts, immune cells) with this compound. Lyse the cells and extract total RNA using a suitable kit.[11]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IL-6, TGFβ1, COL1A1) and a housekeeping gene for normalization.[11]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro investigation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Dual Mechanism of Talabostat in Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as Val-boroPro or PT-100) is a small molecule, orally active agent that has demonstrated a unique dual mechanism of action in cancer therapy.[1][2] It functions as a potent inhibitor of a class of enzymes known as dipeptidyl peptidases (DPPs) and simultaneously stimulates a robust anti-tumor immune response.[1][2] This dual activity targets both the tumor microenvironment and the host's immune system, offering a multifaceted approach to cancer treatment. This technical guide provides a comprehensive overview of this compound's mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
The Dual Mechanism of Action
This compound's therapeutic potential stems from its ability to engage two distinct, yet complementary, anti-cancer pathways:
-
Inhibition of Dipeptidyl Peptidases (DPPs): this compound is a nonselective inhibitor of several post-proline cleaving serine proteases, most notably Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP).[3][4] FAP, in particular, is highly expressed on cancer-associated fibroblasts (CAFs) within the stroma of many epithelial cancers and is implicated in tumor growth, invasion, and metastasis through degradation of the extracellular matrix.[3][5] By inhibiting FAP, this compound can modulate the tumor microenvironment, potentially reducing tumor invasion and angiogenesis.[5]
-
Immune System Activation: Independently of its FAP inhibitory role, this compound stimulates the innate and adaptive immune systems.[1][6] This is primarily achieved through the inhibition of two other dipeptidyl peptidases, DPP8 and DPP9.[2] Inhibition of DPP8/9 in monocytes and macrophages triggers a pro-inflammatory form of cell death known as pyroptosis.[7] This process involves the activation of pro-caspase-1, leading to the cleavage of gasdermin D and the subsequent release of pro-inflammatory cytokines, including IL-1β and IL-18.[7] This cytokine release promotes a T-cell-dependent anti-tumor immune response.[3]
Data Presentation
The following tables summarize the key quantitative data associated with this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Ki |
| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 nM | 0.18 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | 5 nM |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | Not Reported |
Data sourced from MedChemExpress and other research articles.[8]
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome |
| WEHI 164 Fibrosarcoma | 40 µ g/mouse , p.o., twice daily for 14 days | Regression and rejection of tumors |
| EL4 and A20/2J Lymphoma | 40 µ g/mouse , p.o., twice daily for 14 days | Regression and rejection of tumors |
| K7M3 Osteosarcoma (Metastasis) | 20 µ g/dose , p.o., once or twice daily, 5 days on/2 days off | Ten-fold reduction in the number of visible metastatic lung nodules |
Data compiled from various preclinical studies.
Table 3: Clinical Trial Outcomes for this compound
| Trial Phase | Cancer Type | Treatment Regimen | Key Outcomes |
| Phase II | Metastatic Colorectal Cancer | This compound monotherapy (200 µg, p.o., BID) | No objective responses (CR or PR). Stable disease in 21% of patients for a median of 25 weeks. Median Progression-Free Survival (PFS): 1.6 months.[6][9][10] |
| Phase II | Advanced Solid Tumors | This compound in combination with Pembrolizumab | Disease control rate of 47%. Median PFS: 2.7 months. Median Overall Survival (OS): 20.5 months.[1] |
| Phase II | Stage IV Melanoma | This compound in combination with Cisplatin | Partial responses in 13.9% of evaluable patients. Stable disease in 46.5% for ≥4 cycles. Estimated median PFS: 2.8 months. Estimated median OS: 8.5 months. |
| Phase I | Relapsed/Refractory Solid Tumors (Pediatric) | This compound monotherapy (100-600 µg/m²) | >90% inhibition of serum DPP-4 activity at 24 hours post-dose predicted at 1200 µg/m².[11] |
Data extracted from published clinical trial results.[1][9][11]
Experimental Protocols
Dipeptidyl Peptidase (DPP) Activity Assay
This protocol is adapted from a method used in a clinical trial to measure DPP activity in patient plasma.[9]
Materials:
-
Patient plasma samples
-
Reaction buffer: 100 mM NaCl, 100 mM Tris (pH 7.8)
-
Substrate: 0.5 mM Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin) in reaction buffer
-
96-well microplate
-
Fluorimeter with 390 nm excitation and 510 nm emission filters
-
37°C incubator
Procedure:
-
In a 96-well microplate, add 10 µL of patient plasma to each well.
-
Add 40 µL of reaction buffer to each well.
-
To initiate the reaction, add 50 µL of the 0.5 mM Ala-Pro-AFC substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the release of free AFC using a fluorimeter at an excitation wavelength of 390 nm and an emission wavelength of 510 nm.
-
DPP activity is proportional to the fluorescence intensity. Pre-treatment values can be normalized to 100 arbitrary units (A.U.) for comparison.
In Vitro Cytokine Induction Assay in THP-1 Cells
This protocol describes the induction of cytokine release by this compound in the human monocytic THP-1 cell line, a common model for studying monocyte and macrophage biology.[7][12]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
ELISA kits for desired cytokines (e.g., IL-1β, IL-18, TNF-α)
-
24-well cell culture plates
-
37°C, 5% CO2 incubator
Procedure:
-
Differentiation of THP-1 cells:
-
Seed THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator. After incubation, cells should be adherent.
-
Gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.
-
Add fresh complete RPMI-1640 and rest the cells for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Dilute the this compound stock solution in complete RPMI-1640 to the desired final concentrations (e.g., a dose-response range from 1 µM to 50 µM).
-
Remove the medium from the differentiated THP-1 cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for a specified time course (e.g., 24, 48, or 72 hours). A 72-hour incubation has been shown to be effective for inducing pyroptosis and cytokine release with a related compound.[7]
-
-
Cytokine Measurement:
-
After the incubation period, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at a low speed to pellet any detached cells or debris.
-
Measure the concentration of the desired cytokines (e.g., IL-1β, IL-18) in the clarified supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
In Vivo Murine Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse tumor model.
Materials:
-
Syngeneic or xenograft tumor cell line (e.g., WEHI 164, EL4)
-
6-8 week old immunocompetent or immunodeficient mice (strain dependent on the cell line)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend them in sterile phosphate-buffered saline (PBS) or an appropriate medium at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
This compound Administration:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage at the desired dose and schedule (e.g., 40 µ g/mouse , twice daily).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or analysis of immune cell infiltration).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's dual mechanism of action.
References
- 1. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrical stimulation inhibits Val-boroPro-induced pyroptosis in THP-1 macrophages via sirtuin3 activation to promote autophagy and inhibit ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Talabostat's Role in Pyroptosis and Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talabostat (also known as Val-boroPro or PT-100) is a nonselective inhibitor of dipeptidyl peptidases (DPPs) that has demonstrated potent anti-tumor and immune-stimulatory effects. A growing body of evidence indicates that a key mechanism underpinning these effects is the induction of pyroptosis, a form of programmed lytic cell death, in monocytes and macrophages. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound triggers pyroptosis and inflammasome activation, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Introduction to this compound and Pyroptosis
This compound is a small molecule inhibitor targeting several post-proline cleaving serine proteases, most notably DPP4, DPP8, and DPP9.[1][2] While initially investigated for its role in cancer therapy due to its immune-enhancing properties, recent research has elucidated a more direct mechanism of action involving the induction of pyroptosis in myeloid cells.[1][2]
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes, which are multi-protein complexes that activate inflammatory caspases, primarily caspase-1.[3][4] Activated caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as IL-1β.[3][4]
Quantitative Data: this compound's Inhibitory Activity
The inhibitory activity of this compound against various dipeptidyl peptidases is crucial to its mechanism of action. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound.
| Target DPP | IC50 | Ki | Reference(s) |
| DPP4 | <4 nM | 0.18 nM | [1] |
| DPP8 | 4 nM | 1.5 nM | [1] |
| DPP9 | 11 nM | 0.76 nM | [1] |
| FAP | 560 nM | - | [1] |
| QPP | 310 nM | - | [1] |
Signaling Pathway of this compound-Induced Pyroptosis
This compound induces pyroptosis through a unique, ASC-independent pathway. The inhibition of intracellular DPP8 and DPP9 is the primary trigger for this signaling cascade.
Caption: this compound-induced pyroptosis signaling pathway.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments to assess this compound-induced pyroptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound's effect on pyroptosis in a monocytic cell line such as THP-1.
Caption: General experimental workflow for studying this compound-induced pyroptosis.
Detailed Experimental Protocols
This protocol is adapted for a 96-well plate format.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Cell lysis buffer
-
Assay buffer
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate.
-
Treat cells with desired concentrations of this compound for the specified duration. Include positive (e.g., LPS + Nigericin) and negative (vehicle) controls.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant (can be saved for IL-1β ELISA).
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Assay:
-
Add 50 µL of 2X reaction buffer containing the caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure fluorescence using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
Materials:
-
Differentiated THP-1 cells
-
This compound
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GSDMD (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Lysis:
-
Culture and treat THP-1 cells with this compound as described previously.
-
Harvest cells, wash with PBS, and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system. The full-length GSDMD will appear at ~53 kDa, and the N-terminal cleavage product at ~31 kDa.[4]
-
While this compound-induced pyroptosis is ASC-independent, this experiment is a crucial negative control to confirm the pathway's distinction from canonical inflammasome activation.[1]
Materials:
-
Differentiated THP-1 cells on coverslips
-
This compound
-
LPS and Nigericin (positive control)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow and differentiate THP-1 cells on coverslips.
-
Treat cells with this compound. For a positive control, treat separate coverslips with LPS (priming) followed by Nigericin.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Staining:
-
Block for 30 minutes with blocking buffer.
-
Incubate with the primary anti-ASC antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI.
-
-
Imaging:
-
Mount the coverslips on slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm of positive control cells, which should be absent in this compound-treated cells.
-
Conclusion
This compound represents a novel therapeutic agent that leverages the induction of pyroptosis in myeloid cells to stimulate an anti-tumor immune response. Its mechanism, centered on the inhibition of DPP8 and DPP9, leads to ASC-independent caspase-1 activation and subsequent GSDMD-mediated cell death. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and further characterize the role of this compound in pyroptosis and inflammasome activation. This understanding is critical for the continued development and optimization of this compound and similar compounds in oncology and immunology.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
Foundational Studies on Talabostat for Non-Cancerous Fibrotic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Talabostat (Val-boroPro; PT-100) is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), with significant activity against Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissues and tumors. While extensively investigated in oncology, foundational preclinical research is emerging for its potential application in non-cancerous fibrotic diseases. This technical guide synthesizes the core data from these foundational studies, with a primary focus on systemic sclerosis (SSc), a representative chronic fibrotic disorder. The current body of evidence is primarily derived from in vitro studies, which demonstrate this compound's ability to modulate key pro-fibrotic pathways, particularly those stimulated by Transforming Growth Factor-beta (TGF-β). This document provides a detailed overview of its mechanism of action, experimental protocols, and quantitative outcomes to inform further research and development in this therapeutic area.
Mechanism of Action in Fibrosis
This compound's anti-fibrotic activity is primarily attributed to its inhibition of FAP. FAP is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity. In fibrotic diseases, FAP is highly expressed on the surface of activated fibroblasts (myofibroblasts), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen.
The proposed mechanism for this compound's anti-fibrotic effect involves the attenuation of TGF-β signaling, a master regulator of fibrosis. TGF-β stimulation of fibroblasts leads to their differentiation into myofibroblasts and the upregulation of pro-fibrotic genes.[1] By inhibiting FAP, this compound interferes with this process, leading to a reduction in the expression of key fibrotic mediators.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects by modulating TGF-β-induced fibroblast activation.
Caption: Proposed mechanism of this compound in attenuating TGF-β-mediated fibroblast activation.
Quantitative Data
The following tables summarize the key quantitative findings from an in vitro study investigating the effects of this compound on dermal fibroblasts isolated from patients with systemic sclerosis (SSc) and healthy controls.[1]
Table 1: this compound's Inhibitory Profile
| Target Enzyme | IC50 / Ki Value |
| Dipeptidyl peptidase IV (DPP-IV) | < 4 nM (IC50) |
| 0.18 nM (Ki) | |
| Fibroblast Activation Protein (FAP) | 560 nM (IC50) |
| Dipeptidyl peptidase 8 (DPP8) | 4 nM (IC50) |
| 1.5 nM (Ki) | |
| Dipeptidyl peptidase 9 (DPP9) | 11 nM (IC50) |
| 0.76 nM (Ki) | |
| Quiescent cell proline dipeptidase (QPP) | 310 nM (IC50) |
Source: MedchemExpress. All data for research use only.
Table 2: Effect of this compound on Gene Expression in TGF-β-Stimulated SSc Dermal Fibroblasts
| Gene Category | Gene Name | Effect of this compound Treatment |
| Pro-fibrotic | COL1A1 (Collagen Type I Alpha 1) | Attenuated upregulation |
| COL1A2 (Collagen Type I Alpha 2) | Attenuated upregulation | |
| Fibroblast Activation Markers | FAPα (Fibroblast Activation Protein alpha) | Attenuated upregulation |
| ACAT2 (Acetyl-CoA Acetyltransferase 2) | Attenuated upregulation | |
| Inflammatory | IL-6 (Interleukin-6) | Attenuated upregulation |
| TGFβ1 (Transforming Growth Factor beta 1) | Attenuated upregulation | |
| Anti-fibrotic | MMP9 (Matrix Metallopeptidase 9) | Upregulation |
Data derived from a study by Pashaei et al. (2024) in Inflammopharmacology.[1]
Table 3: Effect of this compound on Fibroblast Viability and Migration in SSc
| Assay | Finding |
| Viability (MTT Assay) | Concentration-dependent inhibition of activated fibroblast viability |
| Migration (Scratch Assay) | Suppression of fibroblast migration |
Data derived from a study by Pashaei et al. (2024) in Inflammopharmacology.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the foundational in vitro study of this compound in systemic sclerosis.[1]
Cell Culture and Treatment
-
Cell Source: Dermal fibroblasts were obtained from skin biopsies of ten patients with diffuse cutaneous systemic sclerosis and ten healthy controls.
-
Culture Conditions: Fibroblasts were cultured in standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Groups:
-
Control (untreated fibroblasts)
-
TGF-β stimulated (fibroblasts treated with TGF-β alone)
-
TGF-β + this compound (fibroblasts treated with TGF-β in combination with this compound)
-
-
Treatment Protocol: Fibroblasts were subjected to treatment with either TGF-β alone or in combination with various concentrations of this compound for a specified duration (e.g., 24 hours) prior to analysis.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA was extracted from the treated and control fibroblast cultures using a standard RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Quantitative real-time PCR was performed using gene-specific primers for the target genes (e.g., COL1A1, COL1A2, FAPα, ACAT2, IL-6, TGFβ1, MMP1, MMP2, MMP9) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of each target gene was calculated using the comparative Ct (ΔΔCt) method.
Protein Level and Cellular Function Assays
-
Immunofluorescence Staining: To evaluate FAPα and α-SMA protein levels, treated and control fibroblasts were fixed, permeabilized, and incubated with primary antibodies against FAPα and α-SMA, followed by incubation with fluorescently labeled secondary antibodies. Cells were then imaged using a fluorescence microscope.
-
Cell Viability (MTT Assay): Fibroblast viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.
-
Cell Migration (Scratch Assay): A scratch was made in a confluent monolayer of fibroblasts, and the rate of closure of the scratch was monitored over time in the presence and absence of this compound to assess cell migration.
-
Apoptosis (Annexin V Staining): Apoptosis was evaluated by staining cells with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, followed by flow cytometry analysis.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the in vitro studies.
Caption: General experimental workflow for in vitro evaluation of this compound.
Discussion and Future Directions
The foundational in vitro studies on this compound provide compelling evidence for its potential as an anti-fibrotic agent. The observed attenuation of TGF-β-induced pro-fibrotic gene expression and myofibroblast differentiation in dermal fibroblasts from SSc patients is a significant finding.[1] However, it is crucial to acknowledge the limitations of the current data.
-
In Vivo Validation: A significant gap in the current research is the lack of in vivo studies. Preclinical evaluation of this compound in established animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis, carbon tetrachloride-induced liver fibrosis, or mouse models of scleroderma) is essential to validate the in vitro findings and to assess its efficacy in a more complex biological system. Such studies would provide critical data on optimal dosing, pharmacokinetics, and safety, as well as measures of fibrotic endpoints such as collagen deposition and organ function.
-
Broader Fibrotic Diseases: While the focus has been on systemic sclerosis, the potential utility of this compound should be explored in other non-cancerous fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.
-
Clinical Trials: To date, there have been no registered clinical trials of this compound for non-cancerous fibrotic diseases. The existing clinical trial data for this compound is in the field of oncology. Future clinical development in fibrosis will be contingent on successful preclinical validation in relevant animal models.
Conclusion
This compound has demonstrated promising anti-fibrotic effects at a foundational, preclinical level, primarily through the inhibition of FAP and the subsequent modulation of TGF-β-driven fibroblast activation. The available in vitro data provides a strong rationale for further investigation. The next critical steps for the development of this compound as a therapy for non-cancerous fibrotic diseases will be to demonstrate its efficacy and safety in well-characterized in vivo models. These studies will be pivotal in determining its potential for translation into clinical applications for patients with these debilitating conditions.
References
Beyond DPP-IV and FAP: An In-depth Technical Guide to the Enzymatic Targets of Talabostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as Val-boroPro or PT-100) is a small molecule, orally active inhibitor of dipeptidyl peptidases (DPPs). While its inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP) is well-documented, a growing body of evidence reveals a broader spectrum of enzymatic targets. This technical guide provides a comprehensive exploration of this compound's interactions with enzymes beyond DPP-IV and FAP, offering insights into its polypharmacology and the functional consequences of these interactions. Understanding this wider target profile is crucial for elucidating its complex mechanism of action, which encompasses immune modulation and anti-tumor activities.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Enzymatic Targets of this compound: A Quantitative Overview
This compound's inhibitory activity extends to several members of the S9 family of post-proline cleaving serine proteases. The following table summarizes the known enzymatic targets of this compound beyond DPP-IV and FAP, presenting key quantitative data for easy comparison.
| Enzyme Target | Abbreviation | IC50 (nM) | Ki (nM) | References |
| Dipeptidyl Peptidase 8 | DPP8 | 4 | 1.5 | [3][4] |
| Dipeptidyl Peptidase 9 | DPP9 | 11 | 0.76 | [3][4] |
| Quiescent Cell Proline Dipeptidase (DPP7/DPP2) | QPP | 310 | - | [3][4] |
| Prolyl Endopeptidase | PEP | 390 | - | [4] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Signaling Pathways Modulated by this compound
The inhibition of cytosolic dipeptidyl peptidases, particularly DPP8 and DPP9, by this compound triggers a unique signaling cascade culminating in inflammasome activation and a pro-inflammatory form of programmed cell death known as pyroptosis.[5][6] This mechanism is distinct from its effects on extracellular targets like DPP-IV and FAP and is central to its immunostimulatory properties.
Caption: this compound-induced pyroptosis signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's enzymatic targets.
Dipeptidyl Peptidase (DPP) Activity Assay (Fluorometric)
This protocol is a generalized procedure for measuring the activity of DPP family enzymes and can be adapted for screening inhibitors like this compound.
Caption: Workflow for a fluorometric DPP activity assay.
Materials:
-
Purified recombinant DPP enzyme (e.g., DPP8, DPP9, QPP)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 100 mM NaCl
-
Fluorogenic Substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC) or Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), stock solution in DMSO.
-
This compound: Serial dilutions in assay buffer.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 40 µL of the assay buffer and 10 µL of the respective this compound dilution or vehicle control.
-
Add 10 µL of the purified DPP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (final concentration typically 0.5 mM).
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 510 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-1 Activation Assay in THP-1 Monocytic Cells
This protocol describes the induction and measurement of caspase-1 activity in a human monocytic cell line, a key downstream effect of DPP8/9 inhibition by this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Caspase-1 fluorogenic substrate (e.g., Ac-WEHD-AFC)
-
Cell lysis buffer
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Differentiation: Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Differentiate the cells into macrophage-like cells by treating with 50 ng/mL PMA for 48-72 hours.
-
Cell Treatment: Replace the PMA-containing medium with fresh, serum-free medium. Treat the differentiated THP-1 cells with this compound (e.g., 2 µM) or a vehicle control for 24 hours. A positive control for inflammasome activation can be included by priming cells with LPS (10 µg/mL) for 24 hours, followed by stimulation with nigericin (20 µM) for 45 minutes.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Caspase-1 Activity Measurement: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase-1 fluorogenic substrate.
-
Incubate the plate at 37°C, protected from light, and monitor the increase in fluorescence over time using a microplate reader.
-
Quantify caspase-1 activity by comparing the rate of substrate cleavage in this compound-treated cells to that in control cells.
Pyroptosis Assessment via Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant, which is an indicator of cell membrane rupture during pyroptosis.
Materials:
-
Differentiated THP-1 cells treated as described in the Caspase-1 Activation Assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate.
-
Absorbance microplate reader.
Procedure:
-
Following treatment of differentiated THP-1 cells with this compound, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH release as a measure of pyroptosis.
Conclusion
This compound's enzymatic target profile is significantly broader than initially recognized, extending beyond DPP-IV and FAP to include other dipeptidyl peptidases such as DPP8, DPP9, and QPP. The inhibition of the cytosolic enzymes DPP8 and DPP9, in particular, unveils a critical mechanism of action involving the induction of pyroptosis in myeloid cells. This immunostimulatory effect likely contributes significantly to this compound's observed anti-tumor activity in preclinical models. A thorough understanding of this polypharmacology is essential for the continued investigation and potential therapeutic application of this compound and other broad-spectrum DPP inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Further investigation is warranted to fully elucidate the roles of other identified targets, such as QPP and PEP, in the overall pharmacological profile of this compound.
References
- 1. abcam.com [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Talabostat in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of Talabostat (also known as Val-boroPro or PT-100) in various mouse models of cancer. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature.
Mechanism of Action
This compound is a nonselective inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP). Its anti-tumor activity stems from a dual mechanism:
-
Inhibition of DPP8 and DPP9: This leads to the induction of pyroptosis, a form of inflammatory cell death, in monocytes and macrophages. This process is mediated by the activation of pro-caspase-1, which in turn cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and the release of pro-inflammatory cytokines. In murine cells, this pathway is dependent on the inflammasome sensor Nlrp1b.
-
Inhibition of Fibroblast Activation Protein (FAP): FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Its inhibition by this compound is thought to modulate the tumor stroma, enhance anti-tumor immunity, and interfere with signaling pathways that promote tumor growth and survival, such as the PI3K/Akt and STAT3-CCL2 pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound in various mouse models.
Table 1: this compound Dosing and Administration in Mouse Models
| Parameter | Details | Reference(s) |
| Drug | This compound (Val-boroPro; PT-100) | [1] |
| Administration Route | Oral gavage (per os) | [1] |
| Dosage Range | 5 - 40 µ g/mouse | |
| Frequency | Twice daily | [1] |
| Vehicle | 0.9% NaCl (saline) | [1] |
| Typical Gavage Volume | 100 - 200 µL |
Table 2: Mouse Tumor Models Used in this compound Studies
| Mouse Model | Cell Line | Cancer Type | Key Findings | Reference(s) |
| BALB/c | WEHI 164 | Fibrosarcoma | Tumor regression and rejection, increased expression of cytokines and chemokines. | [1] |
| C57BL/6 | EL4 | Lymphoma | Tumor regression and rejection. | |
| DBA/2 | A20/2J | Lymphoma | Tumor regression and rejection. | |
| Athymic Nude | A549 | Non-Small Cell Lung Cancer | T-cell independent anti-tumor responses, cooperative effect with docetaxel. | |
| C57BL/6 | B16-F10 | Melanoma | Significant inhibition of tumor growth. |
Experimental Protocols
Protocol 1: General Preparation of this compound for Oral Gavage
-
Reconstitution: Dissolve this compound powder in sterile 0.9% NaCl (saline) to the desired stock concentration. Ensure complete dissolution.
-
Working Solution: Dilute the stock solution with 0.9% NaCl to the final concentration required for dosing. For a 20 µg dose in a 100 µL volume, the concentration would be 0.2 mg/mL.
-
Storage: Prepare fresh solutions for each day of dosing. Store stock solutions at -20°C for short-term storage, as recommended by the manufacturer.
Protocol 2: WEHI 164 Fibrosarcoma Mouse Model
-
Cell Culture: Culture WEHI 164 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or saline at a concentration of 3 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize BALB/c mice (6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.
-
-
This compound Administration:
-
Monitor tumor growth regularly using calipers.
-
Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer this compound (e.g., 20 µg in 100 µL of 0.9% NaCl) or vehicle control via oral gavage twice daily.
-
Continue treatment for the duration specified in the experimental design (e.g., 14-21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
Protocol 3: A549 Non-Small Cell Lung Cancer Xenograft Model
-
Cell Culture: Culture A549 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Preparation for Injection:
-
Harvest and wash cells as described in Protocol 2.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Implantation:
-
Anesthetize immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old).
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
-
This compound Administration:
-
Monitor tumor growth as described in Protocol 2.
-
Initiate treatment when tumors reach a volume of approximately 100-150 mm³.
-
Administer this compound (e.g., 20 µg in 100 µL of 0.9% NaCl) or vehicle control via oral gavage twice daily.
-
For combination studies, administer other therapeutic agents (e.g., docetaxel) according to the established protocol.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight as described in Protocol 2.
-
Euthanize mice at the study endpoint and collect tumors for further analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Measuring Cytokine Release in Response to Talabostat Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as Val-boroPro or PT-100) is a selective inhibitor of dipeptidyl peptidases (DPPs), including DPP4, Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1] By inhibiting these enzymes, this compound stimulates the upregulation of various cytokines and chemokines, thereby eliciting a potent anti-tumor immune response.[2][3][4] A key aspect of this compound's mechanism of action is its ability to induce the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-1 alpha (IL-1α) from immune cells, particularly monocytes and macrophages.[5] This is achieved through the activation of the inflammasome pathway, leading to the activation of caspase-1 and subsequent processing and secretion of active IL-1β.[2]
This document provides detailed protocols for measuring cytokine release in response to this compound treatment in vitro, primarily using human peripheral blood mononuclear cells (PBMCs). It also includes a summary of expected quantitative data and a visual representation of the underlying signaling pathway and experimental workflow.
Data Presentation
The following table summarizes representative quantitative data on cytokine release from human PBMCs treated with this compound. The data is presented as fold-change relative to an unstimulated control. In this representative experiment, PBMCs were stimulated with a low concentration of endotoxin (lipopolysaccharide, LPS) to mimic a partially activated state, which has been shown to be augmented by this compound.[5]
| Cytokine | Treatment Condition | Fold-Change in Cytokine Release (vs. Control) |
| IL-1β | This compound (1 µM) + LPS (0.1 ng/mL) | 3.0 |
| IL-1α | This compound (1 µM) + LPS (0.1 ng/mL) | 2.0 |
| TNF-α | This compound (1 µM) + LPS (0.1 ng/mL) | 0.15 (85% reduction) |
Note: This data is illustrative and based on published findings.[5] Actual results may vary depending on experimental conditions and donor variability.
Experimental Protocols
Protocol 1: Measurement of Secreted Cytokines by ELISA
This protocol describes the measurement of secreted IL-1β in the supernatant of this compound-treated human PBMCs using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in complete RPMI 1640 medium.
-
Seed the PBMCs in a 96-well cell culture plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
-
This compound and LPS Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.[6] Further dilute in culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM).
-
Prepare a stock solution of LPS and dilute it in culture medium to a final concentration of 0.1 ng/mL.
-
Carefully remove the medium from the wells and replace it with 200 µL of fresh medium containing the desired concentrations of this compound with or without LPS. Include appropriate controls (medium alone, LPS alone, this compound alone).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the Human IL-1β ELISA according to the manufacturer's instructions.[3][7]
-
Briefly, add standards and diluted supernatants to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody, followed by incubation.
-
Wash the plate again and add the enzyme conjugate (e.g., Streptavidin-HRP), followed by incubation.
-
After a final wash, add the substrate solution and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the fold-change in cytokine release for each treatment condition relative to the untreated control.
-
Protocol 2: Measurement of Intracellular Cytokines by Flow Cytometry
This protocol describes the detection of intracellular IL-1β in monocytes within a PBMC population treated with this compound using intracellular cytokine staining (ICS) and flow cytometry.
Materials:
-
Human PBMCs
-
RPMI 1640 medium (supplemented as above)
-
This compound
-
LPS
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibodies against human cell surface markers (e.g., CD14 for monocytes)
-
Fluorochrome-conjugated antibody against human IL-1β
-
Isotype control antibody
-
Fixation/Permeabilization buffer kit
-
Flow cytometer
Methodology:
-
PBMC Stimulation:
-
Isolate and seed PBMCs as described in Protocol 1.
-
Treat the cells with this compound and/or LPS as described above for 4-6 hours.
-
For the final 4 hours of incubation, add Brefeldin A to the culture medium at the manufacturer's recommended concentration to block cytokine secretion.
-
-
Cell Surface Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorochrome-conjugated anti-CD14 antibody for 30 minutes at 4°C in the dark to identify the monocyte population.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IL-1β antibody or the corresponding isotype control to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD14-positive monocyte population and analyze the expression of intracellular IL-1β.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Leading to IL-1β Release.
Caption: Experimental Workflow for Measuring Cytokine Release.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stemcell.com [stemcell.com]
- 4. mpbio.com [mpbio.com]
- 5. ibl-international.com [ibl-international.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Immunohistochemical Analysis of Fibroblast Activation Protein (FAP) Expression in Talabostat-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as Val-boroPro or PT-100) is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), including Fibroblast Activation Protein (FAP).[1][2] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous epithelial-derived cancers, while its expression in normal adult tissues is limited.[1][3][4][5][6][7] This differential expression makes FAP an attractive target for cancer therapy. This compound's mechanism of action involves the inhibition of FAP's enzymatic activity, which is thought to play a role in extracellular matrix remodeling, tumor growth, and invasion.[8][9] Furthermore, by inhibiting FAP and other DPPs, this compound can stimulate an anti-tumor immune response through the production of various cytokines and chemokines.[10][11]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of FAP in tumor tissues and discuss the potential application for assessing changes in FAP expression following treatment with this compound. While clinical trials have evaluated this compound's efficacy by monitoring the inhibition of FAP's enzymatic activity in the blood, data on the direct impact of this compound on FAP protein expression levels within the tumor microenvironment as assessed by IHC is not extensively documented in publicly available literature.[8][12] However, one study on rheumatoid arthritis fibroblast-like synoviocytes indicated that this compound treatment could reduce FAP protein levels without affecting its mRNA expression, suggesting a potential post-transcriptional regulatory mechanism.[13]
Data Presentation: Quantitative Analysis of FAP Expression
A systematic approach to quantifying FAP expression is crucial for evaluating the potential effects of this compound treatment. Below is a representative table structure for summarizing quantitative IHC data from pre- and post-treatment tumor biopsies. This table is a template for organizing hypothetical data, as direct clinical data on this specific application is not widely available.
Table 1: Hypothetical Quantitative Analysis of FAP Immunohistochemical Staining in Tumor Tissue Pre- and Post-Talabostat Treatment
| Patient ID | Treatment Group | Timepoint | FAP Staining Intensity (0-3) | Percentage of FAP-Positive Stromal Cells (%) | H-Score (Intensity x Percentage) | Change from Baseline (%) |
| 001 | This compound | Baseline | 3 | 80 | 240 | N/A |
| Post-Treatment | 2 | 60 | 120 | -50% | ||
| 002 | This compound | Baseline | 2 | 75 | 150 | N/A |
| Post-Treatment | 1 | 50 | 50 | -67% | ||
| 003 | Placebo | Baseline | 3 | 85 | 255 | N/A |
| Post-Treatment | 3 | 82 | 246 | -3.5% | ||
| 004 | Placebo | Baseline | 2 | 70 | 140 | N/A |
| Post-Treatment | 2 | 72 | 144 | +2.9% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual clinical trial results.
Experimental Protocols
Immunohistochemistry Protocol for FAP Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue
This protocol is based on established methods for FAP IHC in cancer tissues.[3][4]
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)
-
Peroxidase Block (3% Hydrogen Peroxide)
-
Protein Block (e.g., normal goat serum)
-
Primary Antibody: Rabbit monoclonal anti-FAP antibody (e.g., clone SP325)[3][4]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
-
Cover slips
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
-
Use a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate with Protein Block for 20-30 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply DAB substrate-chromogen solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
3. Staining Interpretation and Quantification:
-
Positive Staining: Brown precipitate in the cytoplasm and/or membrane of cancer-associated fibroblasts in the tumor stroma.
-
Negative Control: Omit the primary antibody to ensure no non-specific staining from the secondary antibody or detection system.
-
Quantification:
-
Staining Intensity: Score subjectively on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
-
Percentage of Positive Cells: Estimate the percentage of FAP-positive stromal cells within the tumor area.
-
H-Score: Calculate by multiplying the intensity score by the percentage of positive cells (range 0-300).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dppiv.com [dppiv.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 8. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 12. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Infiltration with Talabostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as PT-100 or BXCL701) is a potent, orally available, small molecule inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP7, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its anti-tumor activity stems from a dual mechanism of action: direct inhibition of FAP on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) and systemic immune activation.[2][3] By inhibiting DPP8 and DPP9, this compound induces pyroptosis in monocytes and macrophages through the activation of pro-caspase-1, leading to the release of pro-inflammatory cytokines and chemokines.[4][5] This inflammatory cascade promotes the infiltration and activation of various immune effector cells into the tumor, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[5][6][7]
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell infiltration in preclinical tumor models treated with this compound. The included protocols and diagrams are intended to facilitate the robust and reproducible assessment of this compound's immunomodulatory effects.
Mechanism of Action of this compound
This compound's primary mechanism of immunostimulation involves the inhibition of DPP8 and DPP9. This leads to the activation of the NLRP1b inflammasome and subsequent cleavage of pro-caspase-1 to its active form. Activated caspase-1 then cleaves Gasdermin D, resulting in the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis in monocytes and macrophages.[4][5] This process is accompanied by the release of pro-inflammatory cytokines such as IL-1β and IL-18, which play a crucial role in recruiting and activating other immune cells.[6]
Simultaneously, this compound's inhibition of FAP on CAFs helps to remodel the tumor stroma, which is often a significant barrier to immune cell infiltration.[3][7] CAFs contribute to an immunosuppressive TME by producing extracellular matrix components and secreting immunosuppressive factors.[8] By targeting FAP, this compound can alleviate this stromal-mediated immunosuppression, further enhancing the anti-tumor immune response.
Signaling Pathway of this compound-Induced Pyroptosis
Caption: this compound-induced pyroptosis signaling pathway.
Data Presentation: Effects of this compound on Immune Cell Infiltration
While comprehensive quantitative data from dedicated flow cytometry studies on this compound are emerging, preclinical and early clinical studies have demonstrated its potential to modulate the tumor immune microenvironment. The following tables summarize the expected and observed changes in immune cell populations following this compound treatment, based on its mechanism of action and available data.
Table 1: Expected Changes in Tumor-Infiltrating Lymphocyte Populations
| Cell Type | Marker Profile | Expected Change with this compound | Rationale |
| CD8+ T Cells | CD3+, CD8+ | ↑ | Increased recruitment due to pro-inflammatory cytokine release and reduced stromal barriers. |
| CD4+ T Helper Cells | CD3+, CD4+ | ↑ | Enhanced priming and recruitment. |
| Natural Killer (NK) Cells | CD3-, NK1.1+ (mouse) or CD56+ (human) | ↑ | FAP inhibition on NK cells may enhance their migration and infiltration.[4][9] |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | ↓ | Shift towards a more inflammatory TME may reduce Treg dominance. |
Table 2: Expected Changes in Tumor-Infiltrating Myeloid Cell Populations
| Cell Type | Marker Profile | Expected Change with this compound | Rationale |
| M1 Macrophages | CD11b+, F4/80+, CD86+, MHCII+ | ↑ | Pro-inflammatory signals from pyroptosis may promote M1 polarization. |
| M2 Macrophages | CD11b+, F4/80+, CD206+ | ↓ | Reduction of the immunosuppressive TME. |
| Monocytic MDSCs | CD11b+, Ly6C+ | ↔ / ↓ | Complex regulation; initial inflammation may recruit monocytes, but sustained anti-tumor immunity could reduce MDSCs. |
| Granulocytic MDSCs | CD11b+, Ly6G+ | ↔ / ↓ | Similar to monocytic MDSCs, the overall effect may depend on the tumor model and treatment duration. |
| Dendritic Cells (DCs) | CD11c+, MHCII+ | ↑ | Enhanced antigen presentation due to tumor cell death and inflammatory milieu. |
Note: The actual magnitude of these changes can vary depending on the tumor model, dosage, and treatment schedule.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: Flow cytometry experimental workflow.
Protocol 1: Preparation of Single-Cell Suspensions from Tumors
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec, Cat. No. 130-096-730)
-
gentleMACS Dissociator (Miltenyi Biotec) or similar
-
70 µm cell strainers
-
RPMI-1640 medium with 10% FBS
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Excise tumors from euthanized mice and place them in cold RPMI-1640 medium.
-
Mince the tumors into small pieces (2-4 mm) using a sterile scalpel.
-
Transfer the minced tumor tissue into a gentleMACS C Tube containing the appropriate enzyme mix from the tumor dissociation kit.
-
Run the appropriate gentleMACS program for tumor dissociation.
-
Incubate at 37°C for the recommended time (typically 30-60 minutes) with gentle agitation.
-
Stop the dissociation by adding RPMI-1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.
-
If significant red blood cell contamination is present, treat with Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with PBS, centrifuge, and resuspend in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Count the viable cells using a hemocytometer or an automated cell counter.
Protocol 2: Flow Cytometry Staining of Tumor-Infiltrating Immune Cells
Materials:
-
Prepared single-cell suspension
-
Fc block (e.g., anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (see suggested panels below)
-
Live/dead stain (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Flow cytometry staining buffer
-
Fixation/Permeabilization buffer (if staining for intracellular markers like FoxP3)
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in flow cytometry staining buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Stain for viability by adding the live/dead stain according to the manufacturer's protocol. Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with staining buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the surface antibody cocktail (see Table 3 for a suggested panel) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
If performing intracellular staining, fix and permeabilize the cells using a fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with staining buffer.
-
Resuspend the cells in 200-300 µL of staining buffer for flow cytometry acquisition.
Table 3: Suggested Flow Cytometry Panel for Murine Tumor Analysis
| Marker | Fluorochrome | Target Cell Population(s) |
| Live/Dead | Zombie Aqua | Viable Cells |
| CD45 | BUV395 | All Leukocytes |
| CD3 | APC-Cy7 | T Cells |
| CD4 | PE-Cy7 | CD4+ T Cells |
| CD8 | PerCP-Cy5.5 | CD8+ T Cells |
| NK1.1 | PE | NK Cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T Cells |
| CD11b | BV605 | Myeloid Cells |
| F4/80 | BV786 | Macrophages |
| Ly6C | FITC | Monocytic MDSCs, Monocytes |
| Ly6G | BV510 | Granulocytic MDSCs, Neutrophils |
| CD86 | BV421 | M1 Macrophages, Activated DCs |
| CD206 | APC | M2 Macrophages |
| CD11c | BUV737 | Dendritic Cells |
| MHC Class II | BV711 | Antigen Presenting Cells |
Gating Strategy for Flow Cytometry Data Analysis
Caption: Hierarchical gating strategy for immune cell populations.
Conclusion
Flow cytometry is an indispensable tool for elucidating the complex immunomodulatory effects of this compound. The protocols and panels provided in these application notes offer a robust framework for quantifying the infiltration of key immune effector and suppressor cells within the tumor microenvironment. By carefully applying these methodologies, researchers can gain valuable insights into this compound's in vivo efficacy and further refine its clinical development as a promising cancer immunotherapy agent. As more quantitative data from preclinical and clinical studies become available, our understanding of the precise cellular changes induced by this compound will continue to evolve, paving the way for more effective combination therapies.
References
- 1. The Dipeptidyl Peptidases 4, 8, and 9 in Mouse Monocytes and Macrophages: DPP8/9 Inhibition Attenuates M1 Macrophage Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast activation protein regulates natural killer cell migration, extravasation and tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-lasting complete regression of established mouse tumors by counteracting Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.bioxceltherapeutics.com [ir.bioxceltherapeutics.com]
- 8. Immunostaining of tumor-infiltrating immune-cell-related markers and cytokines in the tumor fractional radiation model of host PD-L1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein promotes natural killer cell invasion and tumor infiltration. | Read by QxMD [read.qxmd.com]
Application Notes and Protocols: Assessing Talabostat Signaling Pathways via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as Val-boroPro or PT-100) is a potent inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] Its mechanism of action primarily involves the stimulation of the innate and adaptive immune systems. By inhibiting DPP8 and DPP9 in monocytes and macrophages, this compound triggers the activation of caspase-1.[3] This leads to the cleavage of Gasdermin D and the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[1][3] This cascade results in a form of inflammatory cell death known as pyroptosis and the transcriptional upregulation of other cytokines and chemokines, including IL-6, G-CSF, and CXCL1/KC, which contribute to its anti-tumor effects.[1][2][4]
This document provides detailed protocols for utilizing Western blot to assess the activation of key signaling pathways modulated by this compound. The primary pathway of focus is the DPP8/9-caspase-1-pyroptosis axis. Additionally, protocols for evaluating downstream effects on the JAK/STAT and MAPK signaling pathways, which are often activated by the cytokines induced by this compound, are included.
Key Signaling Pathways
The primary signaling cascade initiated by this compound in immune cells involves the inhibition of DPP8 and DPP9, leading to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and subsequent maturation of IL-1β and cleavage of Gasdermin D, culminating in pyroptosis. The released cytokines can then activate downstream pathways such as JAK/STAT and MAPK in surrounding cells.
Caption: this compound signaling pathway in immune cells.
Experimental Workflow
A generalized workflow for performing Western blot analysis to assess this compound's effects on signaling pathways is depicted below. This involves sample preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Lysis and Protein Quantification
a. Reagents and Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[5][6]
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Bovine Serum Albumin (BSA) standards
b. Protocol:
-
Culture cells (e.g., THP-1 monocytes) to the desired density and treat with this compound at the desired concentrations and time points.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using the Bradford assay according to the manufacturer's protocol.[3][4][7][8][9]
SDS-PAGE and Western Blotting
a. Reagents and Materials:
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (select acrylamide percentage based on target protein molecular weight)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary antibodies (see Table 2 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
b. Protocol:
-
Prepare protein samples by mixing the cell lysate with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer for at least 5 minutes.[10][11][13]
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system (e.g., 100V for 1 hour).
-
After transfer, wash the membrane with TBST and block with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL reagent according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Stripping and Reprobing (Optional)
For detecting multiple proteins on the same blot, the membrane can be stripped and reprobed.[2][15][16][17][18]
a. Mild Stripping Buffer:
-
1.5 g glycine, 0.1 g SDS, 1 ml Tween-20, adjust pH to 2.2, and bring the volume to 100 ml with distilled water.
b. Protocol:
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in mild stripping buffer for 10-20 minutes at room temperature with agitation.
-
Wash the membrane extensively with TBST (3 x 10 minutes).
-
Block the membrane again for 1 hour and proceed with the incubation of the next primary antibody.
Data Presentation
Quantitative data from Western blot analysis should be obtained through densitometry using appropriate software (e.g., ImageJ). The intensity of the band for the protein of interest should be normalized to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Table 1: Quantitative Analysis of this compound-Induced Protein Expression/Activation
| Target Protein | Treatment | Fold Change (vs. Control) | p-value |
| Cleaved Caspase-1 (p20) | This compound (10 µM, 24h) | Data from literature | Data from literature |
| Mature IL-1β (17 kDa) | This compound (10 µM, 24h) | Data from literature | Data from literature |
| Cleaved GSDMD (N-terminal) | This compound (10 µM, 24h) | Data from literature | Data from literature |
| Phospho-STAT3 (Tyr705) | This compound (10 µM, 6h) | Data from literature | Data from literature |
| Phospho-ERK1/2 (Thr202/Tyr204) | This compound (10 µM, 30 min) | Data from literature | Data from literature |
Note: The fold change and p-values are placeholders and should be replaced with actual experimental data from the literature or user's experiments.
Table 2: Recommended Antibodies and Gel Percentages for Western Blot Analysis
| Target Protein | Predicted MW | Suggested Gel % | Recommended Antibody (Example) | Dilution |
| Pro-Caspase-1 | 45 kDa | 12% | Cell Signaling Technology #2225 | 1:1000 |
| Cleaved Caspase-1 (p20) | 20 kDa | 15% | Santa Cruz Biotechnology sc-56036 | 1:500 |
| Pro-IL-1β | 31 kDa | 15% | Cell Signaling Technology #12242 | 1:1000 |
| Mature IL-1β | 17 kDa | 15% | R&D Systems #AF-201-NA | 1:1000 |
| Gasdermin D | 53 kDa | 10% | Cell Signaling Technology #96458 | 1:1000 |
| Cleaved GSDMD | 31 kDa | 12% | Abcam ab219800 | 1:1000 |
| FAP | ~95 kDa | 8% | Abcam ab53066 | 1:1000 |
| DPP8 | ~100 kDa | 8% | Santa Cruz Biotechnology sc-390861 | 1:500 |
| DPP9 | ~98 kDa | 8% | Santa Cruz Biotechnology sc-398579 | 1:500 |
| Phospho-STAT3 (Tyr705) | 86 kDa | 8% | Cell Signaling Technology #9145 | 1:1000 |
| Total STAT3 | 86 kDa | 8% | Cell Signaling Technology #9139 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | 42, 44 kDa | 10% | Cell Signaling Technology #4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | 42, 44 kDa | 10% | Cell Signaling Technology #4695 | 1:1000 |
| β-actin | 42 kDa | 12% | Cell Signaling Technology #4970 | 1:1000 |
| GAPDH | 37 kDa | 12% | Cell Signaling Technology #5174 | 1:1000 |
Note: Antibody dilutions are starting recommendations and should be optimized for each experimental setup.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 4. iitg.ac.in [iitg.ac.in]
- 5. nsjbio.com [nsjbio.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. Quantifying proteins using the Bradford method [qiagen.com]
- 9. Bradford Protein Assay [bio-protocol.org]
- 10. Protocols · Benchling [benchling.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. agrisera.com [agrisera.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. abcam.com [abcam.com]
- 16. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 17. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Quantifying Chemokine Levels Following Talabostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat is a small molecule inhibitor of dipeptidyl peptidases (DPPs), including Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-IV/CD26).[1] These enzymes are known to cleave and inactivate a variety of signaling peptides, including several chemokines. By inhibiting these peptidases, this compound is expected to increase the bioavailability and activity of these chemokines, thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses.[2][3] This document provides a detailed protocol for the quantification of chemokine levels, with a focus on CXCL12 (SDF-1), a key substrate of DPP-IV and FAP, using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound.
Mechanism of Action: this compound and Chemokine Signaling
This compound's primary mechanism of action involves the inhibition of post-proline cleaving serine proteases FAP and DPP-IV.[4] These enzymes are responsible for the inactivation of several chemokines by cleaving the N-terminal dipeptide.[5][6] A critical substrate for these enzymes is CXCL12, a chemokine that plays a pivotal role in tumor progression, angiogenesis, and metastasis through its interaction with the CXCR4 receptor.[7][8][9] By inhibiting FAP and DPP-IV, this compound prevents the degradation of CXCL12, leading to its accumulation in the tumor microenvironment. This elevated level of active CXCL12 can enhance the recruitment of immune cells to the tumor site, contributing to an anti-tumor effect.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from ELISA experiments. The values presented are hypothetical and for illustrative purposes only.
Table 1: CXCL12 Levels in Cell Culture Supernatants
| Treatment Group | Concentration (ng/mL) | Mean CXCL12 (pg/mL) | Standard Deviation |
| Vehicle Control | - | 150 | 15 |
| This compound | 10 | 350 | 25 |
| This compound | 50 | 600 | 40 |
| This compound | 100 | 850 | 55 |
Table 2: CXCL12 Levels in Plasma Samples
| Treatment Group | Time Point | Mean CXCL12 (pg/mL) | Standard Deviation |
| Vehicle Control | 0 hr | 200 | 20 |
| Vehicle Control | 24 hr | 210 | 22 |
| This compound | 0 hr | 205 | 18 |
| This compound | 24 hr | 550 | 45 |
Experimental Protocols
Experimental Workflow for Quantifying Chemokine Levels
Detailed ELISA Protocol for CXCL12 Quantification
This protocol is a generalized procedure based on commercially available sandwich ELISA kits for CXCL12.[10][11][12][13][14] It is crucial to refer to the specific manufacturer's instructions for the chosen ELISA kit.
Materials:
-
CXCL12 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Samples (cell culture supernatants, plasma, or tissue homogenates) treated with this compound or vehicle control
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Tubes for standard and sample dilutions
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and detection antibody according to the kit's manual. It is recommended to prepare standards and samples in duplicate.
-
For plasma samples, collect blood in EDTA-containing tubes and centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the plasma and store at -80°C until use.
-
For cell culture supernatants, centrifuge the samples at 1000 x g for 10 minutes to remove any cellular debris. Aliquot and store at -80°C.
-
For tissue homogenates, homogenize the tissue in an appropriate lysis buffer, centrifuge to pellet debris, and collect the supernatant. Store at -80°C.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit's manual (typically 1-2 hours at 37°C or room temperature).[10]
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate as per the manufacturer's instructions (usually 1 hour at 37°C).[10]
-
Repeat the aspiration and wash steps as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for the recommended time (e.g., 30 minutes at 37°C).[10]
-
Repeat the aspiration and wash steps.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or as specified, allowing for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of CXCL12 in the unknown samples.
-
Perform statistical analysis to compare the chemokine levels between the this compound-treated and control groups.
-
The provided protocols and application notes offer a comprehensive guide for researchers investigating the effects of this compound on chemokine levels. The quantification of chemokines such as CXCL12 is a critical step in understanding the immunomodulatory effects of this compound and its potential as an anti-cancer therapeutic. Adherence to detailed and validated ELISA protocols is essential for obtaining accurate and reproducible data.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Chemokine Activity – A Focus on the Role of Dipeptidyl Peptidase IV/CD26 [frontiersin.org]
- 6. Regulation of Chemokine Activity - A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stroma-derived factor (SDF-1/CXCL12) and human tumor pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCL12 alone is enough to Reprogram Normal Fibroblasts into Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human CXCL12 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 11. Mouse SDF-1 alpha/CXCL12 ELISA Kit (EMCXCL12) - Invitrogen [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. mybiosource.com [mybiosource.com]
Application Notes: FAP Endopeptidase Activity Assay Using a Fluorogenic Substrate
Introduction
Fibroblast Activation Protein, alpha (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] FAP is minimally expressed in healthy adult tissues but is significantly upregulated on activated stromal fibroblasts in environments undergoing tissue remodeling, such as tumors, sites of inflammation, and fibrotic tissues.[1][2][3] It is a key marker for cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial carcinomas.[4][5] FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activities, allowing it to cleave peptides after a proline residue.[2][6] This enzymatic activity enables FAP to remodel the extracellular matrix, which can promote tumor growth, invasion, and metastasis.[2][7] Consequently, FAP is a prominent target for cancer diagnostics and therapeutics.[8]
Assay Principle
The FAP endopeptidase activity assay provides a sensitive and continuous method to measure FAP enzymatic activity. This protocol utilizes a specific fluorogenic peptide substrate, such as Acetyl-Ala-Gly-Pro-AFC (7-Amino-4-trifluoromethylcoumarin). The substrate consists of a short peptide sequence recognized by FAP, conjugated to the AFC fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond by FAP, the AFC fluorophore is released. The free AFC emits a strong fluorescent signal that is directly proportional to the FAP enzymatic activity. This signal can be measured over time using a fluorescence plate reader, allowing for kinetic analysis of the enzyme's activity.
Experimental Protocol
This protocol provides a detailed methodology for measuring FAP endopeptidase activity in a 96-well format, suitable for enzyme kinetics and inhibitor screening.
I. Materials and Reagents
-
Recombinant Human FAP (rhFAP)
-
FAP Fluorogenic Substrate: Acetyl-Ala-Gly-Pro-AFC (or similar, e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5[9]
-
Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitors
-
FAP Inhibitors (e.g., FAPI-04, UAMC1110) for control experiments
-
Black, flat-bottom 96-well microplates suitable for fluorescence measurements[9]
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 400/505 nm for AFC or 380/460 nm for AMC.[4][9]
II. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer (50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5) and store it at 4°C.
-
Recombinant FAP Solution: Thaw the rhFAP enzyme on ice. Just before use, dilute it to the desired working concentration (e.g., 0.2 µg/mL) in ice-cold Assay Buffer.[9] The optimal concentration should be determined empirically but should provide a linear rate of fluorescence increase for the duration of the assay.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).[9] Store this stock at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to a working concentration (e.g., 100 µM) using the Assay Buffer.[9] This results in a final in-well concentration of 50 µM when mixed 1:1 with the enzyme solution.
-
Inhibitor Solutions (Optional): For inhibitor screening, prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions at 2x the final desired concentration in Assay Buffer.
III. Assay Procedure
-
Plate Setup: Add 50 µL of the diluted rhFAP solution to each well of a black 96-well microplate.
-
Controls:
-
Substrate Blank: Add 50 µL of Assay Buffer without the enzyme. This is used to measure background fluorescence from the substrate.[9]
-
No-Enzyme Control: Add 50 µL of Assay Buffer.
-
Positive Control (for inhibition assays): Add 50 µL of rhFAP solution.
-
-
Inhibitor Addition (Optional): If screening inhibitors, add 50 µL of the 2x inhibitor dilutions to the wells containing the enzyme. For the positive control well, add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 2x substrate working solution to all wells. The total reaction volume should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode, with readings every 60 seconds for 15 to 30 minutes.
IV. Data Analysis
-
Calculate Reaction Velocity: For each well, subtract the background fluorescence (Substrate Blank) from the readings. Plot the relative fluorescence units (RFU) against time (minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (V = ΔRFU / Δt).
-
Calculate Specific Activity: To determine the specific activity, a standard curve using free AFC or AMC is required.
-
Specific Activity (pmol/min/µg) = (Vmax (RFU/min) / µg of enzyme) x Conversion Factor (pmol/RFU).[9]
-
-
Calculate Percent Inhibition: For inhibitor screening, calculate the percentage of inhibition using the following formula:
-
% Inhibition = [1 - (Velocity of Inhibitor Well / Velocity of Positive Control Well)] x 100.
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce FAP activity by 50%.
Data Presentation
Quantitative data from FAP activity assays are crucial for comparing enzyme kinetics and inhibitor potencies.
Table 1: IC50 Values for FAP Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) for various inhibitors against recombinant human FAP (rhFAP), determined using fluorogenic substrate assays.
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| natGa-SB03045 | 1.59 ± 0.45 | Suc-Gly-Pro-AMC | [10] |
| natGa-SB03058 | 0.68 ± 0.09 | Suc-Gly-Pro-AMC | [10] |
| natGa-FAPI-04 | 4.11 ± 1.42 | Suc-Gly-Pro-AMC | [10] |
| natGa-SB02055 | 0.41 ± 0.06 | Suc-Gly-Pro-AMC | [11] |
| UAMC1110 | 0.43 ± 0.04 | Z-Gly-Pro-AMC | [12] |
| Ac-Gly-boroPro | 23 ± 3 | Ala-Pro-AFC | [13] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the FAP endopeptidase activity assay.
FAP Signaling Pathways Diagram
FAP's enzymatic and non-enzymatic functions influence several downstream signaling pathways that promote tumor growth, invasion, and immunosuppression.[7][14]
Caption: Key signaling pathways affected by FAP expression.
References
- 1. search.library.northwestern.edu [search.library.northwestern.edu]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAP Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. amsbio.com [amsbio.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Talabostat Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Talabostat, a dipeptidyl peptidase (DPP) inhibitor, on various cancer cell lines. Detailed protocols for key cell viability assays are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound (also known as Val-boroPro or PT-100) is an orally active small molecule that inhibits a group of enzymes called dipeptidyl peptidases, including Fibroblast Activation Protein (FAP), DPP-IV (CD26), DPP8, and DPP9.[1] Its mechanism of action is dual in nature; it can directly affect the tumor microenvironment by inhibiting FAP on cancer-associated fibroblasts, and it can also stimulate an anti-tumor immune response by preventing the degradation of certain cytokines and chemokines.[1] This immune-stimulatory effect is a key aspect of its anti-cancer activity observed in various preclinical and clinical studies.[1][2] this compound has been investigated in clinical trials for cancers such as non-small-cell lung cancer and malignant melanoma.[2][3]
Experimental Workflow for Assessing this compound Cytotoxicity
A systematic approach is crucial for accurately determining the cytotoxic effects of this compound. The following workflow outlines the key steps from cell line selection to data analysis.
Figure 1: Experimental workflow for assessing this compound cytotoxicity.
This compound's Mechanism of Action and Signaling Pathways
This compound's primary targets are dipeptidyl peptidases. By inhibiting these enzymes, it prevents the cleavage of various signaling molecules, leading to the activation of downstream pathways that can influence cell survival, proliferation, and immune responses.
Figure 2: Simplified signaling pathway of this compound's anti-tumor activity.
Data on this compound's Inhibitory Activity
While direct cytotoxicity data (IC50 values from cell viability assays) for this compound against a wide range of cancer cell lines is not extensively available in public literature, its potent enzymatic inhibitory activity against its primary targets has been well-characterized. This enzymatic inhibition is the basis for its biological effects.
| Target Enzyme/Cell Line | Assay Type | IC50 Value | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Enzymatic Assay | < 4 nM | [1] |
| Fibroblast Activation Protein (FAP) | Enzymatic Assay | 560 nM | [1] |
| Dipeptidyl Peptidase 8 (DPP8) | Enzymatic Assay | 4 nM | [1] |
| Dipeptidyl Peptidase 9 (DPP9) | Enzymatic Assay | 11 nM | [1] |
| Quiescent Cell Proline Dipeptidase (QPP) | Enzymatic Assay | 310 nM | [1] |
| U-87MG (Human Glioblastoma) | FAP Inhibition Assay (Cell-based) | 0.224 µM | [1] |
Note: The IC50 values above primarily represent the concentration of this compound required to inhibit the enzymatic activity of its targets by 50%. The U-87MG value represents a cell-based measurement of FAP inhibition, not overall cytotoxicity. The anti-tumor effects of this compound in vivo are often attributed to its immune-modulating properties rather than direct, potent cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the assay kit's manual, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of this compound's cytotoxic effects on cancer cell lines. While direct cytotoxicity may vary between cell lines, the primary mechanism of this compound's anti-cancer activity is linked to its potent inhibition of dipeptidyl peptidases and subsequent immune modulation. Researchers should consider complementing these in vitro viability assays with functional assays that can assess the downstream effects of DPP inhibition, such as cytokine profiling and immune cell activation assays, to gain a more comprehensive understanding of this compound's therapeutic potential.
References
Troubleshooting & Optimization
Optimizing Talabostat Concentration for In Vitro Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Talabostat in in vitro cell culture experiments. The information is designed to address common challenges and provide clear protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a potent and reversible inhibitor of several dipeptidyl peptidases (DPPs), including DPP-IV (CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2][3][4] By inhibiting these proteases, this compound can modulate various cellular processes, including immune responses and cytokine production.[1][5][6] Specifically, it has been shown to upregulate cytokines and chemokines such as IL-1β, IL-6, G-CSF, and CXCL1/KC in cell co-culture models.[5][7] This cytokine induction is often mediated through the activation of caspase-1.[1][5][7]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on published data, a broad range of concentrations has been used effectively. For initial screening, a logarithmic dilution series, for instance from 1 nM to 100 µM, can be effective.[8] More specifically, concentrations between 0.1 µM and 10 µM have been successfully used in cell lines like THP-1 macrophages.[1] Another study reported a very wide effective range from 30 pg/mL to 30 µg/mL.[7] A concentration of 2 µM was sufficient to induce caspase-1 activity in THP-1 cells.[7]
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO.[1][2] To prepare a high-concentration stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution is commonly used. To avoid precipitation when diluting in aqueous media, it is recommended to make intermediate dilutions of the stock in DMSO before the final dilution in your cell culture medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific cell line and the endpoint being measured. For cytokine production in THP-1 macrophages, a 24-hour incubation has been used.[1] For cell viability assays, incubation times typically range from 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal incubation time for your experimental setup.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Sub-optimal concentration: The concentration used may be too low for the specific cell line. - Cell line insensitivity: The target peptidases (DPP-IV, FAP, etc.) may not be expressed or be functionally important in your cell line. - Incorrect drug preparation: The compound may have degraded or precipitated. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). - Verify the expression of target proteins (DPP-IV, FAP) in your cell line via Western blot or qPCR. - Prepare fresh stock solutions of this compound in anhydrous DMSO. Ensure it is fully dissolved before adding to the culture medium. |
| High cell death even at low concentrations | - Cell line hypersensitivity: Some cell lines may be particularly sensitive to DPP inhibition or off-target effects. - Solvent toxicity: The final concentration of DMSO may be too high. | - Use a lower range of this compound concentrations in your dose-response curve. - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Always include a vehicle control. |
| Inconsistent results between experiments | - Variability in cell health and density: Differences in cell passage number, confluence, or initial seeding density can affect the outcome.[10] - Inconsistent drug preparation: Variability in stock solution preparation and dilution. | - Use cells within a consistent passage number range and seed them at a consistent density for each experiment.[11] - Prepare a large batch of high-concentration stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across multiple experiments. |
| Drug precipitation in culture medium | - Low solubility in aqueous solution: this compound, like many small molecules, can precipitate when diluted from a high-concentration DMSO stock into an aqueous medium. | - Perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the cell culture medium. - Gently mix the medium immediately after adding the diluted this compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference(s) |
| DPP-IV | < 4 nM | [1][3][4][7] |
| DPP8 | 4 nM | [1][3][4][7] |
| DPP9 | 11 nM | [1][3][4][7] |
| FAP | 560 nM | [1][3][4][7] |
| QPP | 310 nM | [1][3][7] |
Table 2: Exemplary In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Incubation Time | Assay | Reference(s) |
| THP-1 macrophages | 0.1, 1, 10 µM | 24 hours | Cytokine Upregulation | [1] |
| THP-1 cells | 2 µM | 24 hours | Caspase-1 Induction | [7] |
| Various | 30 pg/ml - 30 µg/ml | Not specified | Tumor Regression | [7] |
| HEK293 | 0.066 µM (IC50) | 15 minutes | FAP Inhibition | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
This compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound at various concentrations (e.g., a serial dilution from 200 µM to 2 nM) in cell culture medium.
-
Also prepare a 2X vehicle control (medium with 0.2% DMSO).
-
Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound solutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Signaling Pathway Modulation by Western Blot
This protocol describes how to analyze changes in protein expression or phosphorylation in a signaling pathway after this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the determined time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., phospho-STAT1, Caspase-1) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol details the quantification of secreted cytokines in the cell culture supernatant following this compound treatment.
-
Sample Collection:
-
Seed cells and treat with this compound or vehicle control as described in the previous protocols.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris and store at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-IL-1β) overnight at 4°C.[2]
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add your samples (supernatants) and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[16]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[6]
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the recombinant cytokine standards and calculate the concentration of the cytokine in your samples.
-
Visualizations
Caption: this compound's mechanism of cytokine induction.
Caption: Workflow for IC50 determination of this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. h-h-c.com [h-h-c.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biocompare.com [biocompare.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. bdbiosciences.com [bdbiosciences.com]
Troubleshooting inconsistent results in Talabostat experiments
Welcome to the technical support center for Talabostat experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
1. Inconsistent Enzyme Inhibition Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting, especially of enzyme or inhibitor solutions. | Use calibrated pipettes and pre-wet the tips before dispensing. Prepare a master mix for reagents to be added to multiple wells. |
| Bubbles in wells. | ||
| Temperature fluctuations. | ||
| Lower than expected inhibition | Incorrect concentration of this compound. | Verify the correct calculation for your dilutions. Prepare fresh stock solutions, as this compound in solution can degrade over time.[1] |
| Suboptimal assay conditions. | Ensure the pH of the assay buffer is optimal for DPP-IV or FAP activity (typically pH 7.4-8.0).[2] Check that the substrate concentration is appropriate (ideally at or below the Km for competitive inhibitors).[3] | |
| Inactive this compound. | Store powdered this compound at -20°C. Prepare fresh solutions for each experiment as long-term storage of solutions is not recommended.[1] | |
| No inhibition observed | Incorrect enzyme or substrate used. | Confirm that you are using the correct dipeptidyl peptidase (e.g., DPP-IV, FAP) and a compatible fluorogenic substrate (e.g., Gly-Pro-AMC).[3] |
| Inactive enzyme. | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known inhibitor as a positive control. |
2. Variable Cell-Based Assay Results (e.g., Cytokine Release)
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent cytokine levels between experiments | Variation in cell health and density. | Use cells within a consistent passage number range. Ensure cells are healthy and viable before seeding. Optimize cell seeding density to avoid overgrowth or sparse cultures.[1] |
| Differences in serum lots used in culture media. | ||
| Contamination (e.g., mycoplasma). | ||
| Low or no cytokine induction | Low expression of this compound targets (DPP8/9) in the cell line. | Confirm the expression of DPP8 and DPP9 in your chosen cell line via qPCR or Western blot. Not all cell lines will respond to this compound's immune-stimulatory effects. |
| Insufficient incubation time. | ||
| Inappropriate cell type for the desired effect. | ||
| High background cytokine levels | Cell stress due to improper handling or culture conditions. | Handle cells gently during passaging and seeding. Ensure the incubator provides a stable environment (temperature, CO2, humidity). |
| Presence of endotoxin in reagents. |
3. Inconsistent In Vivo (Animal Model) Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth between animals in the same group | Inconsistent tumor cell implantation. | Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal. Practice the injection technique to ensure consistency. |
| Differences in animal health and stress levels. | ||
| Lack of tumor growth inhibition | Insufficient dose or frequency of this compound administration. | The effective dose can vary between tumor models. A typical starting dose is around 20 µ g/dose , administered once or twice daily by oral gavage.[4] Dose-response studies may be necessary to determine the optimal regimen for your model. |
| Poor oral bioavailability in the specific animal strain. | ||
| Tumor model is not sensitive to this compound's mechanism of action. | ||
| Unexpected toxicity | Off-target effects. | This compound is a non-selective DPP inhibitor. At higher doses, inhibition of other DPPs could lead to off-target toxicities.[5] Careful dose escalation studies are recommended. |
| Interaction with other administered agents. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound mesylate is soluble in water (≥31 mg/mL), DMSO (≥11.45 mg/mL), and ethanol (≥8.2 mg/mL with ultrasonic treatment). For in vitro experiments, it is recommended to prepare fresh solutions from a powdered stock stored at -20°C. Long-term storage of this compound in solution is not advised due to potential degradation.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a non-selective inhibitor of dipeptidyl peptidases (DPPs), including DPP-IV, Fibroblast Activation Protein (FAP), DPP8, and DPP9.[6] Its anti-tumor effects are attributed to two main mechanisms: 1) Inhibition of FAP on cancer-associated fibroblasts in the tumor microenvironment, and 2) Stimulation of an anti-tumor immune response through the induction of cytokines and chemokines, which is thought to be mediated by the inhibition of DPP8 and DPP9 in immune cells.[7][8]
Q3: Which cell lines are most suitable for studying the immune-stimulatory effects of this compound?
A3: Cell lines of monocytic or macrophage lineage are generally more responsive to this compound's cytokine-inducing effects due to their expression of DPP8 and DPP9.[7] If you are using tumor cell lines, you may need to co-culture them with immune cells to observe the immune-mediated effects of this compound.
Q4: What are the key differences between DPP-IV and FAP inhibition by this compound?
A4: Both DPP-IV and FAP are serine proteases that cleave dipeptides from the N-terminus of proteins. However, their expression patterns and biological roles differ. DPP-IV is widely expressed on various cell types, including immune cells, and is involved in glucose metabolism and immune regulation. FAP expression is more restricted and is predominantly found on activated fibroblasts in the tumor stroma, wound healing sites, and areas of fibrosis.[4] this compound inhibits both enzymes, but with different potencies (see data table below).
Q5: Can I use serum in my in vitro assays with this compound?
A5: Yes, but be aware that serum contains various proteins and peptidases that could potentially interact with this compound or its targets.[9] The presence of serum can sometimes lead to variability in results. It is important to be consistent with the type and concentration of serum used in your experiments and to consider running appropriate controls.
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Dipeptidyl Peptidases
| Enzyme | IC50 (nM) | Reference |
| DPP-IV | < 4 | [6] |
| FAP | 560 | [6] |
| DPP8 | 4 | [6] |
| DPP9 | 11 | [6] |
| QPP | 310 | [6] |
Table 2: Example In Vivo Dosing Regimen for this compound
| Animal Model | Tumor Cell Line | Dose | Route of Administration | Frequency | Outcome | Reference |
| Balb/c mice | K7M3-luciferase (osteosarcoma) | 20 µ g/dose | Oral gavage | Twice daily | Ten-fold reduction in lung metastases | [4] |
IV. Experimental Protocols
1. DPP-IV/FAP Enzyme Inhibition Assay
This protocol is for a fluorometric assay to determine the inhibitory activity of this compound on DPP-IV or FAP.
-
Materials:
-
Recombinant human DPP-IV or FAP
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, assay buffer, and the enzyme solution.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically or at a fixed time point using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Include controls for no enzyme, no inhibitor (100% activity), and a known inhibitor (positive control).
-
Calculate the percent inhibition and determine the IC50 value.
-
2. In Vitro Cytokine Release Assay
This protocol describes a method to assess the ability of this compound to induce cytokine release from peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
LPS (positive control)
-
96-well cell culture plate
-
ELISA or multiplex immunoassay kit for desired cytokines (e.g., IL-1β, TNF-α, IL-6)
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add different concentrations of this compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an appropriate immunoassay.
-
3. In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
-
Materials:
-
Syngeneic tumor cell line (e.g., CT26, B16-F10)
-
Immunocompetent mice (e.g., Balb/c, C57BL/6)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (gavage) at the desired dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
-
V. Visualizations
Caption: Mechanism of this compound in the tumor microenvironment and on immune cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. dppiv.com [dppiv.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating artifacts in Talabostat-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Talabostat in their experiments. The information is designed to help identify and mitigate potential artifacts and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as Val-boroPro or PT-100) is a small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] It functions by cleaving N-terminal Xaa-Pro or Xaa-Ala residues, thereby inhibiting the activity of several DPP enzymes.[2] This inhibition leads to downstream effects, including the stimulation of cytokine and chemokine production and enhanced T-cell immunity.[2][3]
2. Is this compound a selective inhibitor?
No, this compound is a non-selective inhibitor and has been shown to inhibit multiple DPPs, including DPP4, Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][2][4] Its non-selective nature is a critical consideration in experimental design and data interpretation.
3. What are the common types of assays in which this compound is used?
This compound is frequently used in various in vitro and in vivo assays, including:
-
Enzyme inhibition assays: To determine its potency against specific DPPs using colorimetric, fluorometric, or luminescent readouts.[5][6]
-
Cell-based assays: To assess its effects on cell viability, proliferation, migration, and cytokine secretion in relevant cell lines (e.g., tumor cells, fibroblasts).[7][8]
-
In vivo studies: In animal models to evaluate its anti-tumor and immunomodulatory effects.[1]
4. Are there any known stability issues with this compound in solution?
While generally stable, it is recommended to prepare fresh solutions of this compound for each experiment to ensure consistent activity.[7] For longer-term storage, it is advisable to store the compound as a solid at -20°C and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Some suppliers suggest that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Inhibition or Apparent Activation
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Non-specific Inhibition | At higher concentrations, some compounds can cause non-specific inhibition. It is crucial to determine the IC50 and use concentrations appropriate for the target enzyme.[9] |
| Assay Interference | This compound, as a boronic acid-containing compound, may interfere with assay components. This can be particularly relevant in high-throughput screening.[10][11][12] |
| Compound Purity | Impurities in the this compound sample could be responsible for the observed effects. Ensure the purity of your compound using methods like LC-MS or NMR.[9] |
| Off-Target Effects | Given this compound's non-selective nature, the observed effect might be due to the inhibition of other DPPs present in the assay system.[4] |
Issue 2: High Background Signal in Fluorometric or Colorimetric Assays
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Autofluorescence/Autocolor of this compound | Test the intrinsic fluorescence or color of this compound at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate. |
| Contamination of Reagents | Ensure that all buffers and reagents are free from contamination that might contribute to the background signal.[5][6] |
| Substrate Instability | Some fluorogenic or chromogenic substrates can spontaneously hydrolyze over time, leading to an increased background. Prepare fresh substrate solutions and minimize their exposure to light. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Batch-to-Batch Variability of this compound | Use single-use aliquots of this compound to avoid degradation from repeated freeze-thaw cycles.[7] It is also good practice to qualify new batches of the compound. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for all samples, as enzyme kinetics are time-dependent. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents. |
| Cell-Based Assay Variability | For cellular assays, ensure consistent cell seeding densities and passage numbers, as these can affect the cellular response to treatment.[7] |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Various Dipeptidyl Peptidases
| Target Enzyme | IC50 |
| DPP-IV | <4 nM |
| DPP8 | 4 nM |
| DPP9 | 11 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM |
| Fibroblast Activation Protein (FAP) | 560 nM |
| Prolyl Endopeptidase (PEP) | 390 nM |
| Data compiled from supplier information.[1] |
Experimental Protocols
General Protocol for a Fluorometric DPP4 Inhibition Assay
-
Reagent Preparation:
-
Prepare a DPP4 assay buffer (e.g., Tris-based buffer at a physiological pH).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare a stock solution of a fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC).
-
Prepare a solution of recombinant human DPP4 enzyme in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the serially diluted this compound or vehicle control.
-
Add the DPP4 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP4 substrate solution to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: this compound's non-selective inhibition of multiple DPPs.
Caption: General workflow for a DPP enzyme inhibition assay.
Caption: Troubleshooting workflow for high background signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unsuitables: this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. content.abcam.com [content.abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dppiv.com [dppiv.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Dose-Escalation Challenges with Talabostat: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of dose-escalation studies with Talabostat (also known as PT-100 or Val-boroPro) in a preclinical setting. Drawing from available clinical and non-clinical data, this resource offers troubleshooting advice and frequently asked questions to anticipate and address challenges during your in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences its toxicity profile?
A1: this compound is a potent, orally active inhibitor of several dipeptidyl peptidases (DPPs), including DPP4, DPP8, and DPP9, as well as Fibroblast Activation Protein (FAP)[1][2][3]. Its on-target effects lead to the stimulation of the immune system through the upregulation of cytokines and chemokines[1][4]. This immune activation is a key consideration in its toxicity profile, as excessive stimulation can lead to systemic inflammatory responses.
Q2: What are the most common dose-limiting toxicities (DLTs) observed in clinical trials with this compound?
A2: In a phase 2 clinical trial, the most significant dose-limiting toxicity observed was grade 4 hypotension[5]. Other common toxicities reported at varying grades included fatigue, diarrhea, rash, thrombocytopenia, vomiting, and syncope[5]. A separate clinical case reported a severe "cytokine storm"-like syndrome leading to renal failure at a high dose (400 µg twice daily)[6]. Researchers should be vigilant for signs of hypotension and systemic inflammation in animal models.
Q3: Has a maximum tolerated dose (MTD) been established in preclinical animal models?
A3: Specific MTD values from preclinical toxicology studies in common animal models such as mice, rats, and dogs are not widely published in publicly available literature. However, a pediatric phase I trial in humans demonstrated that doses up to 600 µg/m²/day were administered without any dose-limiting toxicities observed[7]. Preclinical studies in mice have shown that oral administration of this compound can slow the growth of various syngeneic tumors[1]. The lack of publicly available, detailed preclinical toxicology data necessitates a cautious and stepwise approach to dose escalation in your own studies.
Q4: How does this compound's inhibition of multiple DPP enzymes contribute to potential side effects?
A4: this compound's non-selective inhibition of multiple DPPs, particularly DPP8 and DPP9 in addition to DPP4, is thought to be central to its immune-stimulatory effects and, consequently, its toxicity profile. Inhibition of DPP8/9 has been linked to the activation of pro-inflammatory cell death pathways (pyroptosis) in monocytes and macrophages. This can lead to the release of inflammatory cytokines, which, at high levels, can contribute to systemic toxicity.
Q5: What is the recommended starting dose for a preclinical in vivo study?
A5: A safe starting dose for a new preclinical study should be determined based on a thorough review of any available in-house data and the limited public information. A conservative approach is recommended. For instance, in a study on mice with bleomycin-induced lung fibrosis, a dose of 40 µ g/mouse administered orally twice daily was used[3]. It is crucial to perform a dose-ranging study to determine the optimal therapeutic window and to identify the MTD in your specific animal model and disease context.
Section 2: Troubleshooting Guide for Preclinical Dose-Escalation Studies
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of lethargy, ruffled fur, or hunched posture in animals following dosing. | This could be an early sign of systemic toxicity, potentially related to a rapid increase in inflammatory cytokines. | 1. Immediately reduce the dose for the next cohort of animals. 2. Implement more frequent monitoring of clinical signs. 3. Consider collecting blood samples to analyze cytokine levels (e.g., TNF-α, IL-6). |
| Significant weight loss (>15%) in the treatment group. | This is a common indicator of toxicity and can be multifactorial, including reduced food and water intake due to malaise, or gastrointestinal effects. | 1. Implement a humane endpoint based on weight loss. 2. Provide supportive care, such as supplemental hydration and palatable food. 3. Perform a thorough necropsy to identify any target organ toxicity. 4. Reduce the dose in subsequent cohorts. |
| Signs of cardiovascular distress (e.g., changes in heart rate, blood pressure, or pale extremities). | Hypotension has been identified as a key DLT in humans[5]. This could be mediated by the release of vasodilatory cytokines. | 1. If possible, monitor blood pressure in your animal model. 2. Reduce the dose immediately. 3. Assess for any signs of dehydration that could exacerbate hypotension. |
| Inconsistent or lower-than-expected plasma concentrations of this compound. | A pediatric study noted one patient with delayed gastric emptying, leading to an undetectable plasma concentration[7]. Oral bioavailability can be variable. | 1. Ensure consistent administration technique (e.g., gavage volume, fasting state). 2. Evaluate the formulation of this compound for stability and solubility. 3. Consider collecting satellite pharmacokinetic samples to correlate exposure with observed effects. |
| Lack of tumor growth inhibition at doses that are causing toxicity. | The therapeutic window in your model may be narrow, or the tumor model may be less sensitive to this compound's immune-mediated anti-tumor effects. | 1. Re-evaluate the dosing schedule (e.g., less frequent administration). 2. Consider combination therapy with other agents that may synergize with this compound's immune-stimulating properties[5]. 3. Characterize the immune infiltrate in the tumors to assess for target engagement. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: this compound Inhibitory Activity
| Target Enzyme | IC50 / Ki Value | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Ki = 0.18 nM | [7] |
| Fibroblast Activation Protein (FAP) | Ki = 5 nM | [7] |
| Dipeptidyl Peptidase 8 (DPP8) | IC50 = 4 nM; Ki = 1.5 nM | [3] |
| Dipeptidyl Peptidase 9 (DPP9) | IC50 = 11 nM; Ki = 0.76 nM | [3] |
| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM | [3] |
| Fibroblast Activation Protein (FAP) | IC50 = 560 nM | [3] |
Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Phase I Study [7]
| Dose (µg/m²) | Mean AUC₀₋₈ (ng•h/mL) | Cmax Range (ng/mL) | Mean Half-life (hours) |
| 100 | 7.0 | 0.64 - 10.1 (at 100-350 µg/m²) | 2.8 |
| 200 | 20 | 0.64 - 10.1 (at 100-350 µg/m²) | 2.8 |
| 350 | 34 | 0.64 - 10.1 (at 100-350 µg/m²) | 2.8 |
Note: Cmax was reported as a range for doses between 100 and 350 µg/m².
Table 3: Serum DPP-4 Inhibition in a Pediatric Phase I Study [7]
| Dose (µg/m²) | Median DPP-4 Inhibition (1 hour post-dose) | DPP-4 Inhibition at 24 hours |
| 100 - 600 | 98% | <90% (85% at 600 µg/m²) |
Section 4: Experimental Protocols
Protocol 1: General Procedure for an In Vivo Dose-Escalation Study in a Murine Tumor Model
-
Animal Model: Select a relevant syngeneic tumor model that is known to be responsive to immune modulation.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.9% NaCl)[3]. Ensure the formulation is homogenous and stable.
-
Dose Escalation Design: Employ a conservative dose-escalation scheme (e.g., a modified Fibonacci sequence). Start with a low dose (e.g., informed by literature, such as 40 µ g/mouse twice daily)[3].
-
Administration: Administer this compound orally (e.g., by gavage) at the determined frequency.
-
Monitoring:
-
Measure tumor volume at regular intervals (e.g., every 2-3 days).
-
Record animal body weight daily.
-
Perform daily clinical observations for signs of toxicity (lethargy, ruffled fur, etc.).
-
-
Endpoints:
-
Primary efficacy endpoint: Tumor growth inhibition.
-
Primary safety endpoint: Identification of the Maximum Tolerated Dose (MTD), defined by dose-limiting toxicities (e.g., >20% body weight loss, severe clinical signs).
-
-
Pharmacodynamic Assessment (Optional): Collect blood samples at peak and trough drug concentrations to measure plasma DPP4 activity as a surrogate marker of target engagement.
Section 5: Visualizing Key Pathways and Workflows
Caption: this compound's multifaceted mechanism of action.
Caption: A simplified preclinical dose-escalation workflow.
Caption: Logical flow for troubleshooting preclinical outcomes.
References
- 1. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected cytokine profiles after Talabostat treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytokine profiles following treatment with Talabostat.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytokine profile after this compound treatment?
A1: this compound is known to stimulate the immune system, leading to the upregulation of several cytokines and chemokines.[1][2][3] The expected profile typically includes an increase in pro-inflammatory cytokines. Specifically, studies have documented the upregulation of:
This response is linked to this compound's dual mechanism of action: inhibiting dipeptidyl peptidases (DPPs), including Fibroblast Activation Protein (FAP), and independently stimulating immune responses through the activation of caspase-1 and induction of pyroptosis in monocytes and macrophages.[1][6]
Q2: We observed a decrease in some pro-inflammatory cytokines, like IL-6 and TGF-β, after this compound treatment in our co-culture model. Is this plausible?
A2: Yes, this is plausible and highlights the context-dependent effects of this compound. While often pro-inflammatory, a recent study on dermal fibroblasts from patients with Systemic Sclerosis (SSc) showed that this compound attenuated the TGF-β-stimulated upregulation of pro-fibrotic and pro-inflammatory genes, including IL-6 and TGFβ1.[7] This suggests that the baseline activation state of the cells and the specific cellular microenvironment can significantly influence the cytokine response to this compound. Your co-culture model may have unique cellular interactions that lead to this seemingly paradoxical anti-inflammatory effect.
Q3: The magnitude of cytokine induction varies significantly between our experiments. What could be the cause?
A3: Significant variability between experiments is a common issue in cytokine analysis.[8] Several factors related to your experimental setup could be responsible:
-
Cell Passage Number: The immunomodulatory capacities of cells can change with increasing passage numbers in culture.[9]
-
Cell Density: Maintaining a consistent cell density is critical, as nutrient depletion and cell-to-cell contact can alter cellular responses.
-
Reagent Consistency: Ensure the same lot of this compound, media, and supplements are used. If a new batch is introduced, it should be validated.
-
Stimulation Time: The kinetics of cytokine production can vary. Ensure that the duration of this compound treatment is consistent.
Q4: Our in vitro results with this compound don't match our in vivo findings. Why?
A4: Discrepancies between in vitro and in vivo cytokine data are common and expected. The in vivo environment is far more complex, involving interactions between numerous cell types (e.g., immune cells, stromal cells, endothelial cells) that are not fully recapitulated in vitro.[10] Ex vivo stimulated cytokine production does not always correlate with the in vivo response.[10][11] The presence of a complex tumor microenvironment, pharmacokinetics, and systemic feedback loops in an in vivo model can all lead to different outcomes compared to a controlled in vitro system.
Troubleshooting Unexpected Cytokine Profiles
This section addresses specific unexpected results and provides a logical workflow for troubleshooting.
Logical Troubleshooting Workflow
Use the following diagram to systematically address unexpected results.
Caption: A step-by-step workflow for troubleshooting unexpected results.
Issue 1: Weak or No Cytokine Signal Detected
If you expect an increase in cytokines after this compound treatment but observe a weak or absent signal, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Timing | Cytokine expression is transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak expression time for your cytokine of interest. |
| Cell Viability Issues | This compound can induce pyroptosis, a form of cell death.[6] High concentrations or prolonged exposure may lead to excessive cell death, reducing the number of cytokine-producing cells. Measure cell viability (e.g., using Trypan Blue, MTT, or a viability dye for flow cytometry) and normalize cytokine levels to the number of viable cells.[2] |
| Assay Sensitivity | The concentration of the target cytokine may be below the detection limit of your assay. For ELISA, ensure your standard curve is accurate and sensitive enough.[5] Consider using a more sensitive detection method if necessary. |
| Reagent Degradation | Improper storage of antibodies, standards, or enzyme conjugates can lead to loss of activity.[12] Verify the expiration dates and storage conditions of all reagents. |
| Intracellular Cytokine Staining (ICS) Specific Issues | If using flow cytometry, ensure a protein transport inhibitor (e.g., Brefeldin A, Monensin) was added during the last 4-6 hours of stimulation to trap cytokines intracellularly.[1][13] |
Issue 2: High Background or Non-Specific Signal
High background can mask the true signal from this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inadequate Plate Washing (ELISA/Multiplex) | Residual unbound antibodies or enzyme conjugates can cause a high background signal.[12] Increase the number and vigor of wash steps. Ensure wash buffer is fresh and uncontaminated. |
| Cross-Reactivity of Antibodies | The antibodies used may be cross-reacting with other proteins in the sample. Verify antibody specificity. Include an isotype control for flow cytometry or test the antibody against a known negative cell line. |
| High Endogenous Cytokine Production | The cell line used may have high basal levels of cytokine secretion. Ensure you have an untreated control group in every experiment to establish a baseline. Consider serum-starving cells before the experiment, but be aware this can also alter cell physiology. |
| Dead Cells (Flow Cytometry) | Dead cells can non-specifically bind antibodies, leading to false positives.[14] Always include a viability dye in your staining panel and gate on live cells first during analysis. |
Issue 3: Inconsistent or Contradictory Cytokine Profile
This occurs when you see a mix of up- and down-regulated cytokines that contradicts the expected pro-inflammatory response.
| Potential Cause | Troubleshooting Step |
| Complex Biological Response | This compound inhibits multiple DPPs (DPP4, DPP8, DPP9, FAP).[4][15] The net effect on cytokine profiles can depend on the relative expression of these enzymes in your specific cell model. The induction of pyroptosis can also trigger complex downstream signaling cascades. |
| Presence of Different Cell Populations | In co-cultures or primary cell isolates, different cell types can respond differently to this compound. For instance, fibroblasts and monocytes may have opposing responses.[1] Use flow cytometry with cell-specific markers to determine which population is producing which cytokine. |
| Feedback Loops | Early-response cytokines (like IL-1β) can induce secondary cytokines, some of which may have regulatory or anti-inflammatory functions (like IL-10). A late time point of analysis might capture these secondary effects. |
| Multiplex Assay Variability | Different multiplex kits can yield different absolute concentrations for the same cytokine.[16][17] Inter-assay variability can also be significant.[18] If possible, confirm key findings with a secondary method like ELISA. |
Key Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using ELISA
-
Cell Plating: Seed cells (e.g., human PBMCs, macrophage cell lines) in a 96-well flat-bottom plate at a validated density (e.g., 1 x 10^6 cells/mL) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet cells and debris. Carefully collect the supernatant without disturbing the cell layer. Samples can be assayed immediately or stored at -80°C.
-
ELISA: Perform the ELISA for your cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and your collected supernatants.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples. Normalize to cell viability if significant toxicity is observed.
Protocol 2: Intracellular Cytokine Staining using Flow Cytometry
-
Cell Stimulation: In a 24-well plate or culture tubes, stimulate cells with this compound at the desired concentration for a total of 6-8 hours.
-
Inhibit Protein Transport: For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium. This is crucial for retaining cytokines inside the cell.
-
Cell Harvest: Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Viability Staining: Resuspend cells in FACS buffer and add a viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes) for 15-20 minutes at room temperature, protected from light. This allows for the exclusion of dead cells during analysis.
-
Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD14) to identify your cell population of interest. Incubate for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercially available kit (e.g., Cytofix/Cytoperm™) according to the manufacturer's protocol. This step stabilizes the cell and allows antibodies to access intracellular targets.
-
Intracellular Staining: Add the fluorescently-conjugated antibody against your intracellular cytokine of interest (e.g., anti-human IL-1β) to the permeabilized cells. Incubate for 30-45 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Be sure to include necessary controls (unstained, single-color, FMO).
-
Data Analysis: Using flow cytometry analysis software, first gate on singlets, then on live cells. From the live cell population, identify your cell type of interest based on surface markers, and then quantify the percentage of cells positive for the intracellular cytokine.
Signaling Pathways and Mechanisms
This compound's Dual Mechanism of Action
This compound exerts its effects through two primary pathways. Understanding these is key to interpreting cytokine data.
Caption: this compound's dual mechanism involving DPP inhibition and pyroptosis.
References
- 1. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 2. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. revvity.com [revvity.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Cytokine Profile and Anti-Inflammatory Activity of a Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells (PRS CK STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo and in vitro Monocyte Responses Do Not Reflect in vivo Immune Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 13. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Multiplex assay reliability and long-term intra-individual variation of serologic inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative validation and comparison of multiplex cytokine kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Dealing with High Background in FAP Enzymatic Assays
Welcome to the technical support center for Fibroblast Activation Protein (FAP) enzymatic assays. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background signals in FAP assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a high background signal in my FAP enzymatic assay?
High background can originate from several sources, broadly categorized as issues with the substrate, the biological sample, assay reagents, or the test compounds themselves. Key causes include:
-
Substrate Non-Specificity: The substrate may be cleaved by other proteases present in the sample, such as prolyl oligopeptidase (PREP) or other dipeptidyl peptidases (DPPs).[1][2]
-
Substrate Instability: The fluorogenic substrate may undergo spontaneous hydrolysis (autohydrolysis) in the assay buffer, leading to a signal in the absence of enzymatic activity.
-
Sample-Related Interference: Biological samples (e.g., plasma, tissue lysates) can contain endogenous enzymes or fluorescent substances that contribute to the background.[3] Using excessive sample volumes can also paradoxically decrease the specific signal due to inhibitors in the sample.[4]
-
Reagent Issues: High concentrations of solvents like DMSO, often used to dissolve test compounds, can interfere with the assay and in some cases inhibit FAP activity.[5] Contaminated buffers or reagents can also introduce interfering substances.[6]
-
Compound Autofluorescence: Test compounds being screened may be inherently fluorescent at the assay's excitation and emission wavelengths, causing a false-positive signal.[5]
Q2: My "no-enzyme" control has a high signal. What is the likely cause and how do I fix it?
A high signal in the no-enzyme control (containing only the substrate and assay buffer) strongly suggests a problem with the substrate itself or the buffer.
-
Likely Cause: The most probable cause is substrate autohydrolysis, where the substrate molecule breaks down spontaneously over time in the assay buffer. Another possibility is contamination of the assay buffer or microplate with fluorescent impurities.
-
Troubleshooting Steps:
-
Prepare Fresh Buffers: Always use freshly prepared buffers with high-purity water and reagents.
-
Test Substrate Stability: Run a kinetic assay with only the substrate in the assay buffer at the standard experimental temperature. If the fluorescence increases steadily over time, the substrate is unstable. Consider sourcing a higher quality substrate or decreasing the incubation time.
-
Check for Contamination: Read the fluorescence of a well containing only assay buffer to ensure it is not a source of background signal.
-
Q3: How can I minimize background noise originating from my biological sample (e.g., plasma, serum)?
Biological samples are complex and can be a significant source of background. Optimization is key.
-
Likely Cause: Samples like plasma and serum contain a multitude of proteins, including other proteases that may have activity towards the FAP substrate. They may also contain endogenous fluorescent molecules.
-
Troubleshooting Steps:
-
Optimize Sample Volume: The relationship between sample volume and FAP activity is not always linear. Studies have shown that high plasma volumes can produce an inverse dose response.[4] The optimal volume for human plasma is often very low, around 1 µL.[4][7] It is critical to perform a sample volume titration to find the ideal balance between a robust signal and low background.
-
Use Specific Inhibitors: If cross-reactivity with other proteases like PREP is suspected, consider adding a specific inhibitor for the interfering enzyme to the reaction mix. This requires a highly characterized inhibitor that does not affect FAP activity.
-
Confirm Specificity with Controls: Whenever possible, use samples from FAP gene knockout mice or humans with known FAP-deficient variants to confirm that the signal is FAP-specific.[4]
-
Q4: My test compounds are dissolved in DMSO. What concentration is safe for the assay?
Dimethyl sulfoxide (DMSO) is a common solvent but can significantly impact enzyme activity.
-
Likely Cause: High concentrations of DMSO can denature proteins or directly interfere with the enzyme's active site, reducing FAP activity. Studies have observed that FAP enzymatic activity is strongly reduced at DMSO concentrations above 0.4%.[5]
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in the assay well. Some studies note that for high-throughput screening (HTS), concentrations up to 3% may be tolerated if necessary for compound solubility, but this requires careful validation.[5]
-
Run a DMSO Titration Curve: Test the effect of different DMSO concentrations (e.g., 0.1% to 5%) on FAP activity to determine the inhibitory threshold for your specific assay conditions.
-
Maintain Consistent DMSO Levels: Ensure that the final DMSO concentration is identical in all wells (including controls) to normalize for any solvent effects.
-
Q5: How do I select a substrate that is less prone to causing high background?
Substrate selection is critical for a successful FAP assay.
-
Likely Cause: Many commercially available substrates for prolyl peptidases, such as Z-Gly-Pro-AMC, are not entirely specific and can be cleaved by the related enzyme PREP, leading to a high background if PREP is present in the sample.[1]
-
Troubleshooting Steps:
-
Prioritize Selectivity: Choose substrates that have been specifically designed and validated for selectivity against PREP and other dipeptidyl peptidases. FAP's endopeptidase activity has a strict requirement for Glycine at the P2 position and Proline at the P1 position (X-Gly-Pro), a feature exploited in designing more specific substrates.[8][9]
-
Review the Literature: Research recent publications for novel, highly selective FAP substrates that have been characterized for low cross-reactivity.[1][10]
-
Validate in Your System: Regardless of the chosen substrate, validate its specificity using positive controls (recombinant FAP), negative controls (FAP-deficient samples), and samples known to contain potentially cross-reactive enzymes.[4]
-
Data Summary Tables
Table 1: Effect of DMSO Concentration on FAP Activity
| DMSO Concentration | Observed Effect on FAP Enzymatic Activity | Recommendation |
| < 0.4% | Minimal to no significant reduction in activity.[5] | Recommended Range for standard assays. |
| 0.5% - 3.0% | Moderate reduction in activity. May be used for HTS to ensure compound solubility, but requires careful validation.[5] | Use with caution. Must be consistent across all wells. |
| > 5.0% | Dramatic reduction in activity and assay dynamic range.[5] | Avoid. |
Table 2: Common FAP Substrates and Selectivity Considerations
| Substrate | Typical Use | Potential for Cross-Reactivity |
| Z-Gly-Pro-AMC | Quantification of FAP and PREP activity in plasma.[1] | High. Readily cleaved by Prolyl Oligopeptidase (PREP).[1] |
| Ala-Pro-AMC | General dipeptidyl peptidase substrate.[11] | High. Cleaved by FAP and other DPP family members like DPP-IV.[1] |
| Substrates with D-amino acids at P2 | FAP-specific inhibitor and substrate design.[9] | Lower. D-amino acid substitution can increase specificity for FAP over PREP.[9] |
| Novel Quinolinoyl-based Substrates | Highly selective FAP activity assays.[1] | Low. Designed for high cleavage efficiency by FAP with minimal PREP activity.[1] |
Visualizations and Workflows
FAP Assay Principle and Interference Points
Systematic Troubleshooting Workflow
Experimental Protocols
Protocol 1: Assessing Substrate Autohydrolysis
-
Preparation: Prepare assay buffer and substrate solution as you would for the main experiment.
-
Setup: In a 96-well or 384-well microplate (use a black plate for fluorescence assays), add the assay buffer to a set of wells.
-
Initiation: Add the FAP substrate to the wells at its final working concentration. Do NOT add any enzyme.
-
Incubation & Measurement: Place the plate in a plate reader set to the experimental temperature (e.g., 37°C). Measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation/emission wavelengths (e.g., Ex: 380 nm / Em: 460 nm).[5]
-
Analysis: Plot fluorescence intensity versus time. A flat line indicates a stable substrate. A significant positive slope indicates autohydrolysis, which contributes to the background signal.
Protocol 2: Optimizing Sample Volume for Plasma/Serum
This protocol is based on methodologies that identified 1 µL as an optimal volume for plasma.[4][7]
-
Sample Preparation: If necessary, prepare serial dilutions of the plasma or serum sample using a suitable buffer (e.g., PBS) to achieve a range of final volumes in the assay. For volumes below 5 µL, pre-dilutions are recommended (e.g., 1:5, 1:10, 1:50).[4]
-
Assay Setup: Set up reactions in a microplate. For each sample, test a range of final volumes (e.g., 0.1 µL, 0.5 µL, 1 µL, 2.5 µL, 5 µL, 10 µL).
-
Controls: Include a "no-sample" control (buffer only) to determine the baseline background.
-
Reaction: Add the FAP substrate to all wells to initiate the reaction.
-
Incubation & Measurement: Incubate the plate at the desired temperature and measure the reaction rate (change in fluorescence over time) in a plate reader.
-
Analysis:
-
Calculate the specific activity for each volume (subtracting the "no-sample" background rate).
-
Plot the specific FAP activity against the sample volume.
-
The optimal volume is the one that provides the highest specific activity before the rate plateaus or begins to decrease (indicating an inverse dose response).[4]
-
References
- 1. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
How to store and handle Talabostat for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Talabostat for long-term stability.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term stability?
For optimal long-term stability, the solid form of this compound should be stored at -20°C. Under these conditions, it can be stable for up to three years.[1] Alternatively, it can be stored at 4°C if sealed and protected from moisture.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions are best stored in a solvent at -80°C, where they can remain stable for 6 months to a year.[1][2][3][4] For shorter-term storage, -20°C is acceptable for up to one month.[1][2][3][4] It is highly recommended to aliquot the stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3][5]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a solubility of at least 40 mg/mL.[2] It is crucial to use fresh, anhydrous DMSO, as moisture can decrease the solubility of this compound.[1] Water can also be used as a solvent, with a solubility of 250 mg/mL, though sonication may be necessary to fully dissolve the compound.[2]
Q4: How often should I prepare working solutions of this compound?
Due to the limited stability of this compound in solution, it is best practice to prepare fresh working solutions immediately before each experiment.[5] For in vivo studies, it is recommended that the working solution be prepared on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced Potency or Inconsistent Results | Improper storage of solid this compound. | Verify that the solid compound has been consistently stored at -20°C and protected from moisture. |
| Degradation of stock solution due to multiple freeze-thaw cycles. | Prepare new stock solutions and ensure they are aliquoted into single-use volumes. Store at -80°C for long-term use.[1][3] | |
| Use of old or improperly stored working solutions. | Always prepare working solutions fresh immediately before an experiment.[4][5] | |
| Precipitation in Stock Solution | Use of hydrated DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1] |
| Exceeded solubility limit. | Ensure the concentration of this compound in the solvent does not exceed its solubility limit. | |
| Improper storage temperature. | Confirm that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[3][4] |
Data Summary
This compound Storage Conditions
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a sealed container. |
| 4°C | Not specified, short-term | Must be sealed and protected from moisture.[2] | |
| Stock Solution in Solvent | -80°C | 6 months to 1 year[1][2][3][4] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 month[1][2][3][4] | Suitable for short-term storage. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 310.18 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
References
Technical Support Center: Addressing Renal Toxicity with High-Dose Talabostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dipeptidyl peptidase (DPP) and fibroblast activation protein (FAP) inhibitor, Talabostat (also known as Val-boroPro or PT-100), with a focus on addressing the potential for renal toxicity at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding high-dose this compound administration and renal function?
A1: A significant concern is the potential for acute kidney injury (AKI). In a phase II clinical trial involving patients with metastatic colorectal cancer, a high dose of this compound (400 µg twice daily) was associated with a case of grade 5 acute renal failure. The clinical presentation was consistent with a cytokine storm, leading to hypotension, pre-renal azotemia, anuria, and anasarca[1]. Therefore, careful monitoring of renal function is critical when using high doses of this compound in preclinical and clinical research.
Q2: What is the proposed mechanism of this compound-induced renal toxicity?
A2: While the exact mechanism is still under investigation, a leading hypothesis involves the inhibition of dipeptidyl peptidases 8 and 9 (DPP8/9) in renal tubular epithelial cells. Recent studies have shown that DPP8 and DPP9 play a role in promoting ferroptosis, a form of iron-dependent programmed cell death, in acute kidney injury[2][3][4]. By inhibiting DPP8/9, high concentrations of this compound may dysregulate this pathway, leading to increased ferroptosis of renal tubular cells and subsequent kidney damage. Additionally, this compound's known ability to stimulate cytokine production could, at high doses, lead to a cytokine storm, causing systemic inflammation and contributing to AKI[5][6][7][8].
Q3: What are the early indicators of potential renal toxicity in my experiments?
A3: Early indicators of nephrotoxicity can be detected through a panel of biomarkers before significant changes in traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN) are observed[5][6][9]. Key early biomarkers to monitor in urine include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL)[5][7]. An increase in these biomarkers can signify tubular injury at a very early stage[5][7]. In in vitro models using renal proximal tubule epithelial cells, early signs of toxicity can include decreased cell viability, increased apoptosis (e.g., caspase-3 activation), and mitochondrial stress[7].
Q4: Are there any known strategies to mitigate this compound-induced renal toxicity?
A4: Currently, there are no established mitigation strategies specifically for this compound. However, based on the proposed mechanisms, exploring the use of ferroptosis inhibitors, such as Ferrostatin-1, in preclinical models could be a potential research avenue to counteract this specific form of cell death[10][11][12][13][14]. Additionally, careful dose-escalation studies and close monitoring of renal function and inflammatory cytokines are crucial to identify the maximum tolerated dose that avoids severe renal adverse events.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in in vitro renal cell line experiments.
-
Possible Cause 1: High sensitivity of the cell line to DPP8/9 inhibition.
-
Troubleshooting Step:
-
Confirm Target Expression: Verify the expression levels of DPP8 and DPP9 in your chosen renal cell line (e.g., HK-2, primary human renal proximal tubule epithelial cells) using qPCR or Western blot.
-
Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of this compound concentrations to determine the IC50 for cytotoxicity.
-
Alternative Cell Lines: Consider testing in parallel with a cell line known to have lower expression of DPP8/9 to see if the cytotoxic effect is diminished.
-
-
-
Possible Cause 2: Induction of ferroptosis.
-
Troubleshooting Step:
-
Co-treatment with Ferroptosis Inhibitor: Treat cells with this compound in the presence and absence of a ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1. A rescue of cell viability would suggest ferroptosis is a key mechanism.
-
Measure Ferroptosis Markers: Assess markers of ferroptosis such as lipid peroxidation (e.g., using C11-BODIPY staining), glutathione (GSH) depletion, and changes in the expression of key proteins like GPX4 and ACSL4[15].
-
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Troubleshooting Step:
-
Literature Review: Search for any known off-target activities of this compound or similar boronic acid-containing compounds.
-
Structural Analogs: If available, test with a structurally related but inactive analog of this compound to see if the cytotoxicity is specific to its intended pharmacology.
-
-
Issue 2: Inconsistent or non-significant changes in renal biomarkers in animal models.
-
Possible Cause 1: Timing of sample collection is not optimal.
-
Troubleshooting Step:
-
Early and Frequent Sampling: For early biomarkers like KIM-1 and NGAL, collect urine samples at early time points (e.g., 24, 48, and 72 hours) post-high-dose this compound administration[16].
-
Time-Course Experiment: Conduct a pilot study with a small number of animals to establish the kinetic profile of biomarker elevation following this compound treatment.
-
-
-
Possible Cause 2: Insufficient dose to induce detectable renal injury.
-
Troubleshooting Step:
-
Dose Escalation Study: Perform a dose-escalation study to identify a dose that induces sub-clinical or mild renal injury, which is more likely to be detected by sensitive biomarkers.
-
Histopathology Correlation: Ensure that biomarker data is correlated with histopathological examination of the kidneys to confirm the presence and extent of tubular damage[17][18].
-
-
-
Possible Cause 3: Issues with biomarker assay sensitivity or specificity.
-
Troubleshooting Step:
-
Assay Validation: Validate the ELISA or other assays used for biomarker quantification according to standard protocols, including the use of positive and negative controls.
-
Use a Panel of Biomarkers: Rely on a panel of biomarkers rather than a single one to increase the reliability of detecting nephrotoxicity. The FDA recommends a panel that includes KIM-1, albumin, total protein, clusterin, cystatin-C, β2-microglobulin, and trefoil factor-3 for preclinical studies[6][9].
-
-
Data Summary
Table 1: Key Renal Safety Biomarkers for Preclinical Assessment of this compound
| Biomarker | Sample Type | Location of Injury Indicated | Timeframe of Detection | Key Considerations |
| Serum Creatinine (sCr) | Serum | Glomerular Filtration | Late | An indicator of functional change, not early injury. Levels may not rise until significant renal damage has occurred[9]. |
| Blood Urea Nitrogen (BUN) | Serum | Glomerular Filtration | Late | Similar to sCr, a late-stage marker of kidney dysfunction. Can be influenced by non-renal factors like diet and hydration status. |
| Kidney Injury Molecule-1 (KIM-1) | Urine, Tissue | Proximal Tubule | Early | Highly sensitive and specific for proximal tubule injury. Upregulated in response to damage and shed into the urine[5][6][7]. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Plasma | Distal Nephron, Proximal Tubule | Early | A sensitive marker for acute kidney injury. Levels rise rapidly in response to tubular damage[5][7][16]. |
| Clusterin | Urine, Tissue | Glomerulus, Tubules | Early to Mid | A marker of tubular damage and apoptosis. Urinary levels correlate with the severity of histopathological damage[6]. |
| Cystatin C | Serum, Urine | Glomerular Filtration | Early to Mid | A more sensitive marker of changes in glomerular filtration rate (GFR) than serum creatinine. |
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Nephrotoxicity in Human Kidney Proximal Tubular Epithelial Cells (e.g., HK-2)
-
Cell Culture:
-
Culture HK-2 cells in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates for viability assays or larger formats for protein/RNA analysis and allow them to reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Serially dilute this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent).
-
For mechanistic studies, include co-treatment groups with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
Incubate cells with the treatment for 24, 48, and 72 hours.
-
-
Endpoint Analysis:
-
Cell Viability:
-
Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™.
-
Measure absorbance or fluorescence according to the manufacturer's protocol and calculate cell viability as a percentage of the vehicle control.
-
-
Apoptosis:
-
Use a caspase-3/7 activity assay.
-
Measure fluorescence to quantify caspase activation.
-
-
Ferroptosis:
-
Measure lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry.
-
Quantify intracellular glutathione (GSH) levels using a commercially available kit.
-
-
Biomarker Expression:
-
Collect cell culture supernatants to measure secreted KIM-1 and NGAL by ELISA.
-
Lyse cells to extract RNA for qPCR analysis of KIM-1, NGAL, GPX4, and ACSL4 expression.
-
-
Protocol 2: In Vivo Assessment of High-Dose this compound-Induced Renal Toxicity in Mice
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with free access to food and water.
-
-
This compound Administration:
-
Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Conduct a dose-ranging study with at least three dose levels of this compound (e.g., low, medium, and high) and a vehicle control group (n=6-8 mice per group). The high dose should be selected based on previous studies or a maximum tolerated dose assessment.
-
Administer this compound daily for a specified period (e.g., 7 or 14 days).
-
-
Sample Collection and Monitoring:
-
Body Weight and Clinical Signs: Monitor and record daily.
-
Urine Collection: Place mice in metabolic cages for urine collection at baseline and at various time points post-treatment (e.g., days 1, 3, 7, and 14). Centrifuge urine to remove debris and store at -80°C.
-
Blood Collection: Collect blood via tail vein or retro-orbital sinus at baseline and at termination. A terminal cardiac puncture should be performed for a larger volume. Separate serum and store at -80°C.
-
Tissue Collection: At the end of the study, euthanize mice and harvest kidneys. Fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis.
-
-
Endpoint Analysis:
-
Serum Chemistry: Measure serum creatinine and BUN using an automated chemistry analyzer[11].
-
Urinary Biomarkers: Quantify urinary KIM-1 and NGAL using commercially available ELISA kits. Normalize biomarker concentrations to urinary creatinine to account for variations in urine output[19].
-
Histopathology:
-
Process formalin-fixed kidneys, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
A board-certified veterinary pathologist should evaluate the slides for signs of tubular injury (e.g., necrosis, degeneration, regeneration), interstitial inflammation, and glomerular changes in a blinded manner[17][18].
-
-
Gene Expression Analysis:
-
Extract RNA from the frozen kidney tissue.
-
Perform qPCR to analyze the expression of genes related to kidney injury (Kim-1, Ngal) and ferroptosis (Gpx4, Acsl4).
-
-
Visualizations
Signaling Pathway: Proposed Mechanism of this compound-Induced Renal Toxicity
Caption: Proposed mechanisms of high-dose this compound-induced renal toxicity.
Experimental Workflow: In Vivo Assessment of this compound Nephrotoxicity
Caption: Workflow for in vivo assessment of this compound-induced nephrotoxicity.
Logical Relationship: Troubleshooting In Vitro Cytotoxicity
Caption: Troubleshooting logic for unexpected in vitro cytotoxicity.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. Efficacy and Safety of the Utilization of Dipeptidyl Peptidase IV Inhibitors in Diabetic Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Acute kidney injury due to cytokine storm in patients with COVID-19 infection [nephropathol.com]
- 6. [PDF] Acute kidney injury due to cytokine storm in patients with COVID-19 infection | Semantic Scholar [semanticscholar.org]
- 7. Covid‐19 and kidney injury: Pathophysiology and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Frontiers | Mechanisms of SARS-CoV-2 Infection-Induced Kidney Injury: A Literature Review [frontiersin.org]
- 10. Fullerenols as efficient ferroptosis inhibitor by targeting lipid peroxidation for preventing drug-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Ferroptosis in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ferroptosis: A new insight for treatment of acute kidney injury [frontiersin.org]
- 13. Role of ferroptosis in cisplatin-induced acute nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Pre-clinical evaluation of biomarkers for the early detection of nephrotoxicity following alpha-particle radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Oral Gavage Techniques for Talabostat in Mice: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oral gavage techniques for the dipeptidyl peptidase (DPP) inhibitor, Talabostat, in mouse models. This resource includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for oral gavage in mice?
A1: this compound can be dissolved in a 0.9% sodium chloride (NaCl) solution, also known as normal saline, for oral administration in mice.[1]
Q2: What is a typical dose range for this compound administered by oral gavage in mice?
A2: Published studies have used doses ranging from 5 to 40 micrograms (µg) per mouse, administered either once or twice daily.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (also known as CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9. By inhibiting these enzymes, this compound prevents the cleavage of various chemokines and cytokines, leading to their increased activity and a subsequent enhancement of the anti-tumor immune response.
Q4: What are the expected anti-tumor effects of this compound in mice?
A4: Preclinical studies in mice have demonstrated that this compound can significantly reduce the number of lung metastases in osteosarcoma models and slow tumor growth in pancreatic cancer models, particularly when used in combination with immunotherapy.[1] It has also been shown to cause regression and rejection of tumors in fibrosarcoma and lymphoma models.[1]
Q5: Are there any known adverse effects of this compound in mice?
A5: While specific adverse events in mice are not extensively detailed in the provided search results, it is crucial to monitor mice for general signs of toxicity. Human clinical trials have reported side effects such as hypotension, fatigue, diarrhea, rash, and thrombocytopenia.[2] Close monitoring of animal weight, behavior, and overall health is essential during treatment.
Troubleshooting Guide for Oral Gavage with this compound
This guide addresses common issues that may be encountered during the oral gavage of this compound in mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animal Distress or Resistance | Improper restraint, anxiety from handling, discomfort during needle insertion. | - Ensure proper and firm, but not restrictive, restraint to immobilize the head and straighten the neck and back. - Handle mice gently and frequently before the procedure to acclimate them to the researcher. - Consider using a flexible gavage needle to minimize discomfort. |
| Regurgitation or Reflux of Dosing Solution | Incorrect placement of the gavage needle, excessive dosing volume, air in the syringe. | - Ensure the gavage needle is inserted to the correct depth (from the corner of the mouth to the last rib) to deliver the solution directly into the stomach. - Administer the solution slowly and steadily. - Expel any air from the syringe before dosing. - If reflux occurs, immediately stop the procedure, withdraw the needle, and monitor the animal for signs of respiratory distress. |
| Signs of Respiratory Distress (e.g., coughing, gasping, cyanosis) | Accidental administration into the trachea (aspiration). | - This is a critical adverse event. Immediately stop the procedure and withdraw the needle. - Gently tilt the mouse downwards to help drain any fluid from the airway. - Closely monitor the animal. If signs of distress persist, euthanasia may be necessary to prevent suffering. - To prevent aspiration, ensure the gavage needle is inserted along the side of the mouth and gently advanced down the esophagus. The mouse should swallow as the tube is passed. |
| Esophageal or Pharyngeal Trauma (indicated by blood on the needle or in the mouth) | Improper needle insertion, rough technique, or use of a damaged or inappropriate gavage needle. | - Use a gavage needle with a smooth, ball-tipped end to minimize tissue damage. - Never force the needle; it should advance smoothly. If resistance is met, withdraw and re-attempt gently. - Ensure the needle is free of any burrs or sharp edges. - If trauma occurs, monitor the animal for any changes in eating or drinking behavior and overall health. |
| Inconsistent Experimental Results | Inaccurate dosing, animal stress affecting physiological responses. | - Calibrate syringes and ensure accurate volume measurement for each dose. - Standardize the gavage procedure across all animals and experimenters to minimize variability. - Minimize animal stress by following proper handling and gavage techniques. |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (normal saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the required concentration of this compound based on the desired dose per mouse and the administration volume (typically 0.1-0.2 mL for an adult mouse).
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% NaCl solution to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Prepare fresh on the day of use.
Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip
-
1 mL syringe
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Firmly grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.
-
Ensure the head is immobilized and the neck and back are in a straight line. The mouse's body can be supported by the palm of the same hand or gently held against a surface.
-
-
Gavage Needle Insertion:
-
With your dominant hand, hold the syringe with the attached gavage needle.
-
Gently insert the tip of the gavage needle into the side of the mouse's mouth, avoiding the incisors.
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse will instinctively swallow as the needle reaches the pharynx.
-
Gently guide the needle down the esophagus to the pre-measured depth (corner of the mouth to the last rib). There should be no resistance.
-
-
Administration of this compound:
-
Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the this compound solution.
-
-
Needle Withdrawal:
-
After administration, gently withdraw the gavage needle in a smooth, upward motion following the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as coughing, gasping, or changes in breathing.
-
Continue to monitor the animals daily for any adverse effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in mice.
Table 1: Efficacy of this compound in Mouse Tumor Models
| Cancer Model | Mouse Strain | Treatment Regimen | Key Efficacy Endpoint | Result |
| Osteosarcoma Lung Metastasis | BALB/c | 20 µ g/dose , once or twice daily, 5 days on/2 days off | Number of lung nodules | 10-fold reduction in lung nodules compared to control.[3] |
| Pancreatic Cancer | - | This compound alone and in combination with anti-PD-1 therapy | Tumor growth | Both treatments slowed tumor growth; the combination significantly increased anti-cancer immune cell recruitment.[1] |
| Fibrosarcoma and Lymphoma | - | - | Tumor growth | Caused regression and rejection of tumors.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Condition |
| Cmax (Maximum Plasma Concentration) | 0.64 to 10.1 ng/mL | Following doses of 100-350 µg/m²[3] |
| Tmax (Time to Maximum Concentration) | - | - |
| Mean Half-life | 2.8 hours | -[3] |
| DPP-4 Inhibition | Median of 98% | 1 hour after the first dose (100-600 µg/m²)[3] |
| DPP-4 Inhibition | 85% | 24 hours post-dose at 600 µg/m²[3] |
Note: Mouse-specific pharmacokinetic data was not available in the provided search results. This human data is provided for context but may not directly translate to mice.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: this compound inhibits DPPs, increasing active cytokines and chemokines, which enhances anti-tumor immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Talabostat vs. Selective FAP Inhibitors in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-selective dipeptidyl peptidase inhibitor, Talabostat, and emerging selective Fibroblast Activation Protein (FAP) inhibitors in preclinical cancer models. We delve into their distinct mechanisms of action, compare available efficacy data, and provide detailed experimental methodologies to support further research.
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME), has become a compelling target for anticancer therapies. Its enzymatic activity is implicated in extracellular matrix remodeling, angiogenesis, and immune suppression, all of which contribute to tumor progression. This has led to the development of inhibitors aimed at neutralizing FAP's pro-tumorigenic functions.
This guide compares two distinct strategies to target FAP: the broadly acting dipeptidyl peptidase inhibitor this compound and highly selective FAP inhibitors.
At a Glance: this compound vs. Selective FAP Inhibitors
| Feature | This compound (Val-boroPro, PT-100) | Selective FAP Inhibitors (e.g., UAMC-1110, FAPI derivatives) |
| Target Selectivity | Non-selective inhibitor of multiple dipeptidyl peptidases including FAP, DPP4, DPP8, and DPP9. | Highly selective for FAP with minimal off-target activity against other DPPs. |
| Primary Mechanism of Action | Dual mechanism: 1) Inhibition of FAP and other DPPs. 2) Potent immune stimulation through induction of cytokines and chemokines, and monocyte/macrophage pyroptosis via DPP8/9 inhibition. | Direct inhibition of FAP's enzymatic activity within the tumor microenvironment, leading to modulation of the TME, reduced tumor growth, and decreased metastasis. |
| Preclinical Efficacy | Demonstrated tumor regression and rejection in various murine models (fibrosarcoma, lymphoma, osteosarcoma lung metastases). Often enhances the efficacy of immunotherapies. | Primarily evaluated as imaging agents (FAPI). Radiolabeled selective inhibitors show significant tumor growth inhibition. Non-radiolabeled selective FAP-targeted immunotherapies show potent anti-tumor responses. |
| Reported IC50 for FAP | ~560 nM | Sub-nanomolar to low nanomolar range (e.g., UAMC-1110: 3.2 nM). |
Quantitative Preclinical Data
Direct head-to-head preclinical studies comparing the therapeutic efficacy of this compound with a non-radiolabeled selective FAP inhibitor are limited in the public domain. The following tables summarize available quantitative data from separate preclinical studies.
Table 1: Preclinical Efficacy of this compound in Murine Cancer Models
| Cancer Model | Treatment Regimen | Outcome | Reference |
| WEHI 164 fibrosarcoma, EL4 and A20/2J lymphoma | This compound | Tumor regression and rejection. | |
| Murine Osteosarcoma (K7M3-luciferase) | This compound (20 µ g/dose , once or twice daily) | Ten-fold reduction in the number of lung metastases compared to control (p < 0.01). | |
| A549 NSCLC, Raji B-cell lymphoma, SK-ES-1 osteosarcoma xenografts (in Rag-/- mice) | This compound (5 µg, b.i.d.) | 60-90% inhibition of tumor growth. | |
| Pancreatic Cancer Models | This compound alone and with anti-PD-1 | Slowed tumor growth and, in combination, significantly increased recruitment of T cells and NK cells. |
Table 2: Preclinical Efficacy of Selective FAP-Targeted Therapies
| Inhibitor/Therapy | Cancer Model | Treatment Regimen | Outcome | Reference |
| 177Lu-FAPI-04 | Murine models of lung cancer and melanoma | Single dose of 177Lu-FAPI-04 | Significant reduction in tumor growth in both models. | |
| FAP-IL-12mut TMEkine | Murine models of colorectal cancer, melanoma, and lung cancer | FAP-IL-12mut fusion protein | Tumor growth inhibition of 84% (colorectal), 94% (melanoma), and 77% (lung). | |
| Anti-FAP/IL-12 TMEkine™ | CT26 colorectal cancer syngeneic model | Anti-FAP-IL-12 fusion protein | Significant reduction of tumor burden. | |
| 177Lu-FAP-2286 | Sarcoma patient-derived xenograft (Sarc4809) | Single dose of 30 or 60 MBq | Significant antitumor activity. |
Mechanism of Action and Signaling Pathways
This compound: A Dual-Action Agent
This compound's anti-tumor activity stems from a two-pronged attack. As a non-selective DPP inhibitor, it targets FAP within the TME. However, its more pronounced effect appears to be its ability to robustly stimulate the immune system. Inhibition of DPP8 and DPP9 by this compound triggers caspase-1-dependent pyroptosis in monocytes and macrophages, a highly inflammatory form of cell death. This, in turn, leads to the release of pro-inflammatory cytokines and chemokines, activating both innate and adaptive anti-tumor immune responses.
Predicting Response to Talabostat Therapy: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talabostat (also known as Val-boroPro or BXCL701) is a small molecule inhibitor of dipeptidyl peptidases (DPPs), including Fibroblast Activation Protein (FAP), DPP-IV (CD26), DPP8, and DPP9. Its primary mechanism of action in an oncologic setting is believed to be the stimulation of an anti-tumor immune response through the upregulation of cytokines and chemokines. Despite its novel mechanism, clinical trial results for this compound have shown limited efficacy as a monotherapy and in combination with other agents. This guide provides a comprehensive overview of the potential biomarkers that have been investigated to predict response to this compound therapy, compares its efficacy with alternative treatments, and provides detailed experimental protocols for key assays.
This compound: Mechanism of Action and Clinical Efficacy
This compound's anti-tumor activity is primarily attributed to its immunomodulatory effects. By inhibiting DPPs, this compound is thought to enhance the innate and adaptive immune systems' ability to recognize and attack tumor cells.
A Phase II clinical trial of single-agent this compound in patients with metastatic colorectal cancer who had previously received systemic chemotherapies showed no objective responses (complete or partial responses). However, 21% of patients (6 out of 28) experienced stable disease for a median of 25 weeks.[1][2][3] In another Phase II basket study, this compound was evaluated in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors. This combination also demonstrated limited activity, with a disease control rate of 47% among evaluable patients, and one unconfirmed partial response.[4]
Potential Biomarkers for Predicting this compound Response
Several biomarkers have been proposed to predict which patients might benefit from this compound therapy. These are primarily centered around the drug's targets and its mechanism of action.
Fibroblast Activation Protein (FAP)
FAP is a serine protease expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[5] Its expression is associated with tumor progression and a poor prognosis.[5] As a primary target of this compound, FAP expression level is a logical candidate biomarker.
Preclinical Evidence: Preclinical studies in mouse models of lung and colon cancer have shown that both genetic deletion and pharmacologic inhibition of FAP can inhibit tumor growth.[4]
Clinical Data: In the Phase II trial in metastatic colorectal cancer, while FAP expression was noted as a rationale for the study, the publication does not provide a correlation between the level of FAP expression in patients' tumors and their clinical outcomes.[1][2][3]
Dipeptidyl Peptidase IV (DPP-IV/CD26)
DPP-IV is another key target of this compound. Inhibition of DPP-IV is thought to contribute to the immune-stimulating effects of the drug.
Pharmacodynamic Data: Clinical trials have demonstrated that this compound effectively inhibits DPP activity in patient plasma. In the metastatic colorectal cancer study, DPP activity decreased by over 90% within one week of treatment.[6] A pediatric Phase I trial also showed complete inhibition of serum DPP-IV activity one hour after dosing.
Inflammasome and Pyroptosis-Related Genes
This compound's inhibition of DPP8 and DPP9 has been linked to the activation of the inflammasome and induction of pyroptosis, a pro-inflammatory form of cell death, in immune cells. This suggests that the expression levels of genes involved in this pathway could predict response.
Preclinical Evidence: Preclinical data for BXCL701 (this compound) suggests that inhibition of DPP8/9 activates the inflammasome, leading to pyroptosis in macrophages and a subsequent anti-tumor immune response.[7] A preclinical study identified a panel of 20 genes, including those involved in the inflammasome-pyroptosis pathway (e.g., CASP1, CARD8, PYCARD), that could potentially predict the cytotoxic activity of BXCL701 in leukemic cell lines.
Comparison with Alternative Therapies
This compound has been investigated in patient populations with advanced solid tumors who have often failed prior therapies. Standard-of-care and emerging treatments for these patients include chemotherapy and various immunotherapies.
| Therapy Class | Examples | General Efficacy in Advanced Solid Tumors |
| Chemotherapy | Pemetrexed, Docetaxel | Varies by tumor type and line of therapy. Often used in combination with other agents. Can provide modest survival benefits. |
| Immune Checkpoint Inhibitors | Pembrolizumab, Nivolumab | Have shown significant efficacy in a subset of patients across various tumor types, particularly those with high tumor mutational burden or PD-L1 expression. |
| This compound (Single Agent) | This compound | Limited efficacy observed in clinical trials, with no objective responses in metastatic colorectal cancer.[1][2][3] |
| This compound + Pembrolizumab | This compound + Pembrolizumab | Limited activity in a basket trial of advanced solid tumors, with a 47% disease control rate.[4] |
Experimental Protocols
FAP Immunohistochemistry (IHC)
This protocol is a general method for assessing FAP expression in formalin-fixed, paraffin-embedded (FFPE) tissue.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene or equivalent clearing agent
-
Ethanol series (100%, 95%, 70%) for rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (e.g., 0.3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against FAP (e.g., rabbit anti-FAP)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in hydrogen peroxide solution for 10-15 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary FAP antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Rinse with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Signal Amplification:
-
Incubate slides with ABC reagent for 30 minutes.
-
Rinse with PBS.
-
-
Chromogenic Detection:
-
Incubate slides with DAB solution until the desired brown staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Scoring: FAP expression can be quantified using an H-score, which combines the percentage of positive cells and the staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong).
DPP-IV Activity Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate by DPP-IV.
Materials:
-
Plasma or serum samples
-
DPP-IV assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)
-
DPP-IV fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Centrifuge to remove any precipitates.
-
-
Assay Reaction:
-
Add diluted samples to the wells of the microplate.
-
Add assay buffer.
-
Initiate the reaction by adding the DPP-IV substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Read the fluorescence on a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate DPP-IV activity based on a standard curve generated with a known amount of active DPP-IV enzyme.
-
Quantitative Real-Time PCR (qRT-PCR) for Pyroptosis-Related Genes
This protocol outlines the general steps for measuring the expression of genes like CARD8 and PYCARD.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (CARD8, PYCARD) and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reaction by combining the cDNA, forward and reverse primers for the target and reference genes, and the master mix.
-
-
Thermal Cycling:
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.bioxceltherapeutics.com [ir.bioxceltherapeutics.com]
Head-to-head comparison of Talabostat and linagliptin in vitro
A Comprehensive Guide for Researchers in Drug Development
In the landscape of enzyme inhibitors, Talabostat and linagliptin present distinct profiles, particularly in their interactions with the dipeptidyl peptidase (DPP) family. While both compounds are potent inhibitors, their selectivity and mechanisms of action diverge significantly, leading to different therapeutic applications and research interests. This guide provides a detailed in vitro comparison of this compound and linagliptin, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action and Enzymatic Targets
This compound is a non-selective inhibitor of the S9 family of post-proline cleaving serine proteases.[1] It demonstrates potent inhibition against a broad range of dipeptidyl peptidases, including DPP-IV (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[2][3][4] This broad-spectrum activity underlies its investigation in oncology for its immunostimulatory properties, which are linked to the inhibition of multiple DPPs.[1][2] The inhibition of DPP8 and DPP9 by this compound has been shown to induce pyroptosis, a form of pro-inflammatory cell death, in monocytes and macrophages.[1]
In contrast, linagliptin is a highly selective and competitive inhibitor of DPP-4.[5] Its mechanism of action is central to its therapeutic use in type 2 diabetes. By inhibiting DPP-4, linagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, thereby improving glycemic control.[6] Linagliptin exhibits a significantly higher affinity for DPP-4 compared to other DPP enzymes like DPP-8 and DPP-9, highlighting its targeted therapeutic profile.[5]
In Vitro Efficacy: A Quantitative Comparison
The in vitro inhibitory activities of this compound and linagliptin have been characterized in various enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for both compounds against key dipeptidyl peptidases.
| Target Enzyme | Parameter | This compound | Linagliptin |
| DPP-IV (DPP-4) | IC50 | < 4 nM[2][3][4] | ~1 nM[5] |
| Ki | 0.18 nM[2] | - | |
| DPP8 | IC50 | 4 nM[2][3][4] | > 40,000 nM (implied >40,000-fold selectivity for DPP-4)[5] |
| Ki | 1.5 nM[2] | - | |
| DPP9 | IC50 | 11 nM[2][3][4] | > 10,000 nM (implied >10,000-fold selectivity for DPP-4)[5] |
| Ki | 0.76 nM[2] | - | |
| FAP (Fibroblast Activation Protein) | IC50 | 560 nM[2][3][4] | - |
| QPP (Quiescent Cell Proline Dipeptidase) | IC50 | 310 nM[2] | - |
| PEP (Prolyl Endopeptidase) | IC50 | 390 nM[4] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentrations, and enzyme sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for fluorometric assays used to determine the inhibitory activity of compounds against DPP-IV, FAP, and DPP8/9.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol is based on a continuous fluorometric assay that measures the cleavage of a synthetic substrate, releasing a fluorescent product.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (this compound, linagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add 2 µL of the test compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 48 µL of DPP-IV enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-IV substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to monitor the fluorescence kinetically for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the control (DMSO-treated) wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Fibroblast Activation Protein (FAP) Inhibition Assay
This protocol outlines a fluorometric method to assess FAP enzymatic activity and its inhibition.
Materials:
-
Recombinant human FAP enzyme
-
FAP substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5[7]
-
Test compounds (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound to the designated wells.
-
Add the recombinant human FAP enzyme (e.g., diluted to 0.2 µg/mL in Assay Buffer) to each well containing the test compound and to control wells.[7]
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Start the reaction by adding the FAP substrate solution (e.g., 100 µM Z-Gly-Pro-AMC in Assay Buffer) to all wells.[7]
-
Monitor the increase in fluorescence (excitation: 380 nm, emission: 460 nm) over time in a kinetic mode for approximately 5-10 minutes.[7]
-
Calculate the reaction rates and determine the percent inhibition and IC50 values as described for the DPP-IV assay.
DPP8 and DPP9 Inhibition Assay
A similar fluorometric approach can be used to determine the inhibitory activity against DPP8 and DPP9.
Materials:
-
Recombinant human DPP8 or DPP9 enzyme
-
DPP substrate: Ala-Pro-7-amido-4-methylcoumarin (Ala-Pro-AMC)
-
Assay Buffer (pH may be optimized for each enzyme, e.g., pH 8.0 for DPP8/9)
-
Test compounds (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Follow the same general procedure as the DPP-IV inhibition assay.
-
Use recombinant DPP8 or DPP9 enzyme in place of DPP-IV.
-
The substrate Ala-Pro-AMC is commonly used for DPP8 and DPP9 activity measurement.
-
The reaction conditions, including pH and incubation times, may need to be optimized for each specific enzyme.
Conclusion
The in vitro data clearly delineates the distinct inhibitory profiles of this compound and linagliptin. This compound acts as a broad-spectrum inhibitor of the DPP family, with potent activity against DPP-IV, DPP8, and DPP9, as well as moderate activity against FAP. This non-selective profile is integral to its proposed immunostimulatory and anti-cancer effects. In contrast, linagliptin is a highly potent and selective inhibitor of DPP-4, a characteristic that defines its role as a targeted therapy for type 2 diabetes with a favorable safety profile regarding off-target DPP inhibition. For researchers, the choice between these two compounds in an in vitro setting will be dictated by the specific DPP enzyme of interest and the desired selectivity of the experimental system.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound mesylate | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Unveiling the Selectivity of Talabostat: A Comparative Analysis Against Serine Proteases
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Talabostat (also known as PT-100 or Val-boroPro), a clinical-stage inhibitor of Fibroblast Activation Protein (FAP), reveals a high degree of selectivity for a specific subfamily of serine proteases. This comparison guide provides researchers, scientists, and drug development professionals with a detailed look at this compound's cross-reactivity profile, supported by available experimental data and methodologies.
This compound is a potent, orally active, non-selective inhibitor of post-proline cleaving serine proteases, a group that includes FAP and various dipeptidyl peptidases (DPPs).[1] Its mechanism of action involves the inhibition of these proteases, which play a role in the tumor microenvironment, immune cell activity, and inflammatory responses.[2] This guide focuses on its inhibitory activity against FAP and its cross-reactivity with other key serine proteases.
Comparative Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against its primary target, FAP, and other related serine proteases. The data indicates potent inhibition of several members of the dipeptidyl peptidase family.
| Target Serine Protease | Enzyme Family | IC50 | Ki | Reference(s) |
| Dipeptidyl Peptidase-IV (DPP-IV) | Dipeptidyl Peptidase | < 4 nM | 0.18 nM | [3] |
| Dipeptidyl Peptidase 8 (DPP8) | Dipeptidyl Peptidase | 4 nM | 1.5 nM | [3] |
| Dipeptidyl Peptidase 9 (DPP9) | Dipeptidyl Peptidase | 11 nM | 0.76 nM | [3] |
| Quiescent Cell Proline Dipeptidase (QPP) | Dipeptidyl Peptidase | 310 nM | N/A | [3] |
| Fibroblast Activation Protein (FAP) | Dipeptidyl Peptidase | 560 nM | N/A | [3] |
N/A: Data not available in the reviewed sources.
Experimental Protocols
The determination of the inhibitory activity of this compound against serine proteases typically involves enzymatic assays that measure the rate of substrate cleavage in the presence and absence of the inhibitor. Below is a representative protocol for a dipeptidyl peptidase inhibitor screening assay.
General Protocol for DPP Inhibition Assay
This protocol is based on fluorometric detection of substrate cleavage.
Materials:
-
Recombinant human DPP enzyme (e.g., DPP-IV, FAP)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the diluted this compound solution to the test wells. For control wells (no inhibition), add assay buffer.
-
Add the DPP enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a set period.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: FAP and DPP-IV signaling pathway.
Caption: Protease inhibitor screening workflow.
References
Talabostat: A Comparative Analysis of Single-Agent vs. Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
Talabostat (formerly PT-100), an inhibitor of dipeptidyl peptidases (DPPs) such as fibroblast activation protein (FAP), has been investigated as an anti-cancer agent both as a monotherapy and in combination with other treatments. This guide provides an objective comparison of its performance in these two settings, supported by experimental data from clinical trials.
At a Glance: Efficacy Showdown
| Therapy Type | Key Findings |
| Single-Agent this compound | Modest clinical activity observed. In a Phase II trial for metastatic colorectal cancer, no objective responses were seen, though 21% of patients achieved stable disease.[1][2][3] |
| Combination Therapy | Demonstrates potential for synergistic effects, though results vary. Combination with cisplatin in advanced melanoma showed a 13.9% partial response rate in evaluable patients.[4] When combined with rituximab for chronic lymphocytic leukemia, a 21% partial response rate was observed in patients who had failed previous therapies.[5] A combination with pembrolizumab in advanced solid tumors resulted in a 47% disease control rate.[6] |
Quantitative Data Summary
The following tables provide a detailed look at the quantitative outcomes from key clinical trials of this compound as a single agent and in combination therapies.
Table 1: Efficacy of this compound as a Single Agent
| Cancer Type | Phase | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Metastatic Colorectal Cancer | II | 28 | 0% | 21% (Stable Disease) | 1.6 months | Not Reported |
Data sourced from a Phase II trial in patients with previously treated metastatic colorectal cancer.[1][2][3]
Table 2: Efficacy of this compound in Combination Therapy
| Cancer Type | Combination Agent | Phase | Number of Patients (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Advanced Solid Tumors | Pembrolizumab | II | 31 (19) | 5.3% (unconfirmed PR) | 47% | 2.7 months | 20.5 months |
| Advanced Melanoma | Cisplatin | II | 74 (43) | 13.9% (Partial Response) | 60.4% (PR + SD) | 2.8 months | 8.5 months |
| Chronic Lymphocytic Leukemia | Rituximab | II | 20 (19) | 21% (Partial Response) | 84% (PR + SD) | 3.6 months | Not Reported |
| Non-Small Cell Lung Cancer | Docetaxel | II | 42 | 7.1% (2 PR, 1 CR) | Not Reported | Not Reported | Not Reported |
Data for Advanced Solid Tumors with Pembrolizumab from a Phase II basket study.[6] Data for Advanced Melanoma with Cisplatin from a Phase II trial in second-line stage IV melanoma.[4][7][8] Data for Chronic Lymphocytic Leukemia with Rituximab from a Phase II study in patients previously treated with a rituximab/fludarabine regimen.[5] Data for Non-Small Cell Lung Cancer with Docetaxel from a Phase II trial in patients who failed previous platinum-based chemotherapy.[9]
Experimental Protocols
This compound as a Single Agent in Metastatic Colorectal Cancer
-
Study Design: This was a single-arm, open-label Phase II study.[1][3]
-
Patient Population: Patients enrolled had metastatic colorectal cancer and had previously received systemic chemotherapies.[1][2][3] Eligibility required measurable disease, a performance status of 0 to 2, and adequate organ function.[1][2][3]
-
Dosing Regimen: Patients were treated with 200 µg of Val-boroPro (this compound) administered orally twice daily (BID) continuously.[1][2][3]
-
Endpoint Assessments: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[1]
This compound in Combination with Pembrolizumab for Advanced Solid Cancers
-
Study Design: This was an open-label, Phase II basket trial.[6]
-
Patient Population: The study enrolled 31 patients with various advanced solid tumors.[6] The trial included two cohorts: cohort A for checkpoint inhibitor (ICI) naive patients and cohort B for ICI pretreated patients.[6]
-
Dosing Regimen: Patients received this compound orally twice daily on days 1-14 and pembrolizumab intravenously over 30 minutes on day 1.[10][11] Cycles were repeated every 21 days.[10][11]
-
Endpoint Assessments: The primary objectives were to assess dose-limiting toxicity (DLT) rates and response rates using RECIST v1.1 and immune RECIST (iRECIST).[6]
This compound in Combination with Cisplatin for Advanced Melanoma
-
Study Design: This was a Phase II, open-label, single-arm study.[7][8]
-
Patient Population: 74 patients with unresectable stage IV metastatic melanoma with no more than one prior chemotherapy or biotherapy for stage IV disease were enrolled.[4]
-
Dosing Regimen: Patients received four 3-week cycles of cisplatin (75 mg/m^2 on day 1) and this compound (300 µg twice daily orally on days 2 to 15).[4] Dose escalation to this compound 400 µg twice daily was dependent on tolerability.[4] Following the combination cycles, patients continued with single-agent this compound until disease progression or unacceptable toxicity.[4]
-
Endpoint Assessments: The primary endpoint was overall response.[7][8] Secondary endpoints included the rate of complete responses, duration of objective response, progression-free survival (PFS), and overall survival.[7][8]
This compound in Combination with Rituximab for Chronic Lymphocytic Leukemia (CLL)
-
Study Design: This was a single-arm, open-label Phase II study.[5]
-
Patient Population: The study included patients with advanced CLL who had previously been treated with a rituximab/fludarabine regimen.[5]
-
Dosing Regimen: The 28-day treatment course consisted of rituximab 375mg/m^2 on Days 1, 8, 15, and 22, with this compound 300mcg BID tablets for 6 days following each rituximab infusion.[5]
-
Endpoint Assessments: The primary endpoint was disease response evaluated per NCI-WG criteria.[5]
Visualizing the Mechanisms and Processes
Signaling Pathway of this compound
Caption: this compound inhibits DPPs, leading to increased cytokine and chemokine levels, which in turn stimulate an anti-tumor immune response.
Experimental Workflow for a Typical Combination Therapy Trial
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phase II trial of single agent Val-boroPro (this compound) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A phase 2 basket study of this compound, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II assessment of this compound and cisplatin in second-line stage IV melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II assessment of this compound and cisplatin in second-line stage IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of this compound and docetaxel in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial: NCT04171219 - My Cancer Genome [mycancergenome.org]
- 11. This compound + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Validating the Synergistic Effect of Talabostat with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Talabostat, a dipeptidyl peptidase (DPP) inhibitor, with programmed cell death protein 1 (PD-1) inhibitors represents a promising strategy to enhance anti-tumor immunity, particularly in immunologically "cold" tumors. This guide provides an objective comparison of the performance of this combination therapy against monotherapy alternatives, supported by preclinical experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Mechanism of Synergy: A Dual Approach to Immune Activation
This compound's synergistic effect with PD-1 inhibitors stems from its unique dual mechanism of action. As a potent inhibitor of DPPs, including DPP4, DPP8, and DPP9, and Fibroblast Activation Protein (FAP), this compound modulates the tumor microenvironment (TME) to be more receptive to immunotherapy.[1][2][3]
The proposed signaling pathway for this synergistic action is as follows:
Preclinical Validation in Pancreatic Cancer Mouse Models
A pivotal preclinical study conducted by researchers at Georgetown University and BioXcel Therapeutics investigated the combination of this compound (BXCL701) and an anti-PD-1 antibody in murine models of pancreatic ductal adenocarcinoma (PDAC), a notoriously immunotherapy-resistant cancer.[1][4][5]
Experimental Workflow
The study followed a rigorous in vivo experimental design to assess the therapeutic efficacy and immunological changes induced by the combination therapy.
Quantitative Data Summary
The combination of this compound and anti-PD-1 therapy demonstrated a significant improvement in anti-tumor activity compared to either monotherapy alone.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Key Immune Infiltrate Changes |
| Vehicle (Control) | ~1200 | - | Baseline |
| This compound Monotherapy | ~800 | ~33% | Increased NK and CD8+ T cells |
| anti-PD-1 Monotherapy | ~1000 | ~17% | Modest increase in T cells |
| Combination Therapy | ~300 | ~75% | Significant increase in NK and CD8+ T cells |
Note: The data presented above is an approximate summary based on the graphical representations in the cited preclinical study. For precise values, please refer to the original publication.
Furthermore, the study revealed that the efficacy of the combination therapy was dependent on both CD8+ T cells and Natural Killer (NK) cells.[5] Mice that were cured by the combination treatment also developed an immune memory, enabling them to reject a subsequent tumor rechallenge.[1][4]
Experimental Protocols
In Vivo Murine Pancreatic Cancer Model
-
Cell Line: Murine pancreatic ductal adenocarcinoma (mT3-2D) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 5x10⁵ mT3-2D cells were injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment was initiated when tumors reached an average volume of approximately 100 mm³.
-
Drug Administration:
-
This compound (BXCL701): Administered orally.
-
Anti-PD-1 Antibody: Administered via intraperitoneal injection.
-
Detailed dosing and schedules can be found in the primary publication.
-
-
Tumor Measurement: Tumor volume was measured bi-weekly using calipers and calculated using the formula: (length x width²)/2.
Immune Cell Profiling
-
Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1) to quantify the different immune cell populations within the TME.
-
Immunohistochemistry (IHC): Tumor tissues were fixed, sectioned, and stained with antibodies to visualize the spatial distribution and infiltration of immune cells within the tumor.
Clinical Perspective
The promising preclinical data has led to the clinical investigation of this compound in combination with the PD-1 inhibitor pembrolizumab. A Phase II clinical trial (NCT05558982) is currently evaluating this combination in patients with second-line advanced pancreatic ductal adenocarcinoma.[3] Preliminary results from this trial are encouraging, showing a manageable safety profile and early signs of anti-tumor activity in a patient population that is historically resistant to immunotherapy.[3]
Conclusion
The preclinical evidence strongly supports the synergistic anti-tumor effect of combining this compound with PD-1 inhibitors. This combination therapy effectively remodels the tumor microenvironment, transforming it from an immunologically "cold" to a "hot" state by increasing the infiltration of cytotoxic immune cells. The ongoing clinical trials will be crucial in validating these preclinical findings in patients and potentially offering a new therapeutic avenue for difficult-to-treat cancers.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ivantis acquisitoin; Philips to acquire Cardiologs; BioXcel's BXCL701 [delveinsight.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Experimental Drug Boosts Immunotherapy Effectiveness in Pancreatic Cancer in Mice | BioXcel Therapeutics [ir.bioxceltherapeutics.com]
- 5. DPP inhibition alters the CXCR3 axis and enhances NK and CD8+ T cell infiltration to improve anti-PD1 efficacy in murine models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Talabostat's Immunomodulatory Effects for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the immunomodulatory properties of Talabostat with other dipeptidyl peptidase (DPP) inhibitors. This guide synthesizes preclinical and clinical data, presenting a comparative analysis of its impact on cytokine induction, T-cell activation, and dendritic cell maturation.
This compound (Val-boroPro), a nonselective inhibitor of dipeptidyl peptidases (DPPs), has demonstrated a unique dual mechanism of action that includes direct antitumor effects and robust stimulation of the host immune response.[1][2] Unlike more selective DPP-4 inhibitors developed primarily for metabolic diseases, this compound's broader inhibitory profile, encompassing DPP-4 (CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9, contributes to its distinct immunomodulatory properties.[3] This guide provides a comparative overview of this compound's effects on the immune system, with a focus on quantitative data and experimental methodologies, to aid researchers in the field of immuno-oncology.
Comparative Analysis of Immunomodulatory Activity
This compound distinguishes itself from other DPP inhibitors, such as sitagliptin and vildagliptin, through its potent induction of a pro-inflammatory cytokine cascade, enhancement of T-cell-mediated immunity, and modulation of dendritic cell (DC) function.
Cytokine Induction
A hallmark of this compound's immunomodulatory activity is its ability to induce the production of key pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). This effect is believed to be mediated through the inhibition of DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome and subsequent caspase-1-mediated cleavage of pro-IL-1β into its active form.[4] This initial IL-1β release triggers a broader cytokine and chemokine response, attracting and activating various immune cells.[2]
In contrast, selective DPP-4 inhibitors like sitagliptin and vildagliptin have shown more modest or context-dependent effects on cytokine profiles. While some studies report a reduction in certain pro-inflammatory markers with sitagliptin treatment in patients with prediabetes, others indicate no significant changes in cytokine production by peripheral blood mononuclear cells (PBMCs) in response to various stimuli.[5][6][7]
| Agent | Target DPPs | Key Cytokine Modulation | Quantitative Data Highlights |
| This compound | DPP-4, FAP, DPP8, DPP9 | Strong induction of IL-1β , leading to a cascade of other pro-inflammatory cytokines and chemokines. | Preclinical studies show significant elevation of IL-1β in cell culture supernatants and in vivo models. Specific pg/mL values vary by model. |
| Sitagliptin | DPP-4 | Modest and context-dependent. May reduce levels of some pro-inflammatory markers like IL-1β, Fas, and Fas-L in certain patient populations.[5] | A 6-month study in prediabetic patients showed a significant decrease in plasma IL-1β levels (p < 0.001).[5] |
| Vildagliptin | DPP-4 | Generally considered to have a neutral effect on cytokine production in response to immune stimuli.[7] | A 4-week study in type 2 diabetes patients showed no significant difference in serum cytokine concentrations or ex vivo cytokine production compared to an active comparator.[7] |
Table 1: Comparative Effects of this compound and Other DPP Inhibitors on Cytokine Induction.
T-Cell Activation and Function
This compound has been shown to enhance T-cell-mediated antitumor immunity. This is achieved through multiple mechanisms, including the increased production of chemokines that recruit T-cells to the tumor microenvironment and the promotion of a pro-inflammatory milieu that supports T-cell activation and effector function.[3] Studies have demonstrated that this compound treatment can lead to an increase in tumor-infiltrating lymphocytes (TILs), including CD8+ cytotoxic T-lymphocytes.
Other DPP-4 inhibitors have also been investigated for their impact on T-cell immunity. Sitagliptin, for example, has been reported to enhance T-cell responses in some preclinical models, although the effects appear less pronounced than those observed with this compound.[8] Vildagliptin has been shown to not impair T-cell proliferation and function.[6]
| Agent | Effect on T-Cell Activation | Key Markers |
| This compound | Potentiation of T-cell activation and recruitment to tumors. | Increased expression of T-cell activation markers such as CD25 and CD69 in preclinical models. |
| Sitagliptin | Modest enhancement of T-cell responses in some preclinical settings. | May influence T-cell differentiation and cytokine production.[8][9] |
| Vildagliptin | Generally does not impair T-cell activation or proliferation.[6] | No significant changes in T-cell activation markers observed in some studies. |
Table 2: Comparative Effects on T-Cell Activation.
Dendritic Cell Maturation
Dendritic cells (DCs) are critical for initiating adaptive immune responses. Their maturation, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, is essential for effective T-cell priming. This compound has been suggested to promote DC maturation, contributing to its overall immunostimulatory effects.
Sitagliptin has also been shown to induce tolerogenic human dendritic cells, which are characterized by lower expression of CD80 and CD86 and increased production of the immunosuppressive cytokine IL-10.[9] This suggests a potential for divergent effects on DC function between this compound and more selective DPP-4 inhibitors.
| Agent | Effect on Dendritic Cell Maturation | Key Markers |
| This compound | Promotes DC maturation and antigen presentation. | Upregulation of CD80 and CD86. |
| Sitagliptin | Can induce a tolerogenic DC phenotype.[9] | Downregulation of CD80 and CD86, upregulation of ILT4 and IDO1.[9] |
| Vildagliptin | Limited data available on direct effects on DC maturation. | Not well characterized. |
Table 3: Comparative Effects on Dendritic Cell Maturation.
Signaling Pathways and Experimental Workflows
The distinct immunomodulatory profiles of this compound and other DPP inhibitors can be attributed to their differential engagement of key signaling pathways.
This compound-Induced Immune Activation Pathway
This compound's broad DPP inhibition, particularly of DPP8/9, is thought to be the primary driver of its potent immunostimulatory effects. The inhibition of these intracellular DPPs leads to the activation of the NLRP1 inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form, initiating a pro-inflammatory cascade.
References
- 1. Sitagliptin Therapy and Kinetics of Inflammatory Markers | Clinical Research Trial Listing [centerwatch.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sitagliptin reduces cytokine-induced β-cell apoptosis in prediabetes: A six-month interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dipeptidylpeptidase-IV inhibitors sitagliptin, vildagliptin and saxagliptin do not impair innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dipeptidyl peptidase-4 inhibitor vildagliptin does not affect ex vivo cytokine response and lymphocyte function in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Selectivity of Talabostat for DPP8/9 Versus DPP-IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Talabostat against Dipeptidyl Peptidase-IV (DPP-IV) versus Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9). The data presented is compiled from publicly available research to facilitate an objective assessment of this compound's selectivity profile.
Executive Summary
This compound (also known as Val-boroPro or PT-100) is a potent, orally active inhibitor of several dipeptidyl peptidases.[1][2] While initially investigated for its role in cancer therapy, its broad reactivity across the DPP family necessitates a clear understanding of its selectivity. This guide summarizes the inhibitory constants (IC50 and Ki) of this compound against DPP-IV, DPP8, and DPP9, provides detailed experimental protocols for assessing this inhibition, and illustrates the relevant biological pathways and experimental workflows. The presented data indicates that this compound is a non-selective inhibitor, exhibiting potent, low nanomolar inhibition against all three peptidases.[2][3][4]
Data Presentation: this compound Inhibition Constants
The following table summarizes the reported IC50 and Ki values for this compound against human recombinant DPP-IV, DPP8, and DPP9. These values are crucial for quantitatively comparing the potency of this compound against each enzyme.
| Enzyme | IC50 (nM) | Ki (nM) |
| DPP-IV | <4[1][3][5] | 0.18[2] |
| DPP8 | 4[1][3][5] | 1.5[2][5] |
| DPP9 | 11[1][3][5] | 0.76[2][5] |
Experimental Protocols
The determination of inhibitor potency (IC50 and Ki values) is typically performed using in vitro biochemical assays. Below is a generalized protocol based on commercially available dipeptidyl peptidase inhibitor screening assay kits.
Protocol: In Vitro Dipeptidyl Peptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against DPP-IV, DPP8, and DPP9.
Materials:
-
Recombinant human DPP-IV, DPP8, or DPP9 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))
-
This compound (or other test inhibitor)
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm
-
Positive control inhibitor (e.g., Sitagliptin for DPP-IV)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in DPP Assay Buffer. The final concentrations should span a range that is expected to produce a full inhibition curve (e.g., from picomolar to micromolar).
-
Dilute the recombinant DPP enzyme to the desired working concentration in DPP Assay Buffer.
-
Dilute the fluorogenic substrate to the desired working concentration in DPP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay Buffer and substrate.
-
Negative Control (no inhibitor): Assay Buffer, DPP enzyme, and substrate.
-
Positive Control: Assay Buffer, DPP enzyme, a known inhibitor, and substrate.
-
Test Wells: Diluted this compound, DPP enzyme, and substrate.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.[6] The incubation time should be optimized to ensure linear reaction kinetics in the absence of an inhibitor.
-
-
Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Mandatory Visualizations
Signaling Pathway Overview
Caption: Simplified overview of the roles of DPP-IV, DPP8, and DPP9.
Experimental Workflow for Selectivity Assessment
Caption: Experimental workflow for determining inhibitor selectivity.
Objective Comparison and Conclusion
The compiled data demonstrates that this compound is a potent, non-selective inhibitor of DPP-IV, DPP8, and DPP9, with inhibitory constants in the low nanomolar range for all three enzymes.[2][3][4] While it exhibits the highest affinity for DPP-IV (Ki = 0.18 nM), its potent inhibition of DPP8 (Ki = 1.5 nM) and DPP9 (Ki = 0.76 nM) indicates a lack of significant selectivity.[2]
The similar potencies across these related dipeptidyl peptidases have important implications for the therapeutic application of this compound. Inhibition of DPP-IV is the mechanism of action for several approved drugs for type 2 diabetes. However, the concurrent inhibition of DPP8 and DPP9 has been associated with toxicities, including immune-related adverse events.[4] Specifically, inhibition of DPP8 and DPP9 can induce pyroptosis, a form of inflammatory cell death, in monocytes and macrophages.[7]
Therefore, researchers and drug development professionals utilizing this compound should be aware of its broad inhibitory profile. While it can serve as a valuable tool for studying the roles of these peptidases, its lack of selectivity is a critical consideration for its potential as a therapeutic agent. Future drug development efforts may focus on designing more selective inhibitors to mitigate off-target effects.
References
- 1. This compound mesylate | Inflammasomes Activators: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. This compound | TargetMol [targetmol.com]
In Vitro Comparison of Talabostat and Vildagliptin on T-Cell Proliferation: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Talabostat and vildagliptin, focusing on their effects on T-cell proliferation. The information presented herein is supported by available experimental data to assist researchers in understanding the differential immunomodulatory properties of these two dipeptidyl peptidase (DPP) inhibitors.
Introduction
This compound (Val-boroPro) is a non-selective inhibitor of dipeptidyl peptidases, targeting DPP4 (also known as CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9. It is recognized for its immunostimulatory and antineoplastic activities, which are linked to the enhanced production of cytokines and chemokines that promote T-cell-mediated immunity.[1] In contrast, vildagliptin is a selective DPP4 inhibitor primarily used in the management of type 2 diabetes. Its mechanism of action involves the prevention of incretin hormone degradation, leading to improved glycemic control. While both molecules inhibit DPP4, their broader selectivity profiles suggest distinct effects on the immune system, particularly on T-cell proliferation.
Mechanism of Action on T-Cells
The differential effects of this compound and vildagliptin on T-cell proliferation can be attributed to their distinct enzyme inhibition profiles.
This compound , as a broad-spectrum DPP inhibitor, is believed to enhance T-cell function. By inhibiting DPP4 on the surface of T-cells, it may prevent the cleavage of certain chemokines and cytokines, thereby prolonging their activity and promoting T-cell activation and proliferation. Furthermore, its inhibition of FAP, which is expressed on stromal cells in the tumor microenvironment, can also contribute to an enhanced anti-tumor immune response.
Vildagliptin , being a selective DPP4 inhibitor, is generally considered to have a more neutral or even inhibitory effect on T-cell proliferation. Some studies suggest that DPP4 inhibitors can impede T-cell proliferation and cytokine expression in vitro.[2] However, research on vildagliptin has shown varied results, with one study indicating no significant impact on ex vivo lymphocyte function in patients with type 2 diabetes.[3] Another in vitro study reported weak cytotoxicity of vildagliptin on lymphocytes at higher concentrations.[4]
Data Presentation
The following tables summarize the available quantitative data from in vitro studies on the effects of this compound and vildagliptin on lymphocyte proliferation. It is important to note that direct head-to-head comparative studies are limited, and the data is collated from different experimental setups.
Table 1: In Vitro Effect of Vildagliptin on Human Lymphocyte Mitotic Index
| Concentration (µg/mL) | Treatment Duration | Mitotic Index (% of Control) | Reference |
| 125 | 24 hours | Not significantly different from control | [4] |
| 250 | 24 hours | Not significantly different from control | [4] |
| 500 | 24 hours | Slight decrease | [4] |
| 125 | 48 hours | Not significantly different from control | [4] |
| 250 | 48 hours | Not significantly different from control | [4] |
| 500 | 48 hours | Slight decrease | [4] |
Source: Adapted from in vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin.[4]
Table 2: Comparative In Vitro Effects of a Broad-Spectrum DPP Inhibitor (this compound) and a Selective DPP-IV Inhibitor on T-Cell Activation
| Compound | Target(s) | Effect on T-Cell Activation (in vitro) | Reference |
| This compound (Val-boro-Pro) | DPP-IV, DPP8/9, FAP | Attenuated T-cell activation | [1] |
| Selective DPP-IV Inhibitor | DPP-IV | Inactive in T-cell activation assays | [1] |
| Selective DPP8/9 Inhibitor | DPP8/9 | Attenuated T-cell activation | [1] |
Source: Adapted from Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess T-cell proliferation are provided below.
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution
This method measures the number of cell divisions a T-cell population has undergone.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in pre-warmed PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% fetal bovine serum) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2x10^5 cells/well. Add T-cell mitogens (e.g., phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads) to stimulate proliferation. Add varying concentrations of this compound or vildagliptin to the respective wells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.
T-Cell Proliferation Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Cell Preparation and Seeding: Isolate and prepare PBMCs as described above. Seed the cells in a 96-well plate at a density of 1x10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Stimulation and Treatment: Add T-cell mitogens and the desired concentrations of this compound or vildagliptin to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable, proliferating cells.
Visualizing Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 3. The dipeptidyl peptidase-4 inhibitor vildagliptin does not affect ex vivo cytokine response and lymphocyte function in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Validating FAP Inhibition in Talabostat's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talabostat's performance as a Fibroblast Activation Protein (FAP) inhibitor in anti-tumor activity, benchmarked against other FAP-targeting alternatives. Experimental data and detailed methodologies are presented to support the validation of FAP inhibition's role in cancer therapy.
Executive Summary
This compound (also known as Val-boroPro or PT-100) is a small molecule inhibitor of dipeptidyl peptidases, including Fibroblast Activation Protein (FAP).[1] Its mechanism of action is characterized by a dual functionality: the direct inhibition of FAP expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment and the stimulation of an anti-tumor immune response through the upregulation of cytokines and chemokines.[2][3] However, this compound is not entirely specific for FAP, also exhibiting potent inhibitory activity against other dipeptidyl peptidases such as DPP4, DPP8, and DPP9. This lack of specificity may contribute to its overall biological effects and clinical outcomes.
Clinical trials with this compound have yielded mixed results. While some studies have reported complete responses in non-small-cell lung cancer and malignant melanoma, others, particularly in metastatic colorectal cancer, have shown minimal clinical activity as a monotherapy.[2][4] This has led to the exploration of more specific and potent FAP inhibitors, including a new generation of FAP-targeted radiopharmaceuticals that have shown promise in both diagnostics and therapy.
This guide will delve into the quantitative data from preclinical and clinical studies of this compound and compare it with emerging FAP inhibitors, providing a clear perspective on the validation of FAP as a therapeutic target and the evolution of FAP-inhibiting strategies.
Comparative Data on FAP Inhibitors
The following tables summarize the quantitative data for this compound and selected alternative FAP inhibitors, providing a basis for comparison of their potency and clinical efficacy.
Table 1: In Vitro Inhibitory Activity of FAP Inhibitors
| Compound | Target(s) | IC50 (FAP) | Other Notable IC50s | Reference(s) |
| This compound (Val-boroPro) | FAP, DPP4, DPP8, DPP9 | ~560 nM | DPP4: <4 nM, DPP8: 4 nM, DPP9: 11 nM | |
| FAP-2286 | FAP | 2.7 nM | DPP4: >10,000 nM | [5] |
| FAPI-46 | FAP | 13.5 nM | - | [5] |
| Sibrotuzumab (mAb F19) | FAP | Does not inhibit enzymatic activity | - |
Table 2: Clinical Trial Outcomes of FAP-Targeting Agents
| Compound | Cancer Type | Phase | Key Findings | Reference(s) |
| This compound | Metastatic Colorectal Cancer | II | No objective responses; 21% of patients had stable disease.[4] | [4] |
| This compound + Cisplatin | Stage IV Melanoma | II | 13.9% partial response rate in evaluable patients. | [6] |
| This compound + Pembrolizumab | Advanced Solid Tumors | II | Limited activity; 47% disease control rate.[1] | [1] |
| ¹⁷⁷Lu-FAP-2286 | Advanced Solid Tumors | I/II | Demonstrated significant tumor growth inhibition in preclinical models and promising early clinical data.[5] | [5] |
| Sibrotuzumab | Metastatic Colorectal Cancer | II | No efficacy observed.[7] | [7] |
Signaling Pathways and Mechanisms of Action
The role of FAP in the tumor microenvironment is multifaceted, influencing tumor growth, invasion, and immune evasion. The following diagrams illustrate the key signaling pathways associated with FAP and the proposed mechanism of action for this compound.
Caption: FAP signaling in the tumor microenvironment.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
FAP Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published studies for measuring FAP enzymatic activity.
Materials:
-
Recombinant human FAP enzyme
-
FAP fluorogenic substrate (e.g., Ala-Pro-AFC)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl, 1 mg/mL BSA)
-
Test inhibitors (this compound and alternatives)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAP substrate in DMSO.
-
Dilute the recombinant FAP enzyme to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted FAP enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the test inhibitor dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 40 µL of the diluted FAP substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of FAP inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of FAP inhibitors in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line expressing FAP (or co-injected with FAP-expressing fibroblasts)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compounds (this compound and alternatives) and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of excessive morbidity are observed.
-
At the end of the study, excise the tumors and weigh them.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Caption: Preclinical evaluation workflow for FAP inhibitors.
Conclusion
The validation of FAP as a therapeutic target in oncology is an evolving field. This compound, as an early FAP inhibitor, has provided crucial proof-of-concept for the role of FAP inhibition in modulating the tumor microenvironment and eliciting anti-tumor responses. However, its limited clinical efficacy and lack of specificity have highlighted the need for more potent and selective FAP-targeting agents.
The development of next-generation FAP inhibitors, particularly radiolabeled molecules for theranostic applications, represents a significant advancement. These agents demonstrate superior FAP affinity and selectivity, leading to improved tumor targeting and promising anti-tumor activity in preclinical and early clinical studies.
For researchers and drug development professionals, the comparative data and detailed protocols presented in this guide offer a valuable resource for evaluating the role of FAP inhibition in their own research and for the design of future studies aimed at developing more effective FAP-targeted cancer therapies. The continued exploration of FAP's complex biology and the development of innovative inhibitory strategies hold the potential to unlock new avenues for cancer treatment.
References
- 1. usbio.net [usbio.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. amsbio.com [amsbio.com]
A Comparative Analysis of Talabostat's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release to the Scientific Community
This comprehensive guide provides a comparative analysis of Talabostat (also known as Val-boroPro or PT-100), a clinical-stage inhibitor of dipeptidyl peptidases (DPPs), focusing on its impact on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical antitumor activity of this compound.
This compound exhibits a unique dual mechanism of action. It directly targets Fibroblast Activation Protein (FAP), a serine protease highly expressed in the stroma of many cancers, and it also stimulates an antitumor immune response through the upregulation of cytokines and chemokines.[1][2] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
This compound's primary mechanism of action involves the inhibition of several dipeptidyl peptidases. The following table summarizes its inhibitory activity against its key enzymatic targets.
Table 1: this compound Inhibitory Activity (IC50) Against Dipeptidyl Peptidases
| Target Enzyme | IC50 Value |
| Dipeptidyl Peptidase-IV (DPP-IV) | < 4 nM |
| Dipeptidyl Peptidase 8 (DPP8) | 4 nM |
| Dipeptidyl Peptidase 9 (DPP9) | 11 nM |
| Fibroblast Activation Protein (FAP) | 560 nM |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM |
| Data sourced from MedChemExpress and Selleck Chemicals.[3][4] |
Table 2: Preclinical Efficacy of this compound in Murine Cancer Models
| Cell Line | Cancer Type | Observed Effect |
| WEHI 164 | Fibrosarcoma | Tumor regression and rejection |
| EL4 | Lymphoma | Tumor regression and rejection |
| A20/2J | Lymphoma | Tumor regression and rejection |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO or PBS)
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Tumor Model Studies
Subcutaneous tumor models in mice are commonly used to evaluate the in vivo efficacy of anticancer agents.[6]
Materials:
-
Immunocompromised or syngeneic mice (e.g., BALB/c or C57BL/6)
-
Cancer cell line of interest (e.g., WEHI 164, EL4)
-
Sterile PBS or cell culture medium
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL). The cell suspension can be mixed with Matrigel at a 1:1 ratio.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally to the treatment group at the desired dose and schedule. The control group should receive the vehicle used to formulate this compound.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for both the treatment and control groups. Analyze the data for statistically significant differences in tumor growth between the groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Dual mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
Validating the Preclinical Rationale for Talabostat in Systemic Sclerosis: A Comparative Guide
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs, vasculopathy, and immune dysregulation.[1] The central players in the fibrotic process are activated fibroblasts, or myofibroblasts, which excessively produce extracellular matrix proteins, leading to tissue scarring and organ dysfunction.[2] A key target in addressing this pathology is Fibroblast Activation Protein (FAP), a serine protease highly expressed on the surface of activated fibroblasts in fibrotic tissues and tumors.[3]
Talabostat (also known as PT-100 or Val-boroPro) is a small molecule inhibitor of dipeptidyl peptidases, including FAP.[4][5] Its ability to target activated fibroblasts provides a strong therapeutic rationale for its investigation in SSc. This guide compares the preclinical evidence for this compound with other therapeutic alternatives and details the experimental basis for these findings.
Mechanism of Action: How this compound Disrupts Fibrosis
This compound functions as a potent, orally active inhibitor of dipeptidyl peptidases.[5][6] In the context of systemic sclerosis, its primary mechanism involves the inhibition of FAP on activated fibroblasts.[4] Transforming Growth Factor-beta (TGF-β) is a central cytokine that drives fibrosis by promoting the differentiation of fibroblasts into pro-fibrotic myofibroblasts.[7] These activated cells are characterized by the expression of FAP and Alpha-Smooth Muscle Actin (α-SMA).
By inhibiting FAP, this compound interferes with this process, leading to a downstream reduction in the expression of pro-fibrotic genes and a decrease in fibroblast activation and migration.[4] This targeted action attenuates the key cellular events that drive the progression of fibrosis in SSc.
Preclinical Efficacy of this compound
Recent studies utilizing dermal fibroblasts from patients with diffuse cutaneous SSc have provided direct evidence of this compound's anti-fibrotic effects. Treatment with this compound has been shown to modulate the expression of key genes involved in fibrosis, inhibit the differentiation and migration of fibroblasts, and reduce their viability.[4][8]
| Parameter Measured | Stimulus | Effect of this compound Treatment | Reference |
| Pro-Fibrotic Gene Expression | |||
| FAPα, ACAT2 (Myofibroblast Markers) | TGF-β | Attenuated (Downregulated) | [4] |
| COL1A1, COL1A2 (Collagen Genes) | TGF-β | Attenuated (Downregulated) | [4] |
| Anti-Fibrotic Gene Expression | |||
| MMP9 (Matrix Metalloproteinase-9) | TGF-β | Upregulated | [4] |
| Inflammatory Gene Expression | |||
| IL-6, TGFβ1 | TGF-β | Attenuated (Downregulated) | [4] |
| Cellular Functions | |||
| Fibroblast Migration | - | Suppressed in SSc fibroblasts | [4][8] |
| Fibroblast Viability | - | Inhibited in a concentration-dependent manner | [4][8] |
Comparison with Alternative Therapeutic Approaches
The therapeutic landscape for SSc includes a variety of agents with different mechanisms of action. While traditional immunosuppressants remain a cornerstone of treatment, newer targeted therapies are emerging.[9] Nintedanib and Pirfenidone, both approved for idiopathic pulmonary fibrosis (IPF), are also under investigation for SSc-associated interstitial lung disease (SSc-ILD).[7]
| Therapeutic Agent | Primary Mechanism of Action | Key Preclinical Findings in SSc/Fibrosis Models | Reference |
| This compound (PT-100) | Dipeptidyl Peptidase (DPP) / Fibroblast Activation Protein (FAP) Inhibitor | Attenuates expression of pro-fibrotic & inflammatory genes; inhibits myofibroblast differentiation and migration. | [4][10] |
| Nintedanib | Tyrosine Kinase Inhibitor (targets PDGFR, FGFR, VEGFR) | Reduces fibroblast proliferation, migration, and collagen release; ameliorates skin, lung, and heart fibrosis and vascular manifestations in mouse models. | [2][11] |
| Pirfenidone | Broad anti-fibrotic and anti-inflammatory effects (mechanism not fully elucidated) | Shown to have acceptable tolerability in a Phase 2 trial for SSc-ILD. | [7] |
| Tocilizumab | IL-6 Receptor Monoclonal Antibody | Interferes with IL-6 signaling, which is implicated in the fibroblast-to-myofibroblast differentiation process. | [1] |
| Novel Peptides (RP832c) | Target CD206 on alternatively activated macrophages | Inhibit macrophage-dependent fibroblast activation, reducing collagen I; suppress fibrosis and cytokines in bleomycin mouse models. | [12] |
Key Experimental Methodologies
The preclinical validation of anti-fibrotic compounds like this compound relies on standardized in vitro and in vivo models that replicate key aspects of SSc pathology.
In Vitro Fibroblast Assays
The foundational studies for this compound in SSc used primary cells to ensure clinical relevance.[4]
-
Cell Source: Dermal fibroblasts are obtained from skin biopsies of SSc patients and healthy controls.
-
Culture and Stimulation: Cells are cultured and treated with TGF-β to induce a pro-fibrotic state, mimicking the disease environment. The investigational drug (this compound) is then added.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-fibrotic (e.g., COL1A1), anti-fibrotic (e.g., MMP9), and inflammatory (e.g., IL-6) genes.[4]
-
Protein Level Analysis: Immunofluorescence staining is used to visualize and quantify key proteins like FAPα and α-SMA, which are markers of myofibroblast activation.[4]
-
Functional Assays:
Bleomycin-Induced Fibrosis Animal Model
The bleomycin-induced fibrosis model is a widely used and accepted in vivo system for studying fibrotic diseases and evaluating potential therapies.[13][14][15] It recapitulates the inflammation and subsequent fibrotic changes seen in human disease.[14]
-
Induction: Fibrosis is typically induced in rodents (e.g., C57BL/6 mice) via intranasal, intratracheal, or systemic (intraperitoneal) administration of bleomycin.[10][14]
-
Treatment: Following induction, animals are treated with the investigational compound (e.g., this compound, dosed orally) or a vehicle control over a period of 14 to 28 days.[10]
-
Assessment of Fibrosis: The primary endpoint is the extent of fibrosis in the affected organ (skin or lung). This is quantified using several methods:
-
Histology: Tissue sections are stained (e.g., Masson's trichrome or Picrosirius red) to visualize collagen deposition. The severity is often graded using a semi-quantitative method like the Ashcroft score.[13]
-
Biochemical Analysis: The total collagen content in the tissue is measured using a hydroxyproline assay.[15]
-
Gene Expression: qRT-PCR is performed on tissue homogenates to analyze the expression of fibrotic markers.[10]
-
Conclusion
The preclinical data for this compound provides a compelling rationale for its development as a therapeutic for systemic sclerosis. By directly targeting activated fibroblasts through FAP inhibition, this compound has been shown to attenuate the core cellular and molecular drivers of fibrosis in patient-derived cells.[4] Its mechanism is distinct from but complementary to other emerging therapies that target different aspects of SSc pathology, such as tyrosine kinases or specific inflammatory cytokines. Further validation in in vivo models of SSc, such as the bleomycin-induced fibrosis model, will be critical in advancing this compound toward clinical investigation for this debilitating disease.
References
- 1. Preclinical and Clinical Data on Current Therapeutic Options for Micro- and Macrovascular Abnormalities in Systemic Sclerosis [mdpi.com]
- 2. The mighty fibroblast and its utility in scleroderma research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein Targeted Photodynamic Therapy Selectively Kills Activated Skin Fibroblasts from Systemic Sclerosis Patients and Prevents Tissue Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Therapy for Scleroderma Fibrosis - Page 6 of 6 - The Rheumatologist [the-rheumatologist.org]
- 8. researchgate.net [researchgate.net]
- 9. New horizons in systemic sclerosis treatment: advances and emerging therapies in 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the fibroblast activation protein inhibitor, PT100, in a murine model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sclerodermanews.com [sclerodermanews.com]
- 12. Novel Therapeutic Peptides Which Target CD206 Inhibit Macrophage Dependent Fibroblast Activation in Scleroderma - ACR Meeting Abstracts [acrabstracts.org]
- 13. The Pathology of Bleomycin induced Fibrosis is Associated with Loss of Resident Lung Mesenchymal Stem cells which Regulate Effector T-cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
